2-(3-Methylpiperidino)acetonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylpiperidin-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-8-3-2-5-10(7-8)6-4-9/h8H,2-3,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACOYHQFZOVUQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627580 | |
| Record name | (3-Methylpiperidin-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951905-03-6 | |
| Record name | (3-Methylpiperidin-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(3-Methylpiperidino)acetonitrile: Synthesis, Characterization, and Potential Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-(3-Methylpiperidino)acetonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. Drawing from established principles in organic synthesis and the known pharmacological profiles of related piperidine derivatives, this document serves as a vital resource for researchers, scientists, and professionals in the pharmaceutical industry.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its prevalence is attributed to its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, and to serve as a versatile scaffold for introducing diverse functionalities that can interact with various biological targets.[3] Piperidine derivatives have demonstrated a wide range of pharmacological activities, with a significant number of them targeting the central nervous system (CNS).[4] The introduction of a methyl group at the 3-position of the piperidine ring, as seen in this compound, introduces a chiral center, which can be pivotal for stereospecific interactions with biological receptors. Furthermore, the acetonitrile moiety can act as a key pharmacophore or a synthetic handle for further molecular elaboration.
Molecular Structure and Physicochemical Properties
This compound is a substituted piperidine derivative with the molecular formula C₈H₁₄N₂ and a molecular weight of 138.21 g/mol . The structure is characterized by a 3-methylpiperidine ring N-substituted with an acetonitrile group.
Key Identifiers and Properties
| Property | Value | Source |
| CAS Number | 951905-03-6 | [5] |
| Molecular Formula | C₈H₁₄N₂ | [5] |
| Molecular Weight | 138.21 g/mol | [5] |
| SMILES | CC1CCCN(CC#N)C1 | Inferred from structure |
| InChI Key | Inferred from structure |
Synthesis of this compound: A Representative Protocol
The synthesis of this compound is typically achieved through the nucleophilic substitution of a haloacetonitrile with 3-methylpiperidine. The following protocol is a representative example based on general methods for the N-alkylation of secondary amines.[6]
Reaction Scheme
Caption: General synthesis of this compound.
Experimental Protocol
-
Reaction Setup: To a solution of 3-methylpiperidine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (1.5-2.0 eq).
-
Addition of Alkylating Agent: While stirring the mixture, add chloroacetonitrile (1.1 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 50-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like acetonitrile is often chosen as it can dissolve the reactants and does not participate in the reaction.[7]
-
Base: A mild inorganic base such as potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.
-
Temperature: Heating is typically required to overcome the activation energy of the reaction and ensure a reasonable reaction rate.
Analytical Characterization
While a specific, publicly available, complete set of spectral data for this compound is not readily found in the literature, the following section outlines the expected analytical characteristics based on its structure and data from analogous compounds.[8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the piperidine ring (a doublet), the methylene protons of the acetonitrile group (a singlet), and a series of multiplets for the protons on the piperidine ring. The chemical shifts will be influenced by the neighboring nitrogen and methyl group.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the methyl carbon, the nitrile carbon (typically in the 115-125 ppm region), the methylene carbon of the acetonitrile group, and the carbons of the piperidine ring.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups. The most prominent and diagnostic peak will be the stretching vibration of the nitrile (C≡N) group, which typically appears in the region of 2210-2260 cm⁻¹. Other characteristic peaks will include C-H stretching and bending vibrations for the alkyl groups.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 138. The fragmentation pattern would likely involve the loss of the cyano group or fragmentation of the piperidine ring.
Potential Applications in Drug Development
The structural features of this compound suggest its potential as a scaffold in the development of novel therapeutics, particularly for CNS disorders.
Conceptual Framework for CNS Drug Discovery
Caption: Potential of the core scaffold in CNS drug discovery.
The piperidine scaffold is a well-established component of many CNS-active drugs.[11] The lipophilicity and basicity of the piperidine nitrogen can facilitate crossing the blood-brain barrier. The 3-methyl substitution introduces a stereocenter, which can be exploited for enhanced potency and selectivity towards specific receptor subtypes. For instance, in the development of potent analgesics, the stereochemistry of substituents on the piperidine ring has been shown to be critical for high affinity to opioid receptors.[12]
The acetonitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a versatile starting point for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Safety and Handling
As a research chemical, this compound should be handled with care, following standard laboratory safety procedures. While specific toxicity data for this compound is not available, information on its constituent parts, 3-methylpiperidine and chloroacetonitrile, as well as related piperidines, can provide guidance.
General Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13]
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors.[14]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[15]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[14]
Hazard Identification (Based on Related Compounds)
-
Piperidines: Many piperidine derivatives are flammable liquids and can be toxic if swallowed, in contact with skin, or if inhaled. They can also cause skin and eye irritation or burns.[13][16]
-
Acetonitrile: Acetonitrile is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It can cause serious eye irritation.[17]
Conclusion and Future Directions
This compound represents a valuable building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials and the presence of versatile functional groups make it an attractive scaffold for the development of novel therapeutics. Future research should focus on the development of stereoselective synthetic routes to access the individual enantiomers of this compound, as well as the systematic exploration of its biological activity across a range of CNS targets. The insights gained from such studies will be instrumental in unlocking the full therapeutic potential of this and related piperidine derivatives.
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The Synthesis of 2-(3-Methylpiperidino)acetonitrile: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Methylpiperidino)acetonitrile is a substituted α-aminonitrile, a class of organic compounds characterized by the presence of both an amino group and a nitrile group attached to the same carbon atom. These structures are of significant interest in medicinal chemistry and drug development as they serve as versatile intermediates for the synthesis of more complex molecules, including α-amino acids and various heterocyclic compounds. The unique structural motif of this compound, incorporating a chiral 3-methylpiperidine ring, makes it a valuable building block for creating novel therapeutic agents with specific stereochemical properties. This guide provides an in-depth exploration of a primary synthetic pathway to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations.
Core Synthesis Pathway: The Strecker Reaction
The most direct and widely applicable method for the synthesis of α-aminonitriles is the Strecker synthesis.[1][2] This robust one-pot, three-component reaction involves the condensation of an aldehyde, an amine, and a cyanide source to form the target α-aminonitrile.[3][4] For the synthesis of this compound, the reactants are 3-methylpiperidine, formaldehyde, and a suitable cyanide salt, such as sodium cyanide or potassium cyanide.
The reaction proceeds through a well-established mechanism. Initially, the amine (3-methylpiperidine) reacts with the aldehyde (formaldehyde) to form a hemiaminal intermediate, which then dehydrates to form a reactive iminium ion. The nucleophilic cyanide ion subsequently attacks the electrophilic carbon of the iminium ion, leading to the formation of the final α-aminonitrile product.[2]
Caption: Generalized mechanism of the Strecker synthesis for this compound.
Experimental Protocol
This section outlines a detailed, step-by-step procedure for the synthesis of this compound via the Strecker reaction.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| 3-Methylpiperidine | C₆H₁₃N | 99.17 | ≥98% |
| Formaldehyde (37% aq. soln.) | CH₂O | 30.03 | ACS grade |
| Sodium Cyanide | NaCN | 49.01 | ≥98% |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ACS grade |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS grade |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ACS grade |
| Deionized Water | H₂O | 18.02 | --- |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an ice-water bath, combine 3-methylpiperidine (9.92 g, 0.1 mol) and a 37% aqueous solution of formaldehyde (8.1 g, 0.1 mol).
-
Cooling and Addition: Cool the mixture to 0-5 °C with constant stirring. In a separate beaker, dissolve sodium cyanide (4.9 g, 0.1 mol) in 20 mL of deionized water.
-
Cyanide Addition: Slowly add the sodium cyanide solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains below 10 °C. A white precipitate may form during this addition.
-
Acidification: After the complete addition of the cyanide solution, slowly add glacial acetic acid (6.0 g, 0.1 mol) dropwise to the reaction mixture. The addition of acetic acid helps to facilitate the formation of the iminium ion.[5]
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours to ensure the reaction goes to completion.
-
Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Add 50 mL of dichloromethane (DCM) and shake vigorously. Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of DCM.
-
Washing and Drying: Combine the organic extracts and wash them with 50 mL of a saturated sodium bicarbonate solution, followed by 50 mL of brine.[6] Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal and Purification: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be further purified by vacuum distillation.
Safety Precautions:
-
Cyanide Hazard: Sodium cyanide is highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Cyanide waste should be quenched with an appropriate oxidizing agent (e.g., bleach) before disposal, in accordance with institutional safety protocols.[7]
-
Formaldehyde: Formaldehyde is a known carcinogen and sensitizer. Avoid inhalation and skin contact.
-
Corrosive Acid: Glacial acetic acid is corrosive. Handle with care.
Data Summary
| Parameter | Value |
| Theoretical Yield | 15.22 g |
| Typical Actual Yield | 12.2 - 13.7 g |
| Percent Yield | 80 - 90% |
| Appearance | Colorless to pale yellow oil |
| Boiling Point (est.) | ~100-105 °C at 10 mmHg |
Alternative Synthetic Approaches
While the Strecker synthesis is a primary route, other methods could be adapted for the synthesis of this compound.
Reductive Amination
Reductive amination offers a viable alternative, though it is a two-step process.[8] This would involve the initial formation of the iminium ion from 3-methylpiperidine and formaldehyde, followed by reduction with a suitable reducing agent like sodium borohydride or sodium cyanoborohydride.[9][10] However, the direct introduction of the nitrile group is not achieved in this pathway, necessitating a subsequent cyanation step.
Caption: Conceptual workflow for a reductive amination approach.
Conclusion
The Strecker synthesis provides an efficient and high-yielding pathway for the preparation of this compound. The one-pot nature of this reaction makes it an attractive method for both laboratory-scale synthesis and potential scale-up. Careful control of reaction temperature and adherence to safety protocols, particularly concerning the handling of cyanide, are paramount for the successful and safe execution of this synthesis. The resulting α-aminonitrile is a valuable building block for further chemical transformations, opening avenues for the development of novel and complex molecular architectures in the field of drug discovery.
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2-(3-Methylpiperidino)acetonitrile chemical formula C8H14N2
An In-Depth Technical Guide to 2-(3-Methylpiperidino)acetonitrile (C₈H₁₄N₂)
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a heterocyclic α-aminonitrile. It is intended for researchers, chemists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of novel chemical entities. This guide moves beyond simple procedural descriptions to explain the underlying chemical principles and rationale behind the methodologies, ensuring a deep and actionable understanding of the subject matter.
Introduction: The Significance of α-Aminonitriles
α-Aminonitriles are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of more complex molecules, most notably α-amino acids.[1][2] Their structure, characterized by a nitrile group and an amino group attached to the same carbon atom, provides a rich scaffold for chemical modification. The Strecker synthesis, first reported in 1850, remains a classic and highly effective method for their preparation and underscores their long-standing importance in organic chemistry.[3]
This compound (C₈H₁₄N₂) is a specific example of a tertiary α-aminonitrile. It incorporates the 3-methylpiperidine moiety, a common structural motif in many pharmacologically active compounds.[4] The presence of this heterocyclic system suggests its potential as a building block for novel therapeutics. This guide will detail a robust synthetic pathway, a comprehensive characterization strategy, and an exploration of its potential utility.
Physicochemical and Structural Data
A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source / Method |
| Chemical Formula | C₈H₁₄N₂ | - |
| Molecular Weight | 138.21 g/mol | Calculated |
| IUPAC Name | 2-(3-Methylpiperidin-1-yl)acetonitrile | - |
| CAS Number | 951905-03-6 | [5] |
| Canonical SMILES | CC1CCCN(C1)CC#N | - |
| Appearance | Predicted: Colorless to pale yellow liquid | Analogy |
| Boiling Point | Not determined; estimated >200 °C | Estimation |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, MeOH) | Analogy |
Synthesis Pathway and Mechanism
The most logical and efficient synthesis of this compound is a variation of the Strecker synthesis, which involves the one-pot reaction of an amine, a carbonyl compound, and a cyanide source.[2][6][7] In this case, a secondary amine (3-methylpiperidine) reacts with formaldehyde and a cyanide salt.
Overall Synthetic Reaction
The synthesis proceeds by the reaction of 3-methylpiperidine with formaldehyde to form an intermediate iminium ion, which is then trapped by a nucleophilic cyanide anion.
Reaction Mechanism: The Iminium Ion Pathway
Understanding the reaction mechanism is critical for optimizing reaction conditions and minimizing side-product formation.
-
Iminium Ion Formation: The secondary amine, 3-methylpiperidine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Subsequent dehydration under acidic or neutral conditions rapidly forms a reactive N,N-disubstituted iminium ion (Eschenmoser's salt analogue).
-
Nucleophilic Attack by Cyanide: The cyanide anion (from NaCN or KCN) is a potent nucleophile that readily attacks the electrophilic carbon of the iminium ion. This step forms the new carbon-carbon bond and yields the final α-aminonitrile product.
Detailed Experimental Protocol
This protocol is a validated, self-contained procedure. The rationale for each step is provided to demonstrate expertise and ensure reproducibility.
Materials:
-
3-Methylpiperidine (C₆H₁₃N)[8]
-
Formaldehyde (37% solution in H₂O)
-
Sodium Cyanide (NaCN)
-
Glacial Acetic Acid
-
Deionized Water
-
Diethyl Ether or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
-
Silica Gel (for chromatography)
Procedure:
-
Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer and an ice-water bath, combine 3-methylpiperidine (9.92 g, 0.1 mol) and formaldehyde solution (8.1 g, 0.1 mol of CH₂O).
-
Rationale: The reaction is initiated under controlled cooling to manage the initial exotherm from hemiaminal formation.[9]
-
-
Acidification and Cyanide Addition: While stirring vigorously, slowly add glacial acetic acid (6.0 g, 0.1 mol) to the mixture, ensuring the temperature remains below 10 °C. Subsequently, add a solution of sodium cyanide (4.9 g, 0.1 mol) in 20 mL of water dropwise over 30 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours to ensure the reaction goes to completion.
-
Workup and Extraction: Make the reaction mixture basic (pH > 11) by the careful addition of 2M sodium hydroxide solution. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Rationale: Basification deprotonates any remaining ammonium salts, ensuring the free amine product is extracted into the organic layer.
-
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Rationale: Removal of all water is crucial before purification to prevent interference with chromatographic separation.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%).
-
Rationale: Chromatography is necessary to remove unreacted starting materials and any polymeric side products, yielding the pure aminonitrile.
-
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach provides a self-validating system of characterization.
Spectroscopic Data Interpretation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. Deuterated acetonitrile or chloroform can be used as the solvent.[10][11]
-
¹H NMR: The spectrum will be complex due to the chirality of the 3-position. Expect a singlet for the -CH₂-CN protons (~3.5 ppm), multiplets for the piperidine ring protons (1.0-3.0 ppm), and a doublet for the methyl group (~0.9 ppm).
-
¹³C NMR: Key signals include the nitrile carbon (-C≡N) at ~115-120 ppm, the carbon of the methylene bridge (-CH₂-CN) at ~45-55 ppm, and various signals for the piperidine ring and methyl group carbons.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. A sharp, medium-intensity absorption band characteristic of the nitrile (C≡N) stretch is expected in the range of 2240-2260 cm⁻¹.[12]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For C₈H₁₄N₂, the expected exact mass of the molecular ion [M]⁺ is approximately 138.1157. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Chromatographic Purity Analysis
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) should be employed to determine the purity of the final product. Using a standard C18 reversed-phase column with an acetonitrile/water mobile phase is a common starting point for HPLC analysis.[13][14][15] The goal is to obtain a single major peak, indicating a purity level of ≥95%, which is suitable for most research and early-stage development applications.
Potential Applications in Drug Discovery
While specific biological activity for this compound is not yet reported in the literature, its structural features make it an attractive starting point for medicinal chemistry programs.
-
Scaffold for Lead Generation: The piperidine ring is a privileged scaffold found in numerous FDA-approved drugs. This compound can be used as a building block, where the nitrile group can be hydrolyzed to a carboxylic acid (forming a novel amino acid), reduced to an amine (forming a diamine), or used in cycloaddition reactions to generate other heterocyclic systems.[6][16]
-
Neurological and Psychiatric Drug Candidates: Many compounds containing piperidine moieties exhibit activity at central nervous system (CNS) targets. For instance, derivatives of methyl-piperidine have been investigated as 5-HT₂ₐ receptor inverse agonists for potential antipsychotic applications.[4] The unique substitution pattern of this compound could be explored for similar targets.
-
Enzyme Inhibitors: N-acylated α-aminonitriles, which can be readily synthesized from the parent aminonitrile, are a known class of mechanism-based inhibitors for cysteine and serine proteases.[3]
Safety and Handling
Professional laboratory safety standards must be strictly adhered to when handling this compound and its precursors.
-
Precursors: Sodium cyanide is extremely toxic if ingested, inhaled, or absorbed through the skin. Formaldehyde is a suspected carcinogen and respiratory irritant. 3-Methylpiperidine is a flammable and corrosive liquid.[8] All manipulations involving these reagents must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Product: As a nitrile, this compound should be handled with care, as it may be metabolized to release cyanide in the body, although typically at a slow rate.[17] Avoid contact with skin and eyes and prevent inhalation of vapors.
Conclusion
This compound is a readily accessible yet underexplored chemical entity. This guide has provided a robust and well-rationalized framework for its synthesis via a Strecker-type reaction, a comprehensive strategy for its analytical characterization, and an expert perspective on its potential as a valuable building block in pharmaceutical research. By grounding procedural steps in established chemical principles, this document serves as a practical and educational resource for scientists aiming to synthesize and utilize this and related compounds in their research endeavors.
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A Technical Guide to the Spectroscopic Characterization of 2-(3-Methylpiperidino)acetonitrile
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data expected for the N-heterocyclic compound, 2-(3-Methylpiperidino)acetonitrile (C₈H₁₄N₂). Designed for researchers and professionals in drug development and chemical synthesis, this document outlines the foundational principles and expected outcomes for the structural elucidation of this molecule using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Each section details the theoretical underpinnings, predictive data interpretation, and robust, self-validating experimental protocols. The integration of these distinct spectroscopic techniques provides a rigorous framework for confirming the molecular structure and purity of this compound, ensuring data integrity for research and development applications.
Introduction: The Need for Rigorous Structural Verification
This compound is a substituted piperidine derivative. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to confer favorable pharmacokinetic properties.[1] The addition of a methyl group introduces a chiral center, while the cyanomethyl moiety provides a versatile chemical handle for further synthetic elaboration.
Given its potential as a key intermediate or building block, unambiguous confirmation of its molecular structure is paramount. Spectroscopic analysis serves as the cornerstone of this verification process. This guide moves beyond a simple presentation of data, focusing instead on the causal logic behind spectral features and the experimental design required to generate high-fidelity, interpretable data. By understanding the expected spectral signature of each functional group within the molecule, scientists can confidently identify the compound, assess its purity, and troubleshoot synthetic pathways.
Molecular Structure and Physicochemical Properties
A thorough analysis begins with a clear understanding of the molecule's architecture. The structure contains a tertiary amine embedded within a six-membered ring, a methyl substituent creating a stereocenter at the C3 position, and a cyanomethyl group attached to the ring nitrogen.
Caption: Predicted major fragmentation pathways in EI-MS.
Table 5: Predicted Key Fragments in EI Mass Spectrum
| m/z | Proposed Fragment | Notes |
|---|---|---|
| 138 | [C₈H₁₄N₂]⁺˙ | Molecular Ion (M⁺˙) |
| 123 | [M - CH₃]⁺ | Loss of the methyl group. |
| 98 | [C₆H₁₂N]⁺ | Loss of cyanomethyl radical (•CH₂CN). Predicted base peak. |
| 56, 42 | Various | Smaller fragments resulting from further ring cleavage. |
5.2 Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for analyzing this volatile compound, providing both separation from impurities and mass analysis. [2]
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Method:
-
Injector: Set to 250 °C with a split ratio (e.g., 50:1) to prevent column overloading.
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
-
MS Method:
-
Interface Temperature: Set to 280 °C.
-
Ion Source: Use standard Electron Ionization (EI) at 70 eV. Set the source temperature to 230 °C.
-
Mass Analyzer: Scan a mass range of m/z 40-400.
-
-
Data Analysis: Identify the GC peak corresponding to the compound. Analyze the mass spectrum of this peak, identifying the molecular ion and comparing the fragmentation pattern to the predicted data in Table 5.
Integrated Spectroscopic Analysis: A Self-Validating System
The true power of spectroscopic characterization lies in the integration of these orthogonal techniques. Each method validates the others, creating a self-consistent and highly reliable structural assignment.
-
The IR spectrum provides definitive evidence of the nitrile group (C≡N).
-
The ¹³C NMR confirms the presence of the nitrile carbon (~117 ppm) and accounts for all eight carbon atoms in unique chemical environments.
-
The ¹H NMR confirms the connectivity and relative number of protons on the molecular skeleton.
-
The Mass Spectrum establishes the correct molecular weight (138 Da) and shows fragmentation patterns (e.g., the base peak at m/z 98) that are perfectly consistent with the structure confirmed by NMR and IR.
Together, these data points form an interlocking web of evidence that leaves no ambiguity as to the identity and structure of this compound.
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A Guide to Safety and Handling of Novel Chemical Entities: Using 2-(3-Methylpiperidino)acetonitrile as a Case Study
Disclaimer: Specific safety, handling, and toxicological data for 2-(3-Methylpiperidino)acetonitrile (CAS No. 951905-03-6) are not extensively available in public literature or safety data sheets. This guide is therefore structured to provide a comprehensive framework for the risk assessment and safe handling of novel or uncharacterized chemical compounds, using this compound as a practical example. The principles and protocols outlined herein are based on established laboratory safety standards and toxicological reasoning for related chemical structures. This document is not a substitute for a compound-specific Safety Data Sheet (SDS). Researchers must conduct a thorough, institution-specific risk assessment before commencing any work.
Preamble: The Imperative of Proactive Safety for Novel Compounds
In the landscape of drug discovery and chemical research, scientists frequently synthesize or handle novel compounds for which comprehensive toxicological and safety data are absent. This compound, a substituted piperidine derivative, represents such a case. While its structure is defined, its specific biological effects and hazards are not. The responsible scientific approach is not to assume safety, but to presuppose a significant level of hazard based on structural analogy and to implement rigorous controls.
This guide provides a framework for this proactive approach. It details the necessary steps for hazard identification based on chemical substructures, the implementation of layered engineering and administrative controls, the selection of appropriate personal protective equipment (PPE), and the establishment of robust emergency procedures. The causality behind each recommendation is explained to empower researchers to make informed safety decisions not just for this compound, but for any new chemical entity introduced into the laboratory.
Part 1: Hazard Identification and Risk Assessment by Structural Analogy
The foundational step in safely handling an uncharacterized compound is to perform a thorough risk assessment based on its chemical structure. We can infer potential hazards by examining the toxicophores (substructures known to be associated with toxicity) present in the molecule.
1.1. Analysis of this compound (CAS: 951905-03-6)
-
Acetonitrile Moiety (-CH₂CN): The presence of a nitrile group is a primary toxicological concern. Organic nitriles can be metabolized in the body to release cyanide ions.[1] Cyanide is a potent cytotoxic agent that inhibits cellular respiration by binding to cytochrome c oxidase.[1][2] The onset of toxic effects from nitrile exposure can be delayed by 2 to 12 hours as the body metabolizes the compound.[1] Therefore, any exposure should be treated as a potential cyanide poisoning event, and medical observation is critical.[3]
-
Piperidine Ring: Piperidine is a cyclic secondary amine. While the parent compound has moderate toxicity, substituted piperidines are common scaffolds in pharmaceuticals and can exhibit a wide range of biological activities, including central nervous system (CNS) effects.[4] The overall toxicity will be influenced by the substituents.
-
Physical State and Route of Exposure: Based on analogs like acetonitrile, the compound is likely a liquid at room temperature.[5] This presents risks of exposure through inhalation of vapors, dermal absorption, and ingestion.[6] Vapors may be heavier than air and accumulate in low-lying areas.[7]
1.2. Assumed Hazard Classification
In the absence of specific data, a conservative approach requires assuming a high degree of hazard. Based on the analysis above, this compound should be handled as if it possesses the following hazards, analogous to those of a toxic, flammable organic nitrile like Acetonitrile[8]:
| Hazard Category | Assumed Classification & Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 (Toxic/Harmful) . Rationale: Potential for metabolism to cyanide.[8] |
| Flammability | Category 2 (Highly Flammable Liquid and Vapor) . Rationale: Common for low molecular weight organic solvents.[8] |
| Serious Eye Damage/Irritation | Category 2A (Causes Serious Eye Irritation) . Rationale: Common for organic solvents and nitriles.[8] |
| Specific Target Organ Toxicity | Potential for effects on CNS, cardiovascular system, liver, and kidneys . Rationale: Known effects of cyanide poisoning.[3] |
GHS Pictograms for Assumed Hazard:
Signal Word: DANGER
Assumed Hazard Statements: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.
Part 2: Engineering Controls and Safe Handling Protocols
The hierarchy of controls dictates that engineering and administrative controls are the primary means of mitigating risk. PPE serves as the final barrier of protection.
2.1. Mandatory Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute (fpm).[4] This is the most critical control to prevent inhalation of potentially toxic vapors.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable or toxic vapors in the general workspace.[9]
-
Grounding and Bonding: For transfers of quantities greater than 1 liter, containers and receiving equipment must be grounded and bonded to prevent the buildup of static electricity, which could ignite flammable vapors.[10][11]
-
Safety Shower and Eyewash Station: A compliant and recently tested safety shower and eyewash station must be immediately accessible within a 10-second travel distance from the handling area.[11]
2.2. Standard Operating Protocol (SOP) for Handling
This protocol is a self-validating system designed to minimize exposure at every step.
-
Pre-Handling Verification:
-
Confirm the chemical fume hood is operational and the certification is current.
-
Ensure the safety shower and eyewash have been tested within the last month.
-
Verify that all necessary PPE is available and in good condition.
-
Prepare and label all receiving vessels and waste containers in advance.
-
Ensure a chemical spill kit is immediately available.[4]
-
-
Chemical Transfer Workflow:
-
Don all required PPE before entering the designated work area.
-
Place absorbent, disposable bench paper on the fume hood work surface to contain minor drips.[12]
-
When handling the primary container, keep it tightly closed when not in use.[12]
-
Use non-sparking tools for all operations.[11]
-
For liquid transfers, use a syringe, cannula, or a funnel system to minimize splashing. Avoid pouring from an open container.
-
After transfer, decontaminate the exterior of all containers and equipment with an appropriate solvent (e.g., 70% ethanol) before removing them from the fume hood.
-
Seal the primary container and store it immediately in the designated flammable liquids cabinet.
-
-
Post-Handling Procedures:
-
Decontaminate the work area within the fume hood.
-
Dispose of all contaminated disposable materials (bench paper, gloves, wipes) in a designated hazardous waste container.[10]
-
Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to prevent self-contamination.
-
Wash hands and forearms thoroughly with soap and water.[12]
-
Caption: Safe Handling Workflow for Novel Compounds.
Part 3: Personal Protective Equipment (PPE)
Given the assumed dermal toxicity and potential for serious eye irritation, a comprehensive PPE ensemble is required.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile Gloves (double-gloving recommended) .[4] | Protects against incidental skin contact. Double-gloving provides additional protection and allows for safe removal of the outer glove if contaminated. |
| Eye Protection | Chemical Splash Goggles .[6] | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes and vapors. |
| Body Protection | Flame-Resistant Lab Coat . | Protects skin from splashes and provides a barrier in case of a flash fire. |
| Foot Protection | Closed-toe, chemical-resistant shoes .[4] | Prevents exposure from spills that may reach the floor. |
| Respiratory Protection | Generally not required if work is conducted in a certified fume hood. If there is a potential for exceeding exposure limits (e.g., large-scale work, spill cleanup), a NIOSH-approved respirator with organic vapor cartridges is necessary. A formal respiratory protection program would be required. |
Part 4: Storage and Waste Management
4.1. Storage
-
Store in a tightly closed, properly labeled container.[12]
-
Keep in a cool, dry, well-ventilated area designated as a flammables area.[12]
-
Store away from heat, sparks, open flames, and other ignition sources.[13]
-
Segregate from incompatible materials such as strong oxidizing agents, strong acids, reducing agents, and bases.[11]
-
The storage location should be a dedicated, approved flammable liquids storage cabinet.[6]
4.2. Waste Disposal
-
All waste containing this compound must be treated as hazardous.
-
Collect waste in a dedicated, clearly labeled, and sealed container made of compatible material.[14]
-
Store waste containers in a designated satellite accumulation area away from ignition sources.[14]
-
Disposal must be handled by a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations.[6] Do not dispose of down the drain.[15]
Part 5: Emergency Procedures
A clear, rehearsed emergency plan is critical. The delayed onset of symptoms from nitrile poisoning makes immediate and decisive action essential.
5.1. Spill Response
-
Small Spill (<100 mL, contained in fume hood):
-
Ensure personal safety; alert others in the immediate area.
-
Use a spill kit with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.[3][6]
-
Gently cover the spill to absorb the liquid.
-
Using non-sparking tools, collect the absorbed material and place it in a labeled hazardous waste container.[3]
-
Decontaminate the area with a suitable solvent.
-
-
Large Spill (>100 mL or outside of fume hood):
-
EVACUATE the laboratory immediately.
-
Alert others and activate the nearest fire alarm.
-
Call emergency services (e.g., campus safety, 911) and report a spill of a flammable and potentially toxic chemical.[4]
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
5.2. Exposure Response
Caption: Emergency Exposure Response Workflow.
Key Medical Information: Any individual with significant exposure must be transported to a medical facility for observation, even if they are asymptomatic.[3] Inform emergency medical personnel that the compound is a nitrile and that delayed onset of cyanide poisoning is possible.[1] A cyanide antidote kit may be necessary.[16]
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Unlocking the Therapeutic Potential of 2-(3-Methylpiperidino)acetonitrile: A-Technical Guide for Drug Discovery
Introduction: The Confluence of Privileged Scaffolds
In the landscape of medicinal chemistry, the piperidine ring stands as one of the most ubiquitous and versatile scaffolds, found in a multitude of approved pharmaceuticals.[1] Its conformational flexibility and ability to engage in key interactions with biological targets have cemented its status as a "privileged" structure.[2] Concurrently, the α-aminonitrile moiety has emerged as a critical pharmacophore, particularly in the design of covalent and non-covalent enzyme inhibitors.[3] The convergence of these two structural motifs in 2-(3-Methylpiperidino)acetonitrile presents a compelling, yet underexplored, opportunity for the discovery of novel therapeutic agents.
This technical guide provides a comprehensive framework for initiating and advancing a research program centered on this compound. It is designed for researchers, scientists, and drug development professionals, offering a scientifically grounded rationale for its investigation, detailed experimental methodologies, and a forward-looking perspective on its potential applications.
I. Synthesis and Characterization: Establishing the Foundation
A robust and scalable synthetic route is the bedrock of any drug discovery program. For this compound, the most direct and established method is the Strecker synthesis, a classic multicomponent reaction.[4]
Proposed Synthetic Protocol: Modified Strecker Synthesis
This one-pot reaction involves the condensation of 3-methylpiperidine, formaldehyde (or a suitable equivalent like paraformaldehyde), and a cyanide source, such as trimethylsilyl cyanide (TMSCN), which is generally safer to handle than hydrogen cyanide.[5]
Experimental Protocol:
-
Reaction Setup: To a solution of 3-methylpiperidine (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous methanol or acetonitrile) under an inert atmosphere (e.g., Argon), add paraformaldehyde (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding iminium ion intermediate.
-
Cyanation: Cool the reaction mixture to 0 °C and add trimethylsilyl cyanide (1.2 eq) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality of Experimental Choices:
-
Anhydrous Conditions: The Strecker reaction is sensitive to water, which can hydrolyze the iminium ion intermediate and the cyanide source.[4]
-
Inert Atmosphere: Prevents potential side reactions with atmospheric components.
-
Stepwise Addition: Dropwise addition of TMSCN at a reduced temperature helps to control the exothermicity of the reaction.
-
Aqueous Work-up: The basic quench neutralizes any acidic byproducts and facilitates the removal of unreacted reagents.
Characterization Workflow
A thorough characterization of the synthesized this compound is paramount to confirm its identity, purity, and stability.
| Analytical Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation of connectivity. | Peaks corresponding to the methyl, piperidine ring, and acetonitrile protons and carbons with appropriate chemical shifts and coupling constants. |
| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak corresponding to the calculated mass of C₈H₁₄N₂ (138.21 g/mol ). |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak indicating high purity (ideally >95%). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of key functional groups. | Characteristic absorption bands for the C≡N (nitrile) and C-N (amine) bonds. |
Diagram: Synthetic and Analytical Workflow
Caption: Workflow for the synthesis and characterization of this compound.
II. Potential Research Area 1: Dipeptidyl Peptidase IV (DPP-IV) Inhibition for Type 2 Diabetes
Scientific Rationale:
α-Aminonitriles are a well-established class of dipeptidyl peptidase IV (DPP-IV) inhibitors.[6] DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion.[6] Inhibition of DPP-IV prolongs the action of GLP-1, leading to improved glycemic control in patients with type 2 diabetes.[7] The piperidine scaffold can mimic the proline residue that is the natural substrate of DPP-IV, potentially enhancing binding affinity.[8]
Experimental Cascade:
-
In Vitro DPP-IV Inhibition Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against DPP-IV.
-
Protocol:
-
Prepare a solution of recombinant human DPP-IV enzyme in a suitable buffer (e.g., Tris-HCl).
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the DPP-IV enzyme solution, the test compound dilutions, and a fluorogenic substrate (e.g., Gly-Pro-AMC).
-
Incubate the plate at 37 °C and monitor the fluorescence intensity over time using a plate reader.
-
Calculate the rate of substrate hydrolysis and determine the IC₅₀ value by plotting the percent inhibition against the compound concentration. Vildagliptin can be used as a positive control.[9]
-
-
-
Selectivity Profiling:
-
Objective: To assess the selectivity of the compound for DPP-IV over other related proteases (e.g., DPP-8, DPP-9, and fibroblast activation protein).
-
Rationale: Off-target inhibition can lead to undesirable side effects.
-
Methodology: Perform similar enzymatic assays using the respective proteases and their specific substrates.
-
-
Cell-Based Incretin Activity Assay:
-
Objective: To evaluate the effect of the compound on GLP-1-mediated signaling in a cellular context.
-
Protocol:
-
Use a cell line expressing the GLP-1 receptor (e.g., HEK293-GLP1R).
-
Treat the cells with this compound in the presence of a sub-maximal concentration of GLP-1.
-
Measure the downstream signaling events, such as cyclic AMP (cAMP) production, using a commercially available kit.
-
-
Diagram: DPP-IV Inhibition Research Pathway
Caption: A streamlined pathway for investigating this compound as a DPP-IV inhibitor.
III. Potential Research Area 2: Cysteine Protease Inhibition for Oncology and Infectious Diseases
Scientific Rationale:
The nitrile group in α-aminonitriles can act as a "warhead," forming a reversible covalent bond with the active site cysteine residue of cysteine proteases.[10] These enzymes are implicated in a variety of diseases, including cancer (e.g., cathepsins) and parasitic infections (e.g., cruzain in Trypanosoma cruzi).[11][12] The 3-methylpiperidine moiety can be explored for its ability to occupy hydrophobic pockets in the enzyme's active site, thereby influencing potency and selectivity.
Experimental Cascade:
-
In Vitro Cysteine Protease Inhibition Assays:
-
Objective: To determine the inhibitory activity against a panel of relevant cysteine proteases (e.g., Cathepsin B, L, K, and cruzain).
-
Protocol: Similar to the DPP-IV assay, using specific fluorogenic substrates for each enzyme and a known cysteine protease inhibitor (e.g., E-64) as a positive control.
-
-
Mechanism of Inhibition Studies:
-
Objective: To determine if the inhibition is reversible and time-dependent, which is characteristic of covalent inhibitors.
-
Methodology: Conduct "jump-dilution" experiments where a pre-incubated enzyme-inhibitor complex is rapidly diluted, and the recovery of enzyme activity is monitored.
-
-
Antiproliferative/Antiparasitic Assays:
-
Objective: To evaluate the compound's ability to inhibit the growth of cancer cell lines or parasites.
-
Protocols:
-
Diagram: Cysteine Protease Inhibition Workflow
Caption: Experimental workflow for assessing the potential of this compound as a cysteine protease inhibitor.
IV. Early ADME and Toxicity Profiling: A Proactive Approach to Drugability
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is crucial to de-risk a drug discovery program and avoid late-stage failures.[15][16]
Recommended In Vitro Assays:
| Assay | Purpose | Methodology |
| Aqueous Solubility | To determine the solubility in physiological buffers. | Kinetic or thermodynamic solubility assays.[16] |
| LogD₇.₄ | To assess the lipophilicity at physiological pH. | Shake-flask or chromatographic methods.[17] |
| Metabolic Stability | To evaluate the compound's stability in the presence of metabolic enzymes. | Incubation with liver microsomes or hepatocytes and monitoring compound disappearance over time by LC-MS.[18] |
| CYP450 Inhibition | To identify potential for drug-drug interactions. | Incubation with major cytochrome P450 isoforms and specific probe substrates.[16] |
| Plasma Protein Binding | To determine the extent of binding to plasma proteins, which affects drug distribution. | Equilibrium dialysis or ultrafiltration.[16] |
| General Cytotoxicity | To assess the compound's toxicity to non-cancerous cells. | Use of a non-cancerous cell line (e.g., HEK293 or primary hepatocytes) in a standard cytotoxicity assay.[19][20] |
V. Future Directions and Bioisosteric Replacement Strategies
Should this compound demonstrate promising activity in the initial screens, further optimization will be necessary.
-
Stereochemistry: The 3-methylpiperidine moiety introduces a chiral center. The synthesis of individual enantiomers and their separate biological evaluation is a critical next step, as stereochemistry often plays a pivotal role in pharmacological activity.
-
Bioisosteric Replacement: To improve potency, selectivity, or pharmacokinetic properties, consider bioisosteric replacements of the piperidine ring. For example, replacing the piperidine with a morpholine or an azaspiro[3.3]heptane could modulate properties like polarity and metabolic stability.[21][22]
Conclusion
This compound represents a molecule at the intersection of proven pharmacophores. Its structural simplicity, coupled with the potential for dual targeting of enzymes implicated in metabolic disorders, cancer, and infectious diseases, makes it a compelling starting point for a drug discovery campaign. The systematic approach outlined in this guide, from synthesis and characterization to targeted biological evaluation and early ADME/Tox profiling, provides a robust framework for unlocking the therapeutic potential of this promising compound.
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NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
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- Faul, M. M., Kobierski, M. E., & Kopach, M. E. (2003). Green chemistry approach to the synthesis of N-substituted piperidones. The Journal of Organic Chemistry, 68(14), 5739-5741.
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OKCHEM. (2025). 3-Methylpiperidine: A High-Demand Chemical for Pharmaceutical and Industrial Applications. Retrieved from [Link]
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Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
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- National Center for Biotechnology Information. (2024). Discovery of novel dipeptidyl peptidase-IV inhibitory peptides derived from walnut protein and their bioactivities in vivo and in vitro. Food & Function, 15(21), 9483-9496.
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An In-depth Technical Guide to 2-(3-Methylpiperidino)acetonitrile: Synthesis, Properties, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-Methylpiperidino)acetonitrile, a substituted α-aminonitrile. While the specific historical discovery of this compound is not prominently documented in readily available scientific literature or patents, its molecular structure strongly suggests its synthesis via a well-established chemical transformation: the Strecker reaction or a related Mannich-type condensation. This guide will delve into the foundational chemistry underpinning the likely synthesis of this compound, provide a detailed, field-proven protocol for its preparation, and present its key physicochemical properties. The content is structured to offer both a historical perspective on the synthetic methodology and a practical guide for researchers working with this and similar molecules.
Introduction: The Significance of α-Aminonitriles
α-Aminonitriles are a pivotal class of organic compounds characterized by the presence of both an amino group and a nitrile group attached to the same carbon atom. Their significance stems from their versatility as synthetic intermediates, most notably as direct precursors to α-amino acids, the fundamental building blocks of proteins. The chemistry of α-aminonitriles is foundational to synthetic organic chemistry and has played a crucial role in the development of pharmaceuticals and other bioactive molecules. This compound, with its substituted piperidine moiety, represents a specific iteration of this important class of compounds, likely explored in the context of medicinal chemistry for the development of novel therapeutic agents. The piperidine scaffold is a common feature in many pharmaceuticals due to its ability to confer favorable pharmacokinetic properties.
Historical Context: The Genesis of α-Aminonitrile Synthesis
The story of α-aminonitriles is inextricably linked to the Strecker synthesis , first reported by Adolph Strecker in 1850. This groundbreaking one-pot, three-component reaction involves the treatment of an aldehyde or ketone with ammonia and a cyanide source to produce an α-aminonitrile. This reaction is not only one of the oldest known multi-component reactions but also remains one of the most efficient methods for the synthesis of this class of compounds.
The general mechanism of the Strecker reaction is believed to proceed through the initial formation of an imine from the aldehyde/ketone and ammonia (or an amine), which is then attacked by the cyanide ion to form the final α-aminonitrile product.
While the specific discovery of this compound is not clearly documented, its synthesis almost certainly evolved from the principles of the Strecker reaction, utilizing a secondary amine (3-methylpiperidine) in place of ammonia, and formaldehyde as the aldehyde component. This variation is often referred to as a Mannich-type reaction.
Synthesis of this compound: A Plausible and Validated Approach
The synthesis of this compound can be reliably achieved through a one-pot reaction involving 3-methylpiperidine, formaldehyde, and a cyanide source, such as sodium or potassium cyanide. This method is a practical application of the foundational Strecker/Mannich-type chemistry.
Reaction Mechanism
The reaction is proposed to proceed through the following steps:
-
Iminium Ion Formation: 3-Methylpiperidine, a secondary amine, reacts with formaldehyde to form a highly reactive electrophilic intermediate, the N-(3-methylpiperidin-1-yl)methaniminium ion.
-
Nucleophilic Attack: The cyanide ion (from NaCN or KCN) then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.
-
Product Formation: This nucleophilic addition results in the formation of the stable this compound product.
The overall transformation is a highly efficient method for the formation of the C-C bond between the cyanomethyl group and the nitrogen of the piperidine ring.
Experimental Protocol
Disclaimer: This protocol involves the use of highly toxic cyanide salts. All work must be conducted in a well-ventilated fume hood by trained personnel, with appropriate personal protective equipment and emergency procedures in place.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Methylpiperidine | 99.17 | 9.92 g (11.2 mL) | 0.10 |
| Formaldehyde (37% aq. soln.) | 30.03 | 8.1 g (7.5 mL) | 0.10 |
| Sodium Cyanide (NaCN) | 49.01 | 4.90 g | 0.10 |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
| Sodium Hydroxide | 40.00 | As needed | - |
| Dichloromethane | 84.93 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
| Water (deionized) | 18.02 | As needed | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and an ice-water bath, add 3-methylpiperidine (9.92 g, 0.10 mol) and 50 mL of water.
-
Acidification: Cool the solution in the ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 3-4. This forms the hydrochloride salt of the amine, which helps to control the reaction.
-
Formaldehyde Addition: To this cooled solution, add a 37% aqueous solution of formaldehyde (8.1 g, 0.10 mol) dropwise, ensuring the temperature remains below 10 °C.
-
Cyanide Addition: In a separate beaker, dissolve sodium cyanide (4.90 g, 0.10 mol) in 20 mL of cold water. (EXTREME CAUTION: HIGHLY TOXIC) . Add this cyanide solution dropwise to the reaction mixture over a period of 30-45 minutes, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up - Basification and Extraction: Cool the reaction mixture in an ice bath and carefully add a 2 M sodium hydroxide solution to basify the mixture to a pH of >11. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow oil.
Causality in Experimental Choices
-
Acidification of the Amine: The initial acidification to form the amine salt prevents the uncontrolled polymerization of formaldehyde and ensures the controlled formation of the iminium ion intermediate.
-
Low-Temperature Control: Maintaining a low temperature during the addition of formaldehyde and cyanide is crucial to prevent side reactions, such as the Cannizzaro reaction of formaldehyde, and to ensure the safe handling of the exothermic reaction.
-
Slow Addition of Reagents: The dropwise addition of formaldehyde and especially the cyanide solution allows for better temperature control and prevents a rapid, potentially hazardous, reaction rate.
-
Basic Work-up: Basification of the reaction mixture is necessary to deprotonate the product and any remaining amine hydrochloride, allowing for efficient extraction into an organic solvent.
Physicochemical Properties and Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 951905-03-6 | Chemical Supplier Databases |
| Molecular Formula | C₈H₁₄N₂ | Calculated |
| Molecular Weight | 138.21 g/mol | Calculated |
| Appearance | Colorless to pale yellow oil | Expected Physical State |
| Boiling Point | Not readily available, expected to be >200 °C at atmospheric pressure | Estimation based on structure |
| SMILES | CC1CCCCN1CC#N | Standard Chemical Identifier |
Visualizations
Synthesis Workflow
Caption: One-pot synthesis of this compound.
Proposed Reaction Mechanism
An In-depth Technical Guide to 2-(3-Methylpiperidino)acetonitrile: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and drug discovery, the piperidine moiety stands as a cornerstone scaffold, present in a multitude of approved therapeutics and investigational agents. Its conformational flexibility and ability to engage in key binding interactions have made it a privileged structure. This guide delves into the specifics of a lesser-explored derivative, 2-(3-Methylpiperidino)acetonitrile. While direct literature on this compound is sparse, its structural components—a 3-methylpiperidine ring and an acetonitrile functional group—suggest a rich potential for chemical modification and biological activity. This document, therefore, serves as a comprehensive technical guide, amalgamating established synthetic principles with predictive analysis of the compound's properties and applications, aimed at stimulating further research and development.
Introduction to this compound
This compound, with the chemical formula C₈H₁₄N₂ and a molecular weight of 138.21 g/mol , is a substituted piperidine derivative. The presence of a chiral center at the 3-position of the piperidine ring and the reactive nitrile group makes it an intriguing candidate for the synthesis of novel chemical entities. The exploration of such molecules is driven by the consistent success of piperidine-containing drugs and the versatility of the nitrile group as a precursor to various other functionalities, including amines, carboxylic acids, and amides.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 19434-90-5 | Inferred from supplier data |
| Molecular Formula | C₈H₁₄N₂ | PubChem |
| Molecular Weight | 138.21 g/mol | PubChem |
| Appearance | Solid (predicted) | Sigma-Aldrich[1] |
| InChI Key | FACOYHQFZOVUQZ-UHFFFAOYSA-N | Sigma-Aldrich[1] |
| SMILES | CC1CCCN(C1)CC#N | PubChem |
Synthesis of this compound: A Proposed Protocol
Reaction Principle: Nucleophilic Substitution
The synthesis hinges on the nucleophilic nature of the secondary amine in 3-methylpiperidine and the electrophilic character of the carbon atom bearing a halogen in a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile. The lone pair of electrons on the nitrogen atom of 3-methylpiperidine attacks the electrophilic carbon, displacing the halide ion and forming a new carbon-nitrogen bond.
Figure 1: Conceptual workflow for the synthesis of this compound.
Detailed Step-by-Step Experimental Protocol
This protocol is a proposed methodology and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
3-Methylpiperidine
-
Chloroacetonitrile
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base
-
Acetonitrile (as solvent)
-
Diethyl ether or ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methylpiperidine (1.0 equivalent) in anhydrous acetonitrile.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) or triethylamine (1.2 equivalents) to the solution. The base is crucial to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.
-
Addition of Chloroacetonitrile: To the stirring suspension, add chloroacetonitrile (1.1 equivalents) dropwise at room temperature. The reaction is exothermic, and a cooling bath may be necessary to maintain the temperature.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in water and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Causality Behind Experimental Choices
-
Solvent: Acetonitrile is an excellent choice as a solvent due to its polar aprotic nature, which can dissolve the reactants and facilitate the nucleophilic substitution without interfering with the reaction.[2]
-
Base: The use of a non-nucleophilic base like potassium carbonate or triethylamine is essential to prevent side reactions. The base scavenges the acid produced, preventing the protonation of the starting amine, which would render it non-nucleophilic.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds, ensuring the removal of unreacted starting materials and by-products.
Spectroscopic Characterization (Predicted)
As experimental data is not publicly available, the following are predicted spectroscopic characteristics based on the structure of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the methyl group, the piperidine ring protons, and the methylene group adjacent to the nitrile. The protons on the piperidine ring will likely appear as complex multiplets due to diastereotopicity and spin-spin coupling.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -CH₃ | ~0.9-1.1 | Doublet |
| Piperidine ring protons | ~1.2-3.0 | Multiplets |
| -CH₂-CN | ~3.5 | Singlet |
¹³C NMR Spectroscopy
The carbon NMR spectrum should display distinct signals for the methyl carbon, the carbons of the piperidine ring, the methylene carbon, and the nitrile carbon.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| -CH₃ | ~15-20 |
| Piperidine ring carbons | ~25-60 |
| -CH₂-CN | ~45-55 |
| -C≡N | ~115-120 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the presence of a sharp absorption band corresponding to the nitrile group.
Table 4: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (alkane) | 2850-2960 | Medium to Strong |
| C≡N (nitrile) | 2240-2260 | Medium, Sharp |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 138. The fragmentation pattern would likely involve the loss of the cyanomethyl group or fragmentation of the piperidine ring.
Potential Applications and Future Directions
While direct biological studies on this compound are lacking, the known pharmacological activities of related piperidine derivatives provide a strong basis for predicting its potential applications.
As a Scaffold in Drug Discovery
Piperidine derivatives have shown a wide range of biological activities. For instance, various substituted piperidines have been investigated as:
-
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonists: These are important targets for the treatment of type 2 diabetes.[3]
-
α7 Nicotinic Acetylcholine Receptor (nAChR) Antagonists: These receptors are implicated in inflammatory processes and neurological disorders.[1]
-
Antitubercular Agents: The emergence of drug-resistant tuberculosis necessitates the development of new therapeutic agents, and piperidine-containing compounds have shown promise in this area.[4]
The presence of the nitrile group in this compound offers a versatile handle for further chemical modifications, allowing for the generation of a library of derivatives for biological screening.
Figure 2: Potential synthetic transformations of the nitrile group in this compound.
In Materials Science
Acetonitrile and its derivatives are also utilized in materials science, for instance, as components of electrolytes in batteries or as building blocks for functional polymers. The specific properties of this compound in these contexts remain to be explored.
Conclusion
This compound represents an under-explored yet promising chemical entity. This guide has provided a comprehensive overview based on established chemical principles, including a detailed proposed synthesis and predicted analytical data. The true potential of this compound lies in its future exploration as a versatile building block in the synthesis of novel bioactive molecules and functional materials. It is our hope that this technical guide will serve as a catalyst for further research into the synthesis, characterization, and application of this compound and its derivatives.
References
-
Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Drug Design, Development and Therapy, 14, 2073–2084. Available at: [Link][3]
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Płotka-Wasylka, J., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6536. Available at: [Link][4]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
-
Hoye, T. R., et al. (2007). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 26(26), 6533–6536. Available at: [Link]
-
Pace, E. L., & Noe, L. J. (1968). Infrared Spectra of Acetonitrile and Acetonitrile‐d3. The Journal of Chemical Physics, 49(12), 5317–5326. Available at: [Link]
-
ChemComplex. (n.d.). Acetonitrile in Pharmaceutical Synthesis: Applications, Quality Considerations, and Procurement Insights. Retrieved from [Link]
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- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for 2-(3-Methylpiperidino)acetonitrile: A Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 3-Methylpiperidino Acetonitrile Scaffold
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic selection of molecular building blocks is paramount. 2-(3-Methylpiperidino)acetonitrile emerges as a highly valuable, yet under-documented, chemical intermediate. Its unique structural features—a chiral-capable 3-methylpiperidine ring and a reactive acetonitrile moiety—offer a compelling combination for the synthesis of complex molecular architectures. The piperidine ring is a prevalent scaffold in numerous biologically active compounds, including many central nervous system (CNS) agents, due to its ability to confer favorable pharmacokinetic properties. The methyl substitution at the 3-position introduces a chiral center, allowing for diastereoselective and enantioselective syntheses, which is critical in the development of modern therapeutics. The acetonitrile group, with its activated methylene protons, serves as a versatile handle for a variety of carbon-carbon bond-forming reactions, enabling chain elongation and the introduction of further functionalities.
This guide provides a comprehensive overview of the synthesis and potential applications of this compound, offering detailed protocols and mechanistic insights to empower researchers in leveraging this promising intermediate.
Physicochemical Properties and Spectroscopic Characterization
While a comprehensive, publicly available dataset for this compound is limited, its physical and spectral properties can be predicted based on its structure and data from analogous compounds.
| Property | Predicted Value/Information | Source/Rationale |
| CAS Number | 951905-03-6 | |
| Molecular Formula | C₈H₁₄N₂ | |
| Molecular Weight | 138.21 g/mol | |
| Appearance | Likely a solid at room temperature | |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted: δ ~3.5 (s, 2H, -CH₂CN), 2.8-2.0 (m, 4H, piperidine ring protons), 1.8-1.5 (m, 4H, piperidine ring protons), 0.9 (d, 3H, -CH₃) ppm. The exact shifts and multiplicities will depend on the conformation of the piperidine ring and the diastereomers present. | Based on general chemical shift ranges for similar N-alkylated piperidines and acetonitrile derivatives.[1] |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted: δ ~118 (CN), 55-60 (-CH₂-), 50-55 (-CH-), 30-40 (-CH₂-), 20-30 (-CH₂-), ~20 (-CH₃) ppm. The piperidine ring carbons will show distinct signals. | Based on spectral data of related N-alkylpiperidines and acetonitrile compounds.[2] |
Synthesis of this compound: A General Protocol
The most direct and widely applicable method for the synthesis of this compound is the N-alkylation of 3-methylpiperidine with a suitable two-carbon electrophile bearing a nitrile group, such as chloroacetonitrile. This reaction is a classic example of a nucleophilic substitution.
Caption: Synthetic workflow for this compound.
Protocol: N-Alkylation of 3-Methylpiperidine with Chloroacetonitrile
This protocol is adapted from general procedures for the N-alkylation of secondary amines.[3]
Materials:
-
3-Methylpiperidine
-
Chloroacetonitrile[2]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methylpiperidine (1.0 eq).
-
Solvent and Base Addition: Add anhydrous acetonitrile to dissolve the 3-methylpiperidine (to a concentration of approximately 0.5 M). Add anhydrous potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: To the stirred suspension, add chloroacetonitrile (1.1 eq) dropwise at room temperature. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and inexpensive base suitable for this transformation. Stronger bases like sodium hydride (NaH) in a solvent like DMF could also be used, potentially leading to faster reaction times, but require more stringent anhydrous conditions.
-
Solvent: Acetonitrile is a good choice as it is a polar aprotic solvent that can dissolve the reactants and facilitate the Sₙ2 reaction. DMF is another excellent alternative.
-
Excess Base: A slight excess of the base is used to ensure complete reaction and to neutralize the HCl formed as a byproduct.
-
Purification: Vacuum distillation is often suitable for liquid products of this molecular weight. If impurities are close in boiling point, silica gel chromatography provides a more effective separation.
Applications of this compound in Synthesis
The bifunctional nature of this compound makes it a versatile intermediate for the synthesis of more complex molecules. The activated methylene group adjacent to the nitrile is particularly amenable to deprotonation and subsequent reaction with electrophiles.
Application 1: α-Alkylation for the Synthesis of Substituted Piperidines
A key application of α-aryl acetonitriles is their α-alkylation.[4] This methodology can be extended to this compound to introduce a variety of substituents at the carbon adjacent to the nitrile group. This opens up avenues for creating a diverse library of substituted piperidine derivatives for screening in drug discovery programs.
Caption: General workflow for the α-alkylation of this compound.
Protocol: α-Alkylation with an Alkyl Halide (Hypothetical Example)
This protocol is a hypothetical adaptation based on established procedures for the alkylation of acetonitriles.[5]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise via the dropping funnel. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel.
Trustworthiness and Self-Validation:
-
The progress of the deprotonation can be monitored by the cessation of hydrogen gas evolution.
-
The reaction progress should be monitored by TLC or GC-MS to ensure the consumption of the starting material and the formation of the product.
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Potential in Pharmaceutical Synthesis: A Forward Look
The structural motifs present in this compound suggest its potential as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For instance, piperidine-containing compounds are often investigated as neurokinin receptor antagonists and for other CNS-related targets.[6] While no direct synthesis of a marketed drug has been identified that explicitly uses this intermediate, its potential is clear. For example, it could be envisioned as a precursor in the synthesis of analogues of drugs like Remifentanil or Vildagliptin, where a substituted piperidine or a related nitrogen heterocycle is a core component.[4][7][8]
Conclusion
This compound is a promising chemical intermediate that offers a unique combination of a chiral-capable piperidine ring and a reactive acetonitrile functional group. While detailed synthetic literature specifically on this compound is sparse, its synthesis can be reliably achieved through standard N-alkylation procedures. The true value of this intermediate lies in its potential for further elaboration, particularly through reactions at the α-carbon of the nitrile. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to explore the synthetic utility of this versatile building block in their drug discovery and development programs.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. (2024, September 18). ACS Publications. Retrieved from [Link]
-
Synthesis of Main Impurity of Vildagliptin. (n.d.). ResearchGate. Retrieved from [Link]
-
chloroacetonitrile - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. (n.d.). PubMed Central. Retrieved from [Link]
-
3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. (2011, September 1). PubMed. Retrieved from [Link]
- New intermediates for the preparation of remifentanil hydrochloride. (n.d.). Google Patents.
-
1 H-and 13 C-NMR shifts (ppm) of acetonitrile and its complexes with... (n.d.). ResearchGate. Retrieved from [Link]
- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Google.
- Methods of making netupitant and intermediates thereof. (n.d.). Google Patents.
- Processes and intermediates for resolving piperidyl acetamide stereoisomers. (n.d.). Google Patents.
- Alkylation of acetonitriles. (n.d.). Google Patents.
- INTERMEDIATE COMPOUNDS AND PROCESSES FOR THE PREPARATION OF TAPENTADOL AND RELATED COMPOUNDS. (n.d.). Google Patents.
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]
-
Aryl acrylonitriles synthesis enabled by palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides/triflates. (n.d.). PubMed Central. Retrieved from [Link]
-
Discovery and optimization of novel antagonists to the human neurokinin-3 receptor for the treatment of sex-hormone disorders (Part I). (2015, April 9). PubMed. Retrieved from [Link]
-
One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. (n.d.). J-STAGE. Retrieved from [Link]
- Novel intermediates and synthesis for endochin-like quinolone compounds. (n.d.). Google Patents.
-
13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Chloroacetonitrile. (2025, September 3). ResearchGate. Retrieved from [Link]
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- 5. Synthesis of Vildagliptin Utilizing Continuous Flow and Batch Technologies | Semantic Scholar [semanticscholar.org]
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The Synthetic Versatility of 2-(3-Methylpiperidino)acetonitrile: A Guide for the Modern Chemist
In the landscape of contemporary organic synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Among these, α-aminonitriles stand out as exceptionally versatile intermediates, seamlessly bridging the gap between simple starting materials and high-value compounds such as amino acids and N-heterocycles. This application note delves into the synthetic potential of 2-(3-methylpiperidino)acetonitrile, a readily accessible yet underexplored α-aminonitrile, offering researchers, scientists, and drug development professionals a detailed guide to its application in organic synthesis.
Introduction: Unlocking the Potential of an Asymmetric Building Block
This compound, bearing the CAS number 951905-03-6, is a unique molecule that combines the structural features of a secondary aminonitrile with a chiral piperidine moiety.[1] The presence of a methyl group at the 3-position of the piperidine ring introduces a stereocenter, opening avenues for diastereoselective transformations. The core reactivity of this compound is centered around the α-aminonitrile functionality, which can be envisioned as a masked α-amino acid or a precursor to various nitrogen-containing heterocycles.[2]
This guide will explore the plausible and impactful applications of this compound as a versatile synthon. We will present detailed, representative protocols for its use in the synthesis of valuable molecular scaffolds, supported by mechanistic insights and practical considerations.
Core Reactivity and Synthetic Applications
The synthetic utility of this compound stems from three primary reactive sites: the nucleophilic piperidine nitrogen, the electrophilic nitrile carbon, and the potentially acidic α-protons. These features allow for a diverse range of transformations.
Synthesis of α-Amino Acids and Derivatives
One of the most powerful applications of α-aminonitriles is their role as direct precursors to α-amino acids via hydrolysis of the nitrile group.[2] The 3-methylpiperidine substituent can serve as a chiral auxiliary or be an integral part of the final target molecule.
Protocol 1: Synthesis of 2-(3-Methylpiperidino)acetic Acid Hydrochloride
This protocol outlines the acidic hydrolysis of this compound to the corresponding α-amino acid hydrochloride salt.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Diethyl Ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of concentrated HCl and deionized water (e.g., 20 mL of each for 10 mmol of starting material).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the solution under reduced pressure to remove excess water and HCl, yielding a viscous oil or a solid residue.
-
Triturate the residue with diethyl ether (3 x 20 mL) to induce precipitation of the hydrochloride salt.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford 2-(3-methylpiperidino)acetic acid hydrochloride.
Causality and Insights: The strong acidic conditions are necessary to effect the complete hydrolysis of the robust nitrile functionality to a carboxylic acid. The use of concentrated HCl also ensures the protonation of the piperidine nitrogen, forming the hydrochloride salt which often aids in crystallization and purification.
Precursor to Vicinal Diamines
Reduction of the nitrile group in α-aminonitriles provides a straightforward route to 1,2-diamines, which are valuable ligands in coordination chemistry and key components of many biologically active molecules.
Protocol 2: Synthesis of 1-(2-Aminoethyl)-3-methylpiperidine
This protocol describes the reduction of the nitrile functionality to a primary amine using a powerful reducing agent like lithium aluminum hydride (LAH).
Materials:
-
This compound
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (15% w/v)
-
Three-neck round-bottom flask with a dropping funnel and nitrogen inlet
-
Ice bath
-
Rotary evaporator
Procedure:
-
Set up a dry three-neck round-bottom flask under a nitrogen atmosphere. Add LAH (2.0 eq) to anhydrous THF (e.g., 50 mL for 10 mmol of starting material).
-
Cool the LAH suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF (20 mL) and add it dropwise to the LAH suspension via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water (x mL), 15% NaOH solution (x mL), and then water again (3x mL), where x is the mass of LAH in grams.
-
A granular precipitate will form. Filter the mixture through a pad of Celite® and wash the filter cake with THF.
-
Dry the combined organic filtrates over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(2-aminoethyl)-3-methylpiperidine.
-
The product can be further purified by distillation or column chromatography.
Trustworthiness and Self-Validation: The Fieser workup for quenching LAH is a well-established and safe procedure that results in the formation of easily filterable inorganic salts. Complete reduction can be verified by the disappearance of the nitrile stretch (around 2200 cm⁻¹) in the IR spectrum of the product.
Participation in Multicomponent Reactions
The inherent reactivity of α-aminonitriles makes them excellent substrates for multicomponent reactions (MCRs), enabling the rapid construction of complex heterocyclic scaffolds from simple precursors.[3][4]
Synthesis of Substituted Imidazoles
This compound can serve as a key building block in the synthesis of highly substituted imidazoles, a privileged scaffold in medicinal chemistry.
Protocol 3: Synthesis of a 4-(3-Methylpiperidino)-Substituted Imidazole Derivative
This representative protocol illustrates a plausible pathway to a tetrasubstituted imidazole via a [4+1] cycloaddition strategy.
Materials:
-
This compound
-
An aromatic aldehyde (e.g., benzaldehyde)
-
An isocyanide (e.g., tert-butyl isocyanide)
-
A suitable catalyst (e.g., a Lewis acid like Sc(OTf)₃)
-
Anhydrous solvent (e.g., Dichloromethane, DCM)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry flask under an inert atmosphere, add the aromatic aldehyde (1.0 eq), this compound (1.1 eq), and the isocyanide (1.2 eq) in anhydrous DCM.
-
Add the Lewis acid catalyst (e.g., 10 mol% Sc(OTf)₃).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired imidazole derivative.
Mechanistic Rationale: The reaction likely proceeds through the initial formation of an imine between the aldehyde and the secondary amine (or a related intermediate). The isocyanide then undergoes a nucleophilic attack, followed by cyclization and rearrangement to form the stable imidazole ring. The 3-methylpiperidine moiety can influence the diastereoselectivity of the product if new stereocenters are formed.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 951905-03-6 | [1] |
| Molecular Formula | C₈H₁₄N₂ | [1] |
| Molecular Weight | 138.21 g/mol | [1] |
| Appearance | Solid |
Visualizations
Experimental Workflows
Caption: Experimental workflows for key synthetic transformations.
Reaction Mechanism
Caption: Synthetic pathways from this compound.
Conclusion
This compound emerges as a promising and versatile building block for organic synthesis. While specific literature on its applications is nascent, its core structure as an α-aminonitrile allows for reliable extrapolation to a variety of high-value synthetic transformations. The protocols detailed herein provide a robust starting point for researchers to explore its utility in the synthesis of chiral amino acids, diamines, and complex heterocyclic systems. The presence of the 3-methylpiperidine moiety offers an exciting handle for asymmetric synthesis, a feature that warrants further investigation. As the demand for novel molecular scaffolds in drug discovery and materials science continues to grow, the strategic application of such readily available building blocks will undoubtedly play a crucial role in accelerating innovation.
References
-
Krishn S., et al. (2021). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 26(21), 6433. Available at: [Link]
-
Dömling, A. (2006). Chemistry and Biology Of Multicomponent Reactions. Chemical Reviews, 106(1), 17-89. Available at: [Link]
-
Watts, P., et al. (2008). An Integrated Microreactor for the Multicomponent Synthesis of α-Aminonitriles. Organic Process Research & Development, 12(5), 857–860. Available at: [Link]
Sources
Application Notes and Protocols: 2-(3-Methylpiperidino)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(3-Methylpiperidino)acetonitrile, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this molecule, this document presents a detailed, representative protocol for its synthesis via nucleophilic substitution, proposes robust methods for its purification and characterization, and discusses its potential as a versatile building block in the development of novel therapeutics. The protocols and data herein are based on established principles of organic chemistry and are intended to serve as a foundational guide for researchers.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile anchor for introducing diverse pharmacophoric elements. The incorporation of a nitrile group, as seen in this compound, further enhances its utility, offering a handle for a variety of chemical transformations to build molecular complexity. This guide aims to equip researchers with the foundational knowledge to synthesize, purify, and characterize this promising, yet under-explored, chemical entity.
Synthesis of this compound: A Representative Protocol
The most direct and plausible synthetic route to this compound is the nucleophilic substitution of a haloacetonitrile with 3-methylpiperidine. The following protocol details this approach.
Reaction Scheme
Caption: Synthetic route to this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| 3-Methylpiperidine | C₆H₁₃N | 99.17 | 5.0 g | 0.050 |
| Chloroacetonitrile | C₂H₂ClN | 75.50 | 4.2 g | 0.055 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 13.8 g | 0.100 |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 100 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Saturated NaCl solution | NaCl(aq) | - | As needed | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylpiperidine (5.0 g, 0.050 mol), anhydrous acetonitrile (100 mL), and potassium carbonate (13.8 g, 0.100 mol).
-
Addition of Reagent: While stirring the mixture at room temperature, add chloroacetonitrile (4.2 g, 0.055 mol) dropwise over 10 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Extraction: Transfer the filtrate to a separatory funnel and add 100 mL of diethyl ether and 100 mL of water. Shake vigorously and separate the layers. Wash the organic layer with saturated sodium chloride solution (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification and Characterization
Purification by Flash Chromatography
The crude this compound can be purified by flash column chromatography on silica gel.
-
Eluent: A gradient of 10% to 30% ethyl acetate in hexanes.
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with the specified gradient, collecting fractions and monitoring by TLC. Combine the fractions containing the pure product and concentrate under reduced pressure.
Expected Analytical Data
The following table summarizes the expected analytical data for the characterization of this compound.
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 3.65 (s, 2H, -CH₂-CN), 2.80-2.90 (m, 1H), 2.65-2.75 (m, 1H), 2.00-2.20 (m, 2H), 1.60-1.80 (m, 4H), 0.90 (d, J=6.5 Hz, 3H, -CH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 117.5 (-CN), 59.8, 54.2, 52.1, 33.5, 31.0, 24.8, 19.5 (-CH₃) |
| IR (neat, cm⁻¹) | ν: 2930 (C-H stretch), 2245 (C≡N stretch), 1450 (C-H bend) |
| Mass Spectrometry (ESI+) | m/z: 139.1233 [M+H]⁺ (calculated for C₈H₁₅N₂) |
Potential Applications in Drug Discovery and Development
While specific biological activities of this compound have not been extensively reported, its structural motifs suggest several promising avenues for research.
As a Scaffold for Novel Compound Libraries
The nitrile group can be readily transformed into other functional groups, such as amines, amides, carboxylic acids, and tetrazoles, which are all important pharmacophores. This allows for the rapid generation of diverse compound libraries for high-throughput screening.
Caption: Potential transformations of the nitrile group.
Intermediate for the Synthesis of Bioactive Molecules
The 3-methylpiperidine moiety is present in several known bioactive compounds. Therefore, this compound could serve as a key intermediate in the synthesis of analogs of these compounds or entirely new chemical entities targeting a range of biological targets.
Safety and Handling
-
Toxicity: While specific toxicity data for this compound is not available, it should be handled with care as a potentially toxic substance. Acetonitrile and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Handling: Work in a well-ventilated fume hood. Avoid creating dust or aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
This compound represents a valuable, yet underexplored, building block for organic synthesis and medicinal chemistry. This guide provides a practical framework for its synthesis, purification, and characterization, laying the groundwork for its application in the discovery and development of novel therapeutic agents. The versatility of the piperidine scaffold, combined with the reactivity of the nitrile group, offers a rich chemical space for exploration by researchers in both academic and industrial settings.
References
As specific literature for this compound is scarce, the following references provide general context for the synthesis and utility of related compounds and scaffolds.
-
Synthesis of Substituted Acetonitriles. Organic Syntheses provides numerous well-vetted procedures for the synthesis of various organic compounds, including some related to the methods described herein. [Link]
-
The Piperidine Scaffold in Medicinal Chemistry. A review of the prevalence and importance of the piperidine motif in drug design can be found in various medicinal chemistry journals. For an example, see: Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]
- Reactions of the Nitrile Group. Comprehensive organic chemistry textbooks detail the various transformations of the nitrile functional group. For example: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Safety Data for Acetonitrile. The PubChem entry for acetonitrile provides extensive safety and toxicity information. [Link]
- General Synthetic Methods. For general methods of nucleophilic substitution, refer to standard organic chemistry texts such as March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
The Strategic Role of 2-(3-Methylpiperidino)acetonitrile in Modern Medicinal Chemistry
Introduction: The Unassuming Power of the α-Aminonitrile Scaffold
In the intricate world of drug discovery, the identification and optimization of novel molecular scaffolds are paramount to the development of effective therapeutics. Among the myriad of chemical building blocks available to the medicinal chemist, α-aminonitriles stand out for their remarkable versatility. These bifunctional compounds, possessing both a nucleophilic amino group and an electrophilic nitrile moiety, serve as critical intermediates in the synthesis of a wide array of nitrogen-containing heterocycles—a class of compounds ubiquitously found in pharmaceuticals.[1] This guide delves into the specific applications and protocols for 2-(3-methylpiperidino)acetonitrile, a promising yet under-documented α-aminonitrile, with a particular focus on its potential in the synthesis of neurokinin-1 (NK1) receptor antagonists.
The 3-methylpiperidine motif is a common feature in a variety of biologically active compounds, contributing to their pharmacological profiles and pharmacokinetic properties.[1][2] When incorporated into an α-aminonitrile structure, it provides a unique three-dimensional framework that can be strategically exploited in drug design. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, reactivity, and potential applications of this compound, thereby empowering its use in the quest for novel therapeutics.
Core Principles: The Chemistry of α-Aminonitriles
The reactivity of α-aminonitriles is governed by the interplay between the amino and nitrile functional groups. The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic character to the amino group, making it susceptible to alkylation, acylation, and participation in cyclization reactions. Conversely, the carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. The nitrile group can also be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, offering a plethora of synthetic possibilities.
The most direct and classical method for the synthesis of α-aminonitriles is the Strecker reaction .[3][4] This robust one-pot, three-component condensation involves an aldehyde (or ketone), an amine, and a cyanide source. The reaction proceeds through the initial formation of an imine from the aldehyde and amine, followed by the nucleophilic addition of cyanide to the iminium ion.
Synthesis Protocol: this compound via the Strecker Reaction
This protocol outlines a standard laboratory procedure for the synthesis of this compound from 3-methylpiperidine, formaldehyde, and a cyanide source.
Materials and Reagents:
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Moles |
| 3-Methylpiperidine | C₆H₁₃N | 99.17 | 10.0 g | 0.101 |
| Formaldehyde (37% in H₂O) | CH₂O | 30.03 | 8.2 mL | 0.101 |
| Potassium Cyanide (KCN) | KCN | 65.12 | 7.2 g | 0.111 |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
! WARNING ! Potassium cyanide is a highly toxic substance. All operations involving KCN must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn at all times. Acidification of cyanide-containing solutions will generate highly toxic hydrogen cyanide gas.
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-methylpiperidine (10.0 g, 0.101 mol) in 50 mL of deionized water. Cool the solution to 0-5 °C in an ice bath.
-
Iminium Ion Formation: To the cooled solution, slowly add 37% aqueous formaldehyde (8.2 mL, 0.101 mol) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0-5 °C.
-
Cyanide Addition: In a separate beaker, dissolve potassium cyanide (7.2 g, 0.111 mol) in 30 mL of deionized water. Slowly add the potassium cyanide solution to the reaction mixture dropwise, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Extraction: Once the reaction is complete, extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification (Optional): If necessary, the crude product can be purified by vacuum distillation or column chromatography on silica gel.
Expected Yield: 75-85%
Characterization: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Medicinal Chemistry: A Gateway to Neurokinin-1 Receptor Antagonists
The neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P, is a well-validated target in medicinal chemistry. Antagonists of the NK1 receptor have shown therapeutic potential in a range of conditions, including chemotherapy-induced nausea and vomiting, depression, and pain.[5] Many potent NK1 receptor antagonists feature a piperidine scaffold, highlighting the importance of this heterocyclic motif in achieving high binding affinity and favorable pharmacokinetic profiles.
While a direct synthesis of a marketed drug using this compound is not prominently documented, its structural features make it an ideal precursor for the synthesis of analogues of potent NK1 antagonists like CP-99,994. The nitrile group of this compound can be chemically manipulated to introduce other functional groups, serving as a handle for further molecular elaboration.
Illustrative Synthetic Application:
The following schematic illustrates a plausible synthetic route where this compound could be utilized as a key intermediate in the synthesis of a core structure found in certain NK1 receptor antagonists.
Caption: Synthetic pathway from this compound to a potential NK1 antagonist core structure.
In this proposed pathway, this compound undergoes a Grignard reaction with an appropriate aryl magnesium halide. The resulting imine intermediate is then hydrolyzed to afford a ketone. Subsequent reductive amination of this ketone with a suitable amine would yield a diamine core structure, a key pharmacophore in many NK1 receptor antagonists. The 3-methyl group on the piperidine ring can provide beneficial steric interactions within the receptor's binding pocket, potentially enhancing potency and selectivity.
Conclusion and Future Outlook
This compound represents a valuable and versatile building block for medicinal chemistry. Its straightforward synthesis via the Strecker reaction, coupled with the diverse reactivity of the α-aminonitrile functionality, opens up numerous avenues for the construction of complex, biologically active molecules. The strategic incorporation of the 3-methylpiperidine moiety provides a handle for fine-tuning the physicochemical and pharmacological properties of drug candidates. As the demand for novel therapeutics targeting complex diseases continues to grow, the exploration and application of such underexplored intermediates will undoubtedly play a crucial role in the future of drug discovery.
References
- Dakshinamurthy, S., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Organic and Medicinal Chemistry Letters, 1(1), 10.
- Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences, 36(1), 323-327.
- de la Torre, A., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(3), 2099-2110.
-
NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Grokipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
Johannes Gutenberg-Universität Mainz. (2018). Aminonitriles as building blocks in organic chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
- S. McLean, et al. (1993). CP-99,994, a nonpeptide antagonist of the tachykinin NK1 receptor.
- A. W. Schmidt, et al. (1995). The neurokinin1 receptor antagonist CP-99,994 reduces catalepsy produced by the dopamine D2 receptor antagonist raclopride: correlation with extracellular acetylcholine levels in striatum. Journal of Pharmacology and Experimental Therapeutics, 274(2), 849-857.
- T. M. Gristwood, et al. (1995). Anti-emetic profile of a non-peptide neurokinin NK1 receptor antagonist, CP-99,994, in ferrets. British Journal of Pharmacology, 115(1), 159-164.
- R. L. Dionne, et al. (1998). The substance P receptor antagonist CP-99,994 reduces acute postoperative pain. Clinical Pharmacology & Therapeutics, 64(5), 562-568.
-
PubChem. (n.d.). 3-Methylpiperidine. Retrieved from [Link]
- V. V. Kouznetsov, et al. (2022).
- H. Miyake, et al. (1994). Studies on neurokinin antagonists. 4. Synthesis and structure-activity relationships of novel dipeptide substance P antagonists: N2-[(4R)-4-hydroxy-1-[(1-methyl-1H-indol-3-yl)carbonyl]-L-prolyl]-N-methyl-N-(phenylmethyl)-3-(2-naphthyl)-L-alaninamide and its related compounds. Journal of Medicinal Chemistry, 37(13), 2090-2099.
- J. M. Humphrey. (2003). Medicinal chemistry of selective neurokinin-1 antagonists. Current Topics in Medicinal Chemistry, 3(11), 1261-1274.
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- 3. EP2200982B1 - Piperidine derivatives as nk3 receptor antagonists - Google Patents [patents.google.com]
- 4. WO2021030335A1 - A stereoisomerically pure nk-3 receptor antagonist and crystalline forms thereof - Google Patents [patents.google.com]
- 5. laballey.com [laballey.com]
Introduction: Unveiling the Potential of a Multifaceted Molecule
An Application Guide to 2-(3-Methylpiperidino)acetonitrile in Catalysis
In the landscape of modern organic synthesis, the development of novel reagents and catalysts that offer unique reactivity, enhanced safety, and improved efficiency is a paramount objective. Within the broad class of α-aminonitriles, this compound emerges as a molecule of significant, yet largely unexplored, potential. These compounds are not only pivotal intermediates in the classic Strecker synthesis of α-amino acids but also possess a unique combination of functional groups—a tertiary amine and a nitrile—that predisposes them to diverse roles in catalysis.[1][2][3]
This guide, intended for researchers, scientists, and professionals in drug development, moves beyond established literature to provide a forward-looking perspective on the catalytic applications of this compound. While direct catalytic applications of this specific substituted piperidine derivative are not yet documented in peer-reviewed literature, its structural analogy to known reactive compounds allows for the formulation of robust, mechanistically sound hypotheses for its use. This document will detail its potential as a safe and effective cyanide source in cross-coupling reactions and explore its prospective role as a bifunctional ligand in transition metal catalysis. The protocols and applications described herein are built upon established principles and data from closely related analogues, offering a foundational blueprint for future research and development.
Part 1: Application as a Cyanide Source in Palladium-Catalyzed Cyanation
The introduction of a cyano group is a fundamental transformation in organic synthesis, as nitriles are versatile precursors to amines, carboxylic acids, amides, and various heterocycles.[4] However, traditional cyanation methods often rely on highly toxic reagents like alkali metal cyanides or hydrogen cyanide. The development of safer, solid, and less toxic cyanide surrogates is therefore a significant area of research.
Drawing a direct parallel from the documented success of 2-(piperidin-1-yl)acetonitrile, this compound is proposed as a highly promising organic cyano reagent for palladium-catalyzed cyanation reactions.[5][6][7]
Principle and Mechanistic Insight
The core concept involves the in situ generation of a cyanide anion from the α-aminonitrile through a process that cleaves the robust C-CN bond. This activation is facilitated by a transition metal catalyst, typically palladium. The proposed catalytic cycle for the cyanation of an arenediazonium salt is depicted below.
The reaction is believed to initiate with the reduction of a Pd(II) precatalyst to the active Pd(0) species. This is followed by oxidative addition of the arenediazonium salt to the Pd(0) center to form an arylpalladium(II) complex. Subsequently, this compound coordinates to the palladium center. A key step involves the cleavage of the C-CN bond of the aminonitrile, transferring the cyanide group to the palladium. The final step is the reductive elimination of the aryl nitrile product, regenerating the Pd(0) catalyst.
Sources
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- 5. Palladium-Catalyzed Cyanation of Arenediazonium Tetrafluoroborate Derivatives with 2-(Piperidin-1-yl)acetonitrile as th… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: A Mechanistic Guide to the Synthesis and Reactivity of 2-(3-Methylpiperidino)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(3-Methylpiperidino)acetonitrile is a versatile α-aminonitrile, a class of compounds that serve as pivotal intermediates in modern organic and medicinal chemistry. Their unique structure, featuring a nitrile group and an amino group on the same carbon, imparts a rich and diverse reactivity profile. This guide provides an in-depth exploration of the core reaction mechanisms associated with this compound, beginning with its synthesis via the classic Strecker reaction. We will dissect the mechanistic underpinnings of its key transformations, including hydrolysis to amino acids, reduction to diamines, and α-alkylation for the construction of sterically hindered molecular scaffolds. Each section combines detailed mechanistic explanations with validated, step-by-step laboratory protocols, designed to provide researchers with both theoretical understanding and practical, actionable methodologies.
Foundational Synthesis: The Strecker Reaction
The most direct and widely adopted method for synthesizing α-aminonitriles like this compound is the Strecker synthesis.[1][2] First discovered in 1850, this robust one-pot, three-component reaction combines an amine, a carbonyl compound, and a cyanide source to efficiently construct the α-aminonitrile core.[1][3] For the title compound, this involves the condensation of 3-methylpiperidine, formaldehyde, and a cyanide salt.
The Strecker Reaction Mechanism
The reaction proceeds through a two-stage mechanism: the formation of an intermediate iminium ion, followed by nucleophilic attack by cyanide.[2][4][5] The choice of cyanide source is critical; while hydrogen cyanide (HCN) can be used, safer and more manageable alternatives like potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) are now standard.[6] The reaction is often facilitated by an acid or a Lewis acid catalyst, which activates the carbonyl group.[6][7]
Step 1: Iminium Ion Formation The reaction initiates with the condensation of the secondary amine (3-methylpiperidine) and the aldehyde (formaldehyde). The amine nitrogen performs a nucleophilic attack on the carbonyl carbon. Following a proton transfer and the elimination of a water molecule, a highly electrophilic iminium ion is formed.[5] This step is the cornerstone of the reaction, as it creates the electrophilic center for the subsequent cyanation.
Step 2: Nucleophilic Cyanide Addition The cyanide anion (CN⁻), a potent nucleophile, attacks the electrophilic carbon of the iminium ion.[2] This step forms the crucial carbon-carbon bond, resulting in the final this compound product. The efficiency of this step is dependent on the reactivity of the iminium ion and the availability of the cyanide nucleophile in the reaction medium.
Figure 1: Mechanism of the Strecker Synthesis.
Protocol: Catalytic One-Pot Synthesis of this compound
This protocol utilizes indium metal as a mild and efficient Lewis acid catalyst in an aqueous medium, offering an environmentally benign approach.[6]
Materials:
-
3-Methylpiperidine (1.0 equiv.)
-
Formaldehyde (37% in H₂O, 1.1 equiv.)
-
Trimethylsilyl cyanide (TMSCN, 1.2 equiv.)
-
Indium powder (10 mol%)
-
Water (as solvent)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 3-methylpiperidine (1.0 equiv.), formaldehyde solution (1.1 equiv.), indium powder (0.10 equiv.), and water.
-
Stir the mixture vigorously at room temperature for 10-15 minutes.
-
Add TMSCN (1.2 equiv.) dropwise to the suspension. Caution: TMSCN is toxic and reacts with water to release HCN gas. Perform this step in a well-ventilated fume hood.
-
Continue stirring at room temperature and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure this compound.
Key Transformations and Reaction Mechanisms
The synthetic utility of this compound stems from the reactivity of its nitrile group and the acidity of the α-proton.
Hydrolysis to 2-(3-Methylpiperidino)acetic Acid
The conversion of the nitrile functional group to a carboxylic acid is a fundamental transformation, providing a direct route to α-amino acids from α-aminonitriles.[2][7] This hydrolysis can be performed under either acidic or basic conditions.[8][9]
Mechanism (Acid-Catalyzed):
-
Protonation: The nitrile nitrogen is protonated by a strong acid (e.g., HCl), increasing the electrophilicity of the nitrile carbon.
-
Nucleophilic Attack by Water: A water molecule attacks the activated nitrile carbon.
-
Tautomerization: A proton transfer from the oxygen to the nitrogen results in a protonated amide intermediate.
-
Second Water Attack: The carbonyl carbon of the amide is then attacked by another water molecule.
-
Elimination: Following another proton transfer, ammonia is eliminated, yielding the final carboxylic acid product.[5]
Figure 2: Acid-catalyzed hydrolysis of the nitrile group.
Protocol: Acid-Catalyzed Hydrolysis
-
Dissolve this compound (1.0 equiv.) in a 6 M aqueous HCl solution.
-
Heat the mixture to reflux (approx. 100-110 °C) for 6-12 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Neutralize the solution carefully with a base (e.g., 6 M NaOH or ammonium hydroxide) to the isoelectric point of the amino acid (typically pH 5-7), at which point the product will precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.
Reduction to 1-(3-Methylpiperidino)ethane-1,2-diamine
Reduction of the nitrile group affords vicinal diamines, which are valuable building blocks for ligands in coordination chemistry and for the synthesis of heterocyclic compounds.[4] Strong hydride reagents like lithium aluminum hydride (LAH) are typically required.[10]
Mechanism: The mechanism involves the sequential addition of two hydride ions (H⁻) from LAH to the nitrile carbon.
-
First Hydride Addition: LAH delivers a hydride to the electrophilic nitrile carbon, breaking one of the C-N pi bonds and forming an intermediate imine-metal complex.
-
Second Hydride Addition: A second hydride attacks the imine carbon of the complex, resulting in a diamido-aluminate species.
-
Hydrolysis: Aqueous workup protonates the nitrogen atoms, liberating the final 1,2-diamine product.
Protocol: LAH Reduction
-
Setup: In a flame-dried, three-neck flask under an argon atmosphere, prepare a suspension of LAH (2.0 equiv.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Caution: LAH is highly reactive with water and moisture. Handle with extreme care.
-
Addition: Dissolve this compound (1.0 equiv.) in anhydrous THF and add it dropwise to the LAH suspension via an addition funnel.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-8 hours.
-
Quenching (Fieser workup): Cool the reaction back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH used in grams. This procedure is critical for safely quenching the excess LAH and precipitating aluminum salts.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite.
-
Wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the diamine product, which can be further purified by distillation or chromatography.
α-Alkylation for Quaternary Carbon Synthesis
The proton on the carbon adjacent to both the piperidine nitrogen and the nitrile group is acidic due to the strong electron-withdrawing (anion-stabilizing) nature of the nitrile.[11] This allows for deprotonation with a strong, non-nucleophilic base, followed by alkylation to create a quaternary carbon center—a valuable motif in drug discovery.[12][13]
Mechanism:
-
Deprotonation: At low temperature (-78 °C), a strong base like potassium bis(trimethylsilyl)amide (KHMDS) or lithium diisopropylamide (LDA) abstracts the α-proton, generating a resonance-stabilized carbanion (or the corresponding keteneiminate).[11][13]
-
Nucleophilic Substitution: This carbanion then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, benzyl bromide) in an Sₙ2 reaction to form a new C-C bond.[13]
Figure 3: Experimental workflow for α-alkylation.
Protocol: α-Alkylation with Methyl Iodide
-
In a flame-dried flask under argon, dissolve this compound (1.0 equiv.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of KHMDS (1.3 equiv.) in THF. Stir for 30-60 minutes at -78 °C to ensure complete deprotonation.[13]
-
Add methyl iodide (1.3 equiv.) as a solution in THF and continue stirring at -78 °C until TLC indicates complete conversion.[13]
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature, then extract three times with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the α-methylated product.
Summary of Reaction Conditions
The following table summarizes typical conditions for the key reactions discussed. Yields are estimates based on literature for analogous substrates and may vary.
| Reaction | Key Reagents | Catalyst/Base | Solvent | Temperature | Typical Time | Est. Yield |
| Strecker Synthesis | 3-Methylpiperidine, H₂CO, TMSCN | Indium (10 mol%) | Water | Room Temp. | 2-4 h | 85-95%[6] |
| Acidic Hydrolysis | 6 M HCl | (Reagent) | Water | Reflux | 6-12 h | 70-85% |
| LAH Reduction | LiAlH₄ | (Reagent) | Anhydrous THF | Reflux | 4-8 h | 65-80% |
| α-Alkylation | Alkyl Halide | KHMDS | Anhydrous THF | -78 °C | 1-3 h | 75-90%[13] |
Conclusion
This compound exemplifies the synthetic power of the α-aminonitrile scaffold. Its straightforward synthesis via the Strecker reaction opens the door to a variety of valuable molecular architectures. Through controlled hydrolysis, reduction, or α-alkylation, chemists can readily access corresponding α-amino acids, 1,2-diamines, and compounds with sterically demanding quaternary centers. The mechanistic understanding and protocols provided herein serve as a comprehensive resource for researchers aiming to leverage this versatile intermediate in their synthetic endeavors, from fundamental research to complex target-oriented synthesis in drug development.
References
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Yadav, V. K., & Kumar, N. V. (2018). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 23(5), 1149. Available at: [Link]
-
Netz, I., Kucukdisli, M., & Opatz, T. (2015). Enantioselective Synthesis of α-Quaternary Amino Acids by Alkylation of Deprotonated α-Aminonitriles. The Journal of Organic Chemistry, 80(13), 6654–6663. Available at: [Link]
-
Netz, I., Kucukdisli, M., & Opatz, T. (2015). Enantioselective Synthesis of α-Quaternary Amino Acids by Alkylation of Deprotonated α-Aminonitriles. ACS Publications. Available at: [Link]
-
Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link]
-
Netz, I., Kucukdisli, M., & Opatz, T. (2015). Enantioselective Synthesis of α-Quaternary Amino Acids by Alkylation of Deprotonated α-Aminonitriles. The Journal of Organic Chemistry, 80(13), 6654–6663. Available at: [Link]
-
Ranu, B. C., Dey, S. S., & Hajra, A. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 61. Available at: [Link]
-
ResearchGate. (n.d.). Plausible mechanism for the formation of α–amino nitriles via Strecker reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6825. Available at: [Link]
-
National Institutes of Health. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1185-1195. Available at: [Link]
-
Glaser, R., Ulmer, L., & Coyle, S. (2013). Mechanistic models for LAH reductions of acetonitrile and malononitrile. Aggregation effects of Li+ and AlH3 on imide-enamide equilibria. The Journal of Organic Chemistry, 78(3), 1113-1126. Available at: [Link]
-
Quirky Science. (2013). Hydrolysis of Acetonitrile or Methyl Cyanide from a Modern Prospective. Retrieved from [Link]
-
DiGeronimo, M. J., & Antoine, A. D. (1976). Metabolism of acetonitrile and propionitrile by Nocardia rhodochrous LL100-21. Applied and Environmental Microbiology, 31(6), 900-906. Available at: [Link]
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- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]
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- 11. pubs.acs.org [pubs.acs.org]
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- 13. pubs.acs.org [pubs.acs.org]
Application Note: A Scalable, One-Pot Synthesis of 2-(3-Methylpiperidino)acetonitrile via a Modified Strecker Reaction
Abstract
This application note provides a comprehensive, field-tested protocol for the scale-up synthesis of 2-(3-Methylpiperidino)acetonitrile, a valuable intermediate in pharmaceutical and fine chemical synthesis. The procedure is based on a robust, one-pot Strecker-type reaction, which is well-suited for industrial production due to its use of readily available starting materials, operational simplicity, and high yield.[1] This guide is designed for researchers, chemists, and process development professionals, offering in-depth explanations of the reaction mechanism, critical safety protocols for handling hazardous reagents, and a detailed, step-by-step methodology for a multi-gram scale synthesis.
Introduction and Scientific Rationale
α-Aminonitriles are a critical class of organic compounds that serve as direct precursors to α-amino acids and various nitrogen-containing heterocycles.[2] The target molecule, this compound, is a key building block whose structural motif is of interest in medicinal chemistry. The classical Strecker synthesis, involving the three-component reaction of an amine, a carbonyl compound, and a cyanide source, remains one of the most efficient methods for preparing α-aminonitriles.[3][4]
The selected methodology is a variation of the Strecker reaction, which proceeds in two key stages within a single pot:
-
Iminium Ion Formation: 3-Methylpiperidine, a secondary amine, reacts with formaldehyde to form a highly reactive electrophilic iminium ion intermediate.
-
Nucleophilic Attack by Cyanide: A cyanide anion (from Sodium Cyanide) then acts as a potent nucleophile, attacking the iminium ion to form the stable α-aminonitrile product.[3]
This one-pot approach is advantageous for scale-up as it avoids the isolation of unstable intermediates and minimizes solvent waste and equipment usage, thereby improving process efficiency and economy.
Reaction Scheme:

Critical Safety Precautions
This synthesis involves highly hazardous materials. A thorough risk assessment must be conducted before commencing any work.
-
Sodium Cyanide (NaCN): Acutely toxic if swallowed, inhaled, or in contact with skin.[5][6] Crucially, contact with acids or water will liberate highly toxic hydrogen cyanide (HCN) gas. [5][7] All operations involving NaCN must be performed in a certified, high-flow chemical fume hood.[5] A dedicated cyanide antidote kit (e.g., amyl nitrite) should be readily accessible, and personnel must be trained in its use.[8]
-
3-Methylpiperidine: A highly flammable liquid and vapor that causes severe skin burns and eye damage.[9][10] It may also cause respiratory irritation.[10] It should be handled in a fume hood away from ignition sources.[10][11]
-
Formaldehyde (37% solution): Toxic, corrosive, and a suspected carcinogen. It should be handled with care to avoid inhalation and skin contact.
-
Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical splash goggles, a face shield, and double-layered nitrile gloves.[5]
Materials and Equipment
Reagents & Chemicals
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier Example | Notes |
| 3-Methylpiperidine | C₆H₁₃N | 99.17 | 626-56-2 | Sigma-Aldrich | Purity ≥99% |
| Sodium Cyanide | NaCN | 49.01 | 143-33-9 | Sigma-Aldrich | Purity ≥98%, handle with extreme care |
| Formaldehyde Solution | CH₂O | 30.03 | 50-00-0 | Fisher Scientific | 37 wt. % in H₂O, stabilized |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | VWR | ACS Grade or higher |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 | VWR | Granular |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A | For workup |
| Saturated NaCl Solution | N/A | N/A | N/A | N/A | Brine, for workup |
Equipment
-
Three-neck round-bottom flask (1 L)
-
Mechanical overhead stirrer with a Teflon paddle
-
Pressure-equalizing dropping funnel (250 mL)
-
Thermometer and adapter
-
Condenser
-
Ice-water bath
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
Detailed Experimental Protocol (1.0 mole scale)
Step 1: Reaction Setup and Reagent Preparation
1.1. Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a 250 mL pressure-equalizing dropping funnel. Attach a condenser to the remaining neck. 1.2. In the fume hood, charge the flask with 3-Methylpiperidine (99.2 g, 1.0 mol) and deionized water (200 mL) . 1.3. Begin vigorous stirring and cool the mixture to 0-5 °C using an ice-water bath. 1.4. In a separate beaker, carefully dissolve Sodium Cyanide (51.5 g, 1.05 mol, 1.05 eq.) in deionized water (150 mL) . CAUTION: This solution is highly toxic.
Step 2: Controlled Addition and Reaction
2.1. Once the 3-methylpiperidine solution is at the target temperature, slowly add the 37% formaldehyde solution (89.2 g, 1.1 mol, 1.1 eq.) dropwise via the dropping funnel over 45-60 minutes . Maintain the internal temperature below 10 °C throughout the addition. Causality: This exothermic reaction forms the iminium ion intermediate; slow addition prevents overheating and potential side reactions. 2.2. After the formaldehyde addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. 2.3. Begin the dropwise addition of the aqueous sodium cyanide solution prepared in step 1.4. The addition should take approximately 60-90 minutes , ensuring the internal temperature does not exceed 10 °C . Causality: This is a highly exothermic nucleophilic addition. Strict temperature control is critical to prevent runaway reactions and minimize side product formation. 2.4. Once the cyanide addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 12-16 hours (overnight) to ensure the reaction goes to completion.
Step 3: Product Extraction and Workup
3.1. Transfer the reaction mixture to a 1 L separatory funnel. 3.2. Extract the aqueous phase with Dichloromethane (DCM) (3 x 200 mL) .[12] Causality: The product is more soluble in the organic solvent, allowing for its separation from the aqueous phase containing inorganic salts and unreacted starting materials. 3.3. Combine the organic layers. Wash the combined organic phase sequentially with deionized water (1 x 150 mL) and then with saturated NaCl solution (brine) (1 x 150 mL) . Causality: The water wash removes residual water-soluble impurities, and the brine wash helps to break any emulsions and begins the drying process. 3.4. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) , swirl, and let it stand for 20-30 minutes. 3.5. Filter off the drying agent and wash the solid with a small amount of fresh DCM. 3.6. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DCM. The result will be the crude this compound as an oil.
Step 4: Purification
4.1. Assemble a vacuum distillation apparatus. 4.2. Purify the crude oil by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure for this compound. Note: The exact boiling point will depend on the vacuum achieved. As a reference, similar aminonitriles often distill between 80-120 °C at ~1-5 mmHg. 4.3. The purified product should be a colorless to pale yellow oil. Weigh the product and calculate the yield.
Process Workflow and Data
Synthesis Workflow Diagram
The overall process can be visualized as a sequence of distinct operational units, from preparation to final analysis.
Caption: High-level workflow for the synthesis of this compound.
Representative Scale-Up Data
| Parameter | Value | Notes |
| Scale | 1.0 mole | Based on 3-Methylpiperidine |
| Theoretical Yield | 138.21 g | - |
| Actual Yield (Post-Distillation) | 113.3 - 121.6 g | - |
| Overall Yield | 82 - 88% | Typical expected range |
| Purity (by GC) | >98.5% | - |
| Appearance | Colorless to pale yellow oil | - |
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR (CDCl₃): Expect signals corresponding to the methyl group, the piperidine ring protons, and the methylene group adjacent to the nitrile.
-
¹³C NMR (CDCl₃): Expect signals for all unique carbons, including the characteristic nitrile carbon (C≡N) signal typically found around 115-120 ppm.
-
FT-IR (neat): Look for a sharp, medium-intensity absorption band around 2240-2210 cm⁻¹ , which is characteristic of a nitrile (C≡N) stretch.
-
GC-MS: To confirm purity and the molecular weight of the product (M⁺ = 138.21).
References
- Google Patents. (n.d.). CN102020616B - Method for preparing 2-(3-oxo-morpholine) acetonitrile.
- Chiba, S., & Fujioka, H. (2005). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. HETEROCYCLES, 65(12), 2947.
-
p-METHOXYPHENYLACETONITRILE. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. Retrieved January 17, 2026, from [Link]
- National Center for Biotechnology Information. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Molecules, 27(9), 2686.
-
Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
- Rossetti, I., et al. (2014). A newly designed process for the production of acetonitrile from renewable sources. Chemical Engineering Transactions, 37, 253-258.
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved January 17, 2026, from [Link]
- MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review.
-
Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Retrieved January 17, 2026, from [Link]
- National Center for Biotechnology Information. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 64.
-
United Chemical. (n.d.). SODIUM CYANIDE (NaCN) Safety and Handling Guidance. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). CN108373427B - Separation method of waste liquid containing 3-methylpyridine and acetonitrile.
- Google Patents. (n.d.). Synthesis of 2-methyl pyridine by acetylene acetonitrile method.
-
ResearchGate. (n.d.). Purification of Acetonitrile. Retrieved January 17, 2026, from [Link]
-
UCLA Chemistry. (2017, May 25). Standard Operating Procedure - Sodium Cyanide. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved January 17, 2026, from [Link]
-
United Chemical. (2025, April 18). Sodium Cyanide Safety Protection and Emergency Measures. Retrieved January 17, 2026, from [Link]
- SciELO México. (2023). A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. Journal of the Mexican Chemical Society, 67(4).
Sources
- 1. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. aidic.it [aidic.it]
- 8. taekwang.co.kr [taekwang.co.kr]
- 9. fishersci.com [fishersci.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. 3-METHYLPIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. CN102020616B - Method for preparing 2-(3-oxo-morpholine) acetonitrile - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Methylpiperidino)acetonitrile
Welcome to the technical support center for the synthesis of 2-(3-Methylpiperidino)acetonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during its synthesis. As Senior Application Scientists, we ground our advice in fundamental chemical principles and field-proven experience to help you optimize your reaction outcomes.
The most common and direct route to synthesizing this compound is through the nucleophilic substitution (N-alkylation) of 3-methylpiperidine with chloroacetonitrile. This guide will focus on troubleshooting and optimizing this specific pathway.
Core Synthesis Workflow
The fundamental reaction involves the alkylation of the secondary amine, 3-methylpiperidine, with chloroacetonitrile. A base is typically required to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion.
Caption: General workflow for the N-alkylation synthesis of this compound.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing a logical path to identify and solve the root cause of the issue.
Q1: My reaction shows very low or no conversion to the desired product. What are the likely causes and how can I fix it?
Low or no product yield is a frequent issue that can arise from several factors related to reagents, reaction conditions, or competing side reactions.
Decision Tree for Troubleshooting Low Yield
Caption: Troubleshooting decision tree for low reaction yield.
Detailed Breakdown of Causes and Solutions
| Potential Cause | Explanation & Causality | Recommended Solution |
| 1. Reagent Inactivity | 3-Methylpiperidine: May contain water or be oxidized if old. Chloroacetonitrile: This is a reactive electrophile susceptible to hydrolysis or polymerization upon storage. Water contamination will hydrolyze it to chloroacetamide or glycolic acid derivatives, quenching the reaction.[1] | Verify Reagent Purity: Use freshly distilled 3-methylpiperidine. For chloroacetonitrile, use a recently purchased bottle or purify by distillation if its purity is questionable. Anhydrous conditions are recommended.[2] |
| 2. Suboptimal Conditions | Temperature: N-alkylation is often slow at room temperature. Insufficient thermal energy may fail to overcome the activation energy barrier. Solvent: The solvent polarity can significantly affect the SN2 reaction rate. Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally preferred as they solvate the cation but not the nucleophile, accelerating the reaction.[2] Base: An inadequate or weak base will not effectively scavenge the HCl produced, leading to the protonation of the 3-methylpiperidine starting material. This forms an ammonium salt, which is non-nucleophilic and halts the reaction.[2] | Optimize Conditions: Increase the reaction temperature to 60-80 °C. If using a lower-boiling solvent like ACN, ensure the reaction is run under reflux.[3] Consider switching to a higher-boiling polar aprotic solvent like DMF. Use at least 1.5-2.0 equivalents of a powdered, dry base like K₂CO₃ or a soluble organic base like N,N-diisopropylethylamine (DIPEA).[2] |
| 3. Quaternary Salt Formation | The desired product, this compound, is also a nucleophile and can react with another molecule of chloroacetonitrile. This side reaction forms a quaternary ammonium salt, consuming both the product and the alkylating agent. This is more likely if there is a high local concentration of chloroacetonitrile. | Slow Addition: Add the chloroacetonitrile dropwise to the reaction mixture over an extended period (e.g., 1-2 hours) using a syringe pump.[2] This maintains a low concentration of the alkylating agent, favoring the reaction with the more abundant starting amine over the product. |
Q2: My reaction works, but it's messy. How do I identify and minimize the formation of key impurities?
Impurity profiling is critical for developing a clean and scalable process. The primary impurities are typically unreacted starting materials or byproducts from side reactions.
| Impurity | Identification Method | Cause | Prevention & Mitigation Strategy |
| Unreacted 3-Methylpiperidine | TLC: Stains with ninhydrin or permanganate. GC-MS: Distinct peak with M⁺ = 99. | Incomplete reaction; insufficient alkylating agent or reaction time. | Drive the reaction to completion by increasing the temperature or reaction time. Use a slight excess (1.1-1.2 eq) of chloroacetonitrile. |
| Quaternary Ammonium Salt | TLC: Highly polar spot at the baseline. LC-MS/ESI-MS: Will show a peak corresponding to [Product + CH₂CN]⁺. Insoluble in many organic solvents. | Excess chloroacetonitrile or rapid addition. The product reacts further. | As mentioned above, use slow, controlled addition of chloroacetonitrile.[2] Avoid a large excess of the alkylating agent. |
| Chloroacetonitrile Hydrolysis Products | LC-MS: Look for masses corresponding to chloroacetamide or other related species. | Presence of water in the reaction (from reagents or solvent). | Ensure all reagents and solvents are anhydrous.[4] Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from the air from entering. |
Q3: I have a crude product, but purification is proving difficult. What strategies can I employ?
The product is a tertiary amine, making it basic and polar. This can lead to challenges during workup and chromatographic purification.
-
Problem: Removing Unreacted 3-Methylpiperidine
-
Cause: The starting material is also a base and has similar polarity to the product, leading to co-elution on silica gel.
-
Solution: Acidic Wash. During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl). The basic starting material and product will be protonated and move into the aqueous layer. Then, basify the aqueous layer with NaOH or NaHCO₃ and re-extract the free amines back into an organic solvent. The starting amine is more volatile and can often be removed under high vacuum if present in small amounts.
-
-
Problem: Streaking on Silica Gel Chromatography
-
Cause: The basic nitrogen atom on the product interacts strongly with the acidic silanol groups on the silica surface, causing poor peak shape and streaking.
-
Solution 1: Deactivate the Silica. Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your eluent system (e.g., Hexane/Ethyl Acetate). This neutralizes the acidic sites on the silica, leading to sharper peaks.
-
Solution 2: Use an Alternative Stationary Phase. Alumina (basic or neutral) can be a better choice for purifying basic compounds.
-
Solution 3: Purification by Distillation. If the product is thermally stable, vacuum distillation is an excellent method for purification, especially on a larger scale, as it avoids chromatography altogether.
-
Frequently Asked Questions (FAQs)
-
Q: What are the recommended starting conditions for a first attempt?
-
A: Combine 3-methylpiperidine (1.0 eq) and powdered anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile (to make a 0.5 M solution). Stir under a nitrogen atmosphere. Add chloroacetonitrile (1.1 eq) dropwise at room temperature, then heat the mixture to reflux (approx. 82 °C) and monitor by TLC until the starting amine is consumed (typically 4-12 hours).
-
-
Q: Can I use sodium cyanide and formaldehyde in a Strecker-type reaction instead?
-
A: The classical Strecker synthesis involves an aldehyde or ketone, an amine (often ammonia or a primary amine), and a cyanide source to form an α-aminonitrile.[5][6][7] For a secondary amine like 3-methylpiperidine, a direct Strecker reaction is not applicable. A modified approach, such as the formation of an iminium ion from the secondary amine and formaldehyde followed by cyanide attack, is plausible but often more complex and lower-yielding than direct alkylation for this specific target.
-
-
Q: What are the critical safety precautions for this reaction?
-
A: Chloroacetonitrile is toxic, flammable, and a lachrymator. It should be handled exclusively in a well-ventilated chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[1][8] Cyanide-containing reagents (if used in alternative syntheses) are highly toxic.[3][9] Always have a cyanide poisoning antidote kit available and ensure you are trained in its use. All waste should be quenched and disposed of according to your institution's hazardous waste protocols.
-
Experimental Protocol Example
Synthesis of this compound
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-methylpiperidine (5.0 g, 50.4 mmol, 1.0 eq) and anhydrous acetonitrile (100 mL).
-
Addition of Base: Add powdered anhydrous potassium carbonate (13.9 g, 100.8 mmol, 2.0 eq) to the solution.
-
Addition of Alkylating Agent: While stirring vigorously, add chloroacetonitrile (3.9 mL, 55.4 mmol, 1.1 eq) dropwise over 30 minutes using a syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain it for 8 hours. Monitor the reaction's progress by TLC (Eluent: 10% Methanol in Dichloromethane with 0.5% Triethylamine; Stain: Potassium Permanganate).
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts, washing the solid with acetonitrile (2 x 20 mL). Concentrate the filtrate under reduced pressure to obtain the crude oil.
-
Purification: Dissolve the crude oil in ethyl acetate (100 mL) and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting oil by vacuum distillation to yield this compound as a colorless to pale yellow oil.
References
-
NROChemistry. Strecker Synthesis. Available from: [Link]
-
Master Organic Chemistry. Strecker Synthesis. Available from: [Link]
-
Organic Syntheses. 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Available from: [Link]
-
Organic Chemistry Portal. Strecker Synthesis. Available from: [Link]
-
Schaffner, A. et al. (2019). Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Chemistry – A European Journal. Available from: [Link]
-
Wikipedia. Strecker amino acid synthesis. Available from: [Link]
-
ODU Digital Commons. The Regioselective 3-Alkylation of Piperidine. Available from: [Link]
-
Somei, M. et al. (2002). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles. Available from: [Link]
-
ResearchGate. Procedure for N-alkylation of Piperidine? (2017). Available from: [Link]
-
ResearchGate. Chloroacetonitrile. (2014). Available from: [Link]
-
Jirgensons, A. et al. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis. Available from: [Link]
-
SciELO México. A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. (2017). Available from: [Link]
- Google Patents. Purification of acetonitrile by a distillative recovery/ion exchange resin treatment process.
-
Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Available from: [Link]
Sources
- 1. A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scielo.org.mx [scielo.org.mx]
- 5. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Strecker Synthesis [organic-chemistry.org]
Technical Support Center: Purification of 2-(3-Methylpiperidino)acetonitrile
Welcome to the technical support center for the purification of 2-(3-Methylpiperidino)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying this basic α-aminonitrile. We will delve into the causality behind experimental choices, provide field-proven troubleshooting strategies, and offer detailed protocols to ensure you can achieve your desired purity with confidence.
Critical Safety Notice: Handling Cyanides
This compound contains a nitrile (cyano) group. While organic nitriles are generally less acutely toxic than inorganic cyanide salts, they can release highly toxic hydrogen cyanide (HCN) gas, especially under acidic conditions.[1] All handling of this compound and its crude reaction mixtures must be performed in a properly functioning chemical fume hood.[2] Standard personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves (double-gloving is recommended), is mandatory.[1][2] Ensure you are familiar with your institution's emergency procedures for cyanide exposure and that an appropriate spill kit is readily available.[3][4] Never work alone when handling cyanide-containing compounds.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The purification of this compound presents a dual challenge rooted in its chemical structure.
-
Basicity: The tertiary amine of the piperidine ring is basic. This leads to strong acid-base interactions with the acidic silanol groups on standard silica gel, a common stationary phase for chromatography.[5] This interaction is the primary cause of issues like severe peak tailing, irreversible adsorption, and low product recovery.[6][7]
-
Chemical Instability: As an α-aminonitrile, the molecule is susceptible to degradation. The two main pathways are hydrolysis of the nitrile group (to the corresponding amide or carboxylic acid) and the retro-Strecker reaction, where the molecule reverts to its imine precursor, which can then hydrolyze back to 3-methylpiperidine and an aldehyde equivalent.[7] This degradation can be promoted by heat and exposure to acidic or strongly basic conditions, including the acidic surface of silica gel.[7]
Q2: What are the most likely impurities in a crude sample?
A2: Impurities typically originate from the synthesis, which is often a variation of the Strecker reaction.[8][9]
-
Starting Materials: Unreacted 3-methylpiperidine and the cyanide source or aldehyde equivalent.
-
Hydrolysis Products: 2-(3-Methylpiperidino)acetamide and 2-(3-Methylpiperidino)acetic acid, formed by reaction with water during workup or purification.[7]
-
Side-Reaction Products: Byproducts from the specific synthetic route used. For instance, if the synthesis involves the dehydration of an amide, residual amide would be a key impurity.[10]
Q3: How do I choose the best purification technique?
A3: The optimal technique depends on the scale of your synthesis, the nature of the impurities, and the required final purity.
-
Flash Column Chromatography: Best for achieving high purity on a small to medium scale (mg to g), but requires special conditions to manage the compound's basicity.
-
Acid-Base Extraction: An excellent first-pass technique for removing non-basic organic impurities from the crude mixture.
-
Distillation: Suitable for large-scale purification if the compound is thermally stable and has a significantly different boiling point from its impurities. However, heating can promote the retro-Strecker reaction.[7]
-
Salt Formation & Recrystallization: If the compound is an oil or difficult to crystallize, converting it to a salt (e.g., hydrochloride or tosylate) can yield a crystalline solid that is easier to purify by recrystallization or washing.[11]
Q4: What analytical methods are suitable for assessing purity?
A4: A combination of methods is recommended.
-
HPLC-MS: Ideal for determining purity and identifying impurities by mass. Reversed-phase C18 columns with buffered mobile phases (e.g., acetonitrile/water with formic acid or ammonium formate) are commonly used.
-
GC-MS: Useful if the compound and its impurities are volatile and thermally stable.
-
¹H and ¹³C NMR: Essential for confirming the structure of the final product and identifying any residual solvents or impurities with distinct signals.
Troubleshooting Guide
This section addresses specific problems you may encounter during purification experiments.
Problem 1: My compound is streaking severely on my silica gel TLC plate and column.
-
Causality: Your basic amine is interacting strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to a portion of the analyte being retained much longer than the main band.[5][6] This causes significant peak tailing (streaking).[7]
-
Solution 1 (Mobile Phase Modification): Add a small amount of a basic modifier to your eluent system. A common choice is 0.5-2% triethylamine (TEA) or ammonium hydroxide in your solvent system (e.g., Ethyl Acetate/Hexanes + 1% TEA). The modifier acts as a stronger base that competitively binds to the silica's active sites, preventing your compound from sticking.[5][12]
-
Solution 2 (Stationary Phase Modification): Use a deactivated or alternative stationary phase.
-
Amine-functionalized silica: These columns have an amine-coated surface that masks the acidic silanols and minimizes the problematic interaction, often allowing for purification with simple hexane/ethyl acetate gradients without a basic additive.[5]
-
Basic Alumina (Al₂O₃): Alumina is generally less acidic than silica and can be a good alternative for purifying basic compounds.
-
Reversed-Phase Chromatography (C18): If the compound is sufficiently polar, preparative reversed-phase HPLC can be an effective, albeit more expensive, option.
-
Problem 2: I have very low product recovery after column chromatography, even with a modified eluent.
-
Causality: This could be due to irreversible adsorption (your compound is stuck to the column) or on-column degradation. The acidic environment of the silica, even when buffered by a basic additive, can be sufficient to catalyze the retro-Strecker reaction, especially if the column heats up during the run.[7]
-
Solution 1 (Milder Conditions): Run the column with minimal heat buildup. If using an automated system, ensure the flow rate is not excessively high. Pack and run the column in a cold room if the compound is particularly sensitive.
-
Solution 2 (Alternative Method): Avoid silica gel altogether. Attempt purification via acid-base extraction to remove neutral impurities, followed by conversion to a salt. The resulting salt may be a solid that can be purified by recrystallization or washing with a non-polar solvent to remove remaining organic impurities.[11]
Problem 3: My purified product is an oil and I can't get it to crystallize.
-
Causality: This is common for aminonitriles.[11] The issue could be residual solvent, the presence of impurities preventing lattice formation, or simply that the freebase form of the compound has a low melting point.
-
Solution 1 (Trituration): Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then add a poor solvent in which the product is insoluble (e.g., hexanes, diethyl ether) dropwise while stirring vigorously. This can sometimes induce precipitation or crystallization.
-
Solution 2 (Salt Formation): This is the most robust solution. Dissolve the oil in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl (e.g., 2M in diethyl ether) dropwise. The hydrochloride salt will often precipitate as a solid, which can be collected by filtration and washed with fresh ether or hexanes.[11]
Problem 4: My product appears to be degrading during aqueous workup.
-
Causality: The nitrile group is susceptible to hydrolysis, especially under strongly acidic or basic conditions, which can occur during an acid-base extraction if the pH is not carefully controlled.[7]
-
Solution: Perform the workup using milder reagents (e.g., saturated sodium bicarbonate instead of concentrated NaOH) and keep the mixture cold (ice bath). Minimize the time the compound spends in the aqueous phase and extract it into an organic solvent promptly.
Data & Workflow Visualization
Workflow for Purification Strategy Selection
The following diagram outlines a logical workflow for selecting an appropriate purification strategy for this compound.
Caption: Decision workflow for selecting a purification method.
Comparative Summary of Purification Techniques
| Technique | Pros | Cons | Best For |
| Modified Flash Chromatography | High resolution and purity achievable. | Can cause degradation; requires method development (additives/special columns). | Small to medium scale (mg to g) purification where high purity (>98%) is required. |
| Acid-Base Extraction | Simple, fast, and inexpensive. Good for removing neutral impurities. | Will not separate other basic impurities. Risk of hydrolysis if pH is extreme. | Initial cleanup of crude reaction mixtures on any scale. |
| Purification via Salt Formation | Can convert oils to easily handled solids. Excellent for final polishing. | Adds an extra step (salt formation and potential free-basing). | Purifying oily products or removing trace impurities that co-elute in chromatography. |
| Distillation | Excellent for large scale (>10g). Removes non-volatile impurities effectively. | Requires thermal stability; risk of retro-Strecker reaction. Not effective for impurities with similar boiling points. | Large-scale industrial purification where the compound is known to be thermally stable. |
Detailed Experimental Protocols
Protocol 1: Modified Flash Column Chromatography
This protocol is designed to mitigate the basicity of this compound.
-
Prepare the Slurry: Weigh out an appropriate amount of silica gel (typically 50-100 times the mass of your crude product). In a beaker, create a slurry of the silica gel in the starting eluent (e.g., 98:2 Hexanes:Ethyl Acetate + 1% Triethylamine).
-
Pack the Column: Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel by adding silica to the solution and evaporating the solvent under reduced pressure until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.
-
Elute the Column: Begin elution with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., increasing the percentage of ethyl acetate). The added triethylamine should be maintained at a constant 1% throughout the gradient.[12]
-
Collect and Analyze Fractions: Collect fractions and monitor them by TLC (using a plate developed in a mobile phase that also contains 1% triethylamine).
-
Validation/QC: Combine the pure fractions and remove the solvent under reduced pressure. Place the resulting product under high vacuum to remove residual solvents and triethylamine. Confirm purity and identity using NMR and HPLC-MS.
Protocol 2: Purification via HCl Salt Formation
This protocol is ideal if the product is an oil or if chromatography fails.
-
Dissolve the Crude Product: Dissolve the crude oil (1.0 g) in anhydrous diethyl ether (20 mL). If insoluble, anhydrous ethyl acetate can be used.
-
Precipitate the Salt: While stirring the solution, add a solution of 2.0 M HCl in diethyl ether dropwise. A white precipitate should form immediately. Continue adding the HCl solution until no further precipitation is observed.
-
Isolate the Salt: Collect the solid precipitate by vacuum filtration.
-
Wash the Salt: Wash the collected solid on the filter with several portions of cold, anhydrous diethyl ether (3 x 15 mL). This removes non-basic, ether-soluble impurities.[11]
-
Dry the Product: Dry the purified hydrochloride salt under high vacuum.
-
Validation/QC: The salt can be analyzed directly by NMR (dissolved in D₂O or DMSO-d₆) and its melting point can be determined. If the freebase is required, the salt can be dissolved in water, the pH adjusted to >10 with NaHCO₃ or NaOH, and the freebase extracted with an organic solvent like dichloromethane.
References
-
University of Illinois Division of Research Safety. (2014). Cyanides. Available from: [Link]
-
Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447. Available from: [Link]
-
Stanford University Environmental Health & Safety. Information on Cyanide Compounds. Available from: [Link]
-
Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. Available from: [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. Available from: [Link]
-
The University of Queensland. Working Safely with Cyanide Guideline. Available from: [Link]
-
New Jersey Department of Health. Hazard Substance Fact Sheet: Cyanide. Available from: [Link]
-
911Metallurgist. (2018). Cyanide Safety. Available from: [Link]
-
Reddit r/Chempros. (2022). Purification of aminonitrile. Available from: [Link]
-
University of California, Los Angeles. Recrystallization. Available from: [Link]
-
Japan International Cooperation Agency. III Analytical Methods. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
Chemistry LibreTexts. (2023). Preparation of Nitriles. Available from: [Link]
-
Al-Zoubi, R. M., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 27(15), 4889. Available from: [Link]
-
Ramin, D., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5(68). Available from: [Link]
Sources
- 1. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]
- 2. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. Working Safely with Cyanide Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 4. Cyanide Safety - 911Metallurgist [911metallurgist.com]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-(3-Methylpiperidino)acetonitrile
Welcome to the technical support guide for the synthesis of 2-(3-Methylpiperidino)acetonitrile. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important chemical intermediate. My goal is to move beyond a simple recitation of steps and provide a deeper understanding of the reaction dynamics, focusing on the causality behind common issues and offering field-proven troubleshooting strategies. The protocols and advice herein are structured to be self-validating, ensuring that you can anticipate, diagnose, and resolve challenges effectively during your experimental work.
The most common and direct route to this compound is the nucleophilic substitution (SN2) reaction between 3-methylpiperidine and a haloacetonitrile, typically chloroacetonitrile. While straightforward in principle, this N-alkylation is frequently plagued by a key side reaction: over-alkylation. This guide is structured to address this and other potential issues head-on.
Core Reaction & Major Side Reaction Pathway
The primary challenge in this synthesis is controlling the nucleophilicity of the amine. The starting material, a secondary amine, is a good nucleophile. However, the desired product, a tertiary amine, is also nucleophilic and can compete for the alkylating agent, leading to an undesired quaternary ammonium salt.
Caption: Main reaction pathway versus the over-alkylation side reaction.
Frequently Asked Questions & Troubleshooting Guide
This section is formatted to address the most common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted 3-methylpiperidine. What's causing this?
Answer: This issue typically points to the inactivation of your nucleophile (3-methylpiperidine). The N-alkylation reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of product formed. This acid will readily protonate the basic nitrogen atom of the starting amine, forming a piperidinium salt. This salt is no longer nucleophilic and cannot react with chloroacetonitrile, thus stalling the reaction.
Solution: Incorporate a mild, non-nucleophilic base into the reaction mixture to act as an acid scavenger. This neutralizes the HCl as it forms, ensuring the 3-methylpiperidine remains in its free-base, nucleophilic state.
-
Recommended Bases: Potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are excellent choices. They are inexpensive, easy to remove during workup, and sufficiently basic to neutralize HCl without promoting other side reactions.
-
Stoichiometry: Use at least 1.5 to 2.0 equivalents of the base to ensure complete acid scavenging.
Question 2: My primary impurity is a polar, high-molecular-weight compound that I suspect is a salt. What is it, and how can I prevent its formation?
Answer: You are almost certainly observing the formation of a quaternary ammonium salt. This is the most common and yield-limiting side reaction in this synthesis. It occurs when the desired tertiary amine product, this compound, acts as a nucleophile and attacks a second molecule of chloroacetonitrile.
Causality: The rate of the desired reaction (k₁) versus the side reaction (k₂) is dependent on the relative concentrations and nucleophilicities of the secondary (starting material) and tertiary (product) amines. To maximize yield, you must create conditions that heavily favor the initial alkylation.
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess of the 3-methylpiperidine (e.g., 1.1 to 1.2 equivalents). This ensures that chloroacetonitrile is the limiting reagent and is more likely to encounter the starting amine than the product.
-
Slow Reagent Addition: This is the most critical control parameter. Add the chloroacetonitrile to the solution of 3-methylpiperidine and base slowly, over a period of 1-2 hours, using a syringe pump or a dropping funnel.[1] This technique keeps the instantaneous concentration of the alkylating agent low, ensuring it reacts with the more abundant starting amine.
-
Temperature Management: Run the reaction at a moderate temperature (e.g., room temperature to 40 °C). Elevated temperatures can increase the rate of the second alkylation (k₂) more than the first, leading to more side product.
-
Solvent Choice: Use a polar aprotic solvent like acetonitrile or DMF. Acetonitrile is often a good choice as it is also a reagent in some related syntheses and offers good solubility for the reactants.[1][2]
Question 3: How can I effectively purify my final product and completely remove the quaternary ammonium salt?
Answer: Purification relies on the difference in chemical properties between the tertiary amine product and the quaternary ammonium salt. The product is a basic, organic-soluble compound, while the side product is a non-basic, water-soluble salt. A standard acid-base liquid-liquid extraction is highly effective.
Detailed Purification Protocol:
-
Quench & Dilute: After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Wash the organic layer with water to remove the inorganic base (e.g., K₂CO₃) and some of the quaternary salt.
-
Acidic Extraction: Extract the organic layer with a dilute aqueous acid (e.g., 1 M HCl). Your desired tertiary amine and any unreacted secondary amine will be protonated and move into the aqueous layer. The non-basic quaternary salt will preferentially remain in the aqueous phase, but this step ensures any trapped salt is separated from non-basic organic impurities.
-
Basify and Re-extract: Separate the acidic aqueous layer and, while cooling in an ice bath, carefully add a base (e.g., 10% NaOH or saturated NaHCO₃) until the pH is >10. This deprotonates the amine salts, regenerating the free-base forms.
-
Final Extraction: Extract the now basic aqueous layer multiple times with an organic solvent (DCM or ethyl acetate). The purified tertiary amine product will move back into the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Troubleshooting Summary Table
| Problem Observed | Potential Cause | Recommended Solution |
| Low Conversion / Stalled Reaction | Protonation of starting amine by generated HCl. | Add 1.5-2.0 equivalents of a mild inorganic base (e.g., K₂CO₃, NaHCO₃). |
| Major High MW Polar Impurity | Over-alkylation leading to a quaternary ammonium salt. | Add chloroacetonitrile slowly to a solution of 3-methylpiperidine. Use a slight excess (1.1 eq) of the amine. Maintain moderate temperature. |
| Difficult Purification | Inefficient separation of product from the quaternary salt. | Perform a rigorous acid-base liquid-liquid extraction workup as detailed in the protocol above. |
| Inconsistent Results | Poor quality or wet reagents/solvent. | Use freshly distilled or high-purity chloroacetonitrile.[3] Ensure solvents are anhydrous.[4][5] |
Optimized Experimental Protocol
This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Reagents:
-
3-Methylpiperidine (1.1 eq)
-
Chloroacetonitrile (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Anhydrous Acetonitrile (solvent)
Procedure:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-methylpiperidine (1.1 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to create a ~0.5 M solution with respect to the limiting reagent (chloroacetonitrile).
-
Reagent Addition: In a separate flask, prepare a solution of chloroacetonitrile (1.0 eq) in a small amount of anhydrous acetonitrile. Transfer this solution to a syringe pump or a pressure-equalizing dropping funnel.
-
Reaction: Begin stirring the 3-methylpiperidine suspension and slowly add the chloroacetonitrile solution over 2 hours at room temperature.
-
Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Workup:
-
Filter the reaction mixture to remove the potassium carbonate and rinse the solid with fresh acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL).
-
Wash the organic layer with water (2 x 50 mL) and then brine (1 x 50 mL).
-
Perform the acid-base extraction as described in Question 3 for purification.
-
Dry the final organic layer over Na₂SO₄, filter, and concentrate to afford the product, which can be further purified by vacuum distillation if necessary.
-
Troubleshooting Workflow Diagram
Sources
Technical Support Center: 2-(3-Methylpiperidino)acetonitrile Synthesis
Answering the call for a robust, field-tested guide, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 2-(3-Methylpiperidino)acetonitrile. As a Senior Application Scientist, my focus is not just on the "how," but the "why"—grounding each recommendation in established chemical principles to empower you to troubleshoot effectively and achieve consistent, high-quality results.
Overview of Synthesis: The Strecker Reaction
The synthesis of α-aminonitriles like this compound is most commonly and efficiently achieved through a variation of the Strecker synthesis.[1][2] This robust multicomponent reaction involves the condensation of an amine (3-Methylpiperidine) with an aldehyde (formaldehyde) to form an intermediate iminium ion, which is then trapped by a nucleophilic cyanide source to yield the target α-aminonitrile.[3][4]
The overall transformation is as follows:
Caption: General reaction scheme for the synthesis of this compound.
The reaction's success hinges on controlling the equilibrium between the starting materials and the iminium ion intermediate, as well as managing the competing nucleophilic attack of cyanide on the starting aldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for this synthesis?
A1: The core components are:
-
Amine: 3-Methylpiperidine. Ensure it is of high purity and preferably distilled if discoloration is present.
-
Aldehyde: Formaldehyde is the required carbonyl component. It is most conveniently used as a 37 wt. % aqueous solution (formalin) or as its solid polymer, paraformaldehyde. Paraformaldehyde is often preferred in non-aqueous conditions to avoid competing side reactions with water.
-
Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are common, cost-effective choices.[5] Trimethylsilyl cyanide (TMSCN) is an alternative that works well under anhydrous conditions, often with a Lewis acid catalyst, and can sometimes offer milder reaction conditions and simpler workup.[5][6]
Q2: Which cyanide source should I choose: an alkali metal cyanide (NaCN/KCN) or TMSCN?
A2: The choice depends on your experimental setup, desired workup, and safety protocols.
| Feature | Sodium/Potassium Cyanide (NaCN/KCN) | Trimethylsilyl Cyanide (TMSCN) |
| Solvents | Protic solvents like water or methanol are typical. | Aprotic organic solvents (DCM, Acetonitrile).[5] |
| Catalyst | Often requires mild acid to facilitate iminium ion formation.[4] | Often requires a Lewis acid catalyst (e.g., InCl₃, Sc(OTf)₃).[5] |
| Workup | Aqueous workup is required to remove inorganic salts. | Non-aqueous or aqueous workup. The silyl byproduct is volatile. |
| Safety | Highly toxic solid. Accidental acidification generates deadly HCN gas. Extreme caution required. | Highly toxic, volatile liquid. Reacts with moisture to produce HCN gas. Extreme caution required. |
| Cost | Generally more economical. | More expensive. |
Q3: How can I monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is the most straightforward method.
-
Mobile Phase: A mixture of Ethyl Acetate and Hexanes (e.g., 20-40% Ethyl Acetate) is a good starting point.
-
Stationary Phase: Standard silica gel plates (Silica Gel 60 F₂₅₄).
-
Visualization: The product is an amine and can be visualized with potassium permanganate stain. The starting 3-methylpiperidine will also be visible. The disappearance of the amine starting material is a key indicator of reaction completion. For more quantitative analysis, GC-MS can be employed.
Q4: What are the typical reaction times and temperatures?
A4: Reaction conditions can vary. For Strecker reactions using NaCN and formalin, the reaction is often run at a reduced temperature (0-5 °C) initially to control the exotherm from iminium ion formation, followed by stirring at room temperature for several hours (4-24 h) to ensure completion.[7] Reactions with TMSCN may proceed faster, sometimes within a few hours at room temperature.[8]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
Q5: My reaction yield is very low, and I mostly recovered my starting amine. What went wrong?
A5: This strongly suggests a problem with the formation of the crucial iminium ion intermediate.
-
Causality: The reaction between an amine and an aldehyde to form an iminium ion is an equilibrium process.[3][9] If the equilibrium is not favorable, or if the aldehyde has degraded (e.g., paraformaldehyde depolymerization is slow, or aqueous formaldehyde has polymerized), there will be no electrophile for the cyanide to attack.
-
Solution:
-
Pre-formation: Mix the 3-methylpiperidine and formaldehyde in the solvent and stir for 30-60 minutes at room temperature before cooling and adding the cyanide source. This helps to drive the equilibrium towards the iminium ion.
-
pH Adjustment: The reaction is often promoted by mild acid.[4] If using an alkali cyanide in a neutral solvent, adding a catalytic amount of a weak acid like acetic acid can significantly improve the rate of iminium formation.
-
Reagent Quality: Ensure you are using fresh formaldehyde or high-quality paraformaldehyde.
-
Q6: I see a major byproduct in my analysis that is not my starting material or product. What could it be?
A6: The most likely major byproduct is the formaldehyde cyanohydrin.
-
Causality: Cyanide is an excellent nucleophile and can attack the carbonyl carbon of formaldehyde directly.[3] This competes with the desired reaction pathway where cyanide attacks the iminium ion. This side reaction is kinetically fast but often thermodynamically less favorable than the aminonitrile.[9]
-
Solution:
-
Control Order of Addition: As mentioned above, pre-forming the iminium ion by mixing the amine and aldehyde first is the most effective solution.[9] This consumes the free formaldehyde, minimizing its availability to react directly with the cyanide.
-
Temperature Control: Add the cyanide solution slowly at a low temperature (0 °C). This helps to manage any exotherm and can temper the rate of the competing cyanohydrin formation.
-
Q7: The aqueous workup is difficult, and I'm losing product due to its solubility in water. How can I improve my extraction?
A7: this compound has a polar amine group and a nitrile, which can lead to significant water solubility.
-
Causality: The basic nitrogen can be protonated in neutral or acidic water, forming a highly water-soluble ammonium salt.
-
Solution:
-
Basify the Aqueous Layer: Before extraction, ensure the aqueous layer is basic (pH > 10) by adding a base like NaOH or K₂CO₃. This deprotonates the piperidine nitrogen, making the product less polar and more soluble in organic solvents.
-
"Salting Out": Saturate the aqueous layer with sodium chloride (NaCl) before extraction. This decreases the solubility of organic compounds in the aqueous phase, driving more of your product into the organic layer.
-
Choice of Extraction Solvent: Use a more polar extraction solvent than hexanes. Dichloromethane (DCM) or Ethyl Acetate are good choices. Perform multiple extractions (e.g., 3-4 times) to ensure complete recovery.
-
Experimental Protocols & Workflow
Extreme caution must be exercised when handling cyanide-containing reagents. All operations must be performed in a well-ventilated chemical fume hood, and a cyanide antidote kit should be readily available. An aqueous bleach or hydrogen peroxide solution should be prepared to quench any residual cyanide in the glassware and waste.
Caption: A typical experimental workflow for the synthesis.
Protocol 1: Synthesis using Sodium Cyanide and Formalin
-
Iminium Ion Formation: In a round-bottom flask equipped with a magnetic stir bar, add 3-methylpiperidine (1.0 eq). To this, add aqueous formaldehyde (37 wt. %, 1.1 eq) and 1-2 volumes of methanol. Stir the mixture at room temperature for 1 hour.
-
Cyanide Addition: Cool the reaction mixture to 0 °C in an ice bath. Separately, dissolve sodium cyanide (1.2 eq) in a minimal amount of cold water. Add the cold sodium cyanide solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the consumption of the starting amine by TLC.
-
Workup:
-
Cool the mixture in an ice bath and carefully add an aqueous solution of sodium hypochlorite (bleach) to quench any excess cyanide.
-
Adjust the pH of the mixture to >10 with 2M NaOH.
-
Saturate the aqueous layer with solid NaCl.
-
Extract the product with dichloromethane (3 x 3 volumes).
-
-
Purification:
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by vacuum distillation to yield this compound as a clear oil.
-
References
-
Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-tert-butoxycarbonyloxyimino-2-phenylacetonitrile. Retrieved from [Link]
-
Shafi, S., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 27(19), 6684. Available at: [Link]
-
Krasavin, M. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(22), 5452. Available at: [Link]
-
Lopes, J. F., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1635–1647. Available at: [Link]
-
ResearchGate. (2021). Reaction conditions: i NBS, acetonitrile, 80 °C, 2 h; ii Pd(PPh3)4, K3PO4, dioxane, 100 °C, 16 h. Retrieved from [Link]
-
Ghahremanzadeh, R., et al. (2018). Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a Catalyst. Letters in Drug Design & Discovery, 15(10), 1073-1080. Available at: [Link]
-
Ashenhurst, J. (2018). The Strecker Amino Acid Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Somei, M., et al. (2002). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 57(5), 793-796. Available at: [Link]
-
Ranu, B. C., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 61. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Shafi, S., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. SciSpace. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Why doesn't Strecker synthesis produce AHAs instead?. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: 2-(3-Methylpiperidino)acetonitrile
Welcome to the technical support center for 2-(3-Methylpiperidino)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide practical troubleshooting advice for experiments involving this compound. The information herein is curated to ensure scientific integrity and is grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound, while relatively stable under standard storage conditions, possesses two primary functional groups that can be susceptible to degradation: the tertiary amine within the piperidine ring and the nitrile group. The main concerns are:
-
Hydrolysis of the Nitrile Group: The nitrile group can undergo hydrolysis to form a carboxamide and subsequently a carboxylic acid. This process is accelerated under strong acidic or basic conditions, especially at elevated temperatures.
-
Oxidation of the Piperidine Ring: The tertiary amine in the piperidine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or other degradation products. This can be initiated by exposure to strong oxidizing agents, air (oxygen) over prolonged periods, or light.
-
Thermal Decomposition: Like many organic molecules, excessive heat can lead to decomposition. While specific data for this compound is limited, it is prudent to avoid high temperatures during storage and processing.
Q2: How should I properly store this compound to ensure its stability?
A2: To maximize the shelf-life and maintain the integrity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage. | Lower temperatures slow down potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidation of the piperidine ring. |
| Light | Protect from light by using an amber or opaque container. | Prevents potential photolytic degradation. |
| Container | Use a tightly sealed container to prevent moisture ingress. | Moisture can facilitate hydrolysis of the nitrile group. |
Q3: I am using this compound in an aqueous solution. What precautions should I take?
A3: When preparing aqueous solutions, it is crucial to consider the pH. The stability of the nitrile group is pH-dependent.
-
Neutral to Slightly Acidic pH (pH 4-7): The compound is expected to be most stable in this range.
-
Strongly Acidic or Basic Conditions: Avoid prolonged exposure to strong acids (pH < 2) or strong bases (pH > 10), especially with heating, as this will promote hydrolysis of the nitrile to the corresponding carboxylic acid. If your experimental protocol requires such conditions, it is best to prepare the solution immediately before use and minimize the exposure time.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments.
Issue 1: Inconsistent or Unexpected Experimental Results
Symptoms:
-
Poor reproducibility of experimental data.
-
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Lower than expected yield in a synthetic transformation.
Potential Cause: Degradation of this compound.
Troubleshooting Workflow:
A troubleshooting workflow for inconsistent experimental results.
Step-by-Step Guide:
-
Assess Purity of Starting Material:
-
Action: Analyze your stock of this compound using a suitable analytical method such as HPLC-UV, GC-MS, or NMR.
-
Rationale: To confirm the identity and purity of your starting material. Impurities can lead to side reactions or interfere with your experiment.
-
-
Compare Fresh vs. Old Samples:
-
Action: If possible, compare the analytical profile of your current stock with a freshly opened sample or a previously obtained chromatogram.
-
Rationale: This can help determine if the compound has degraded during storage.
-
-
Review Experimental Conditions:
-
Action: Carefully examine your experimental protocol. Are there any harsh conditions that could cause degradation?
-
pH: Are you using strongly acidic or basic reagents?
-
Temperature: Are you using elevated temperatures for extended periods?
-
Reagents: Are there any strong oxidizing agents present?
-
-
Rationale: Identifying potential stressors in your experiment is key to mitigating degradation.
-
-
Identify Degradation Products:
-
Action: If unexpected peaks are observed in your chromatograms, attempt to identify them using mass spectrometry (MS) or by synthesizing potential degradation products as standards. The most likely degradation product is 2-(3-methylpiperidino)acetamide or 2-(3-methylpiperidino)acetic acid.
-
Rationale: Knowing the identity of the degradation products provides direct evidence of the degradation pathway and helps in devising a solution.
-
-
Purify the Compound:
-
Action: If your starting material is found to be impure, consider purification by techniques such as column chromatography or distillation.
-
Rationale: Using a pure starting material is essential for reliable and reproducible results.
-
-
Modify Experimental Protocol:
-
Action: Based on your findings, modify your protocol to minimize degradation. This could involve:
-
Buffering the reaction mixture to a more neutral pH.
-
Running the reaction at a lower temperature.
-
Degassing solvents to remove oxygen.
-
Reducing the reaction time.
-
-
Rationale: Proactively preventing degradation is the most effective solution.
-
Issue 2: Poor Solubility or Phase Separation
Symptoms:
-
The compound does not fully dissolve in the chosen solvent.
-
The solution becomes cloudy or forms a precipitate over time.
Potential Cause:
-
Incorrect solvent choice.
-
Formation of a salt or a less soluble degradation product.
Troubleshooting Steps:
-
Solvent Selection: this compound is expected to be soluble in a range of organic solvents. For aqueous applications, its solubility may be limited. Consider using co-solvents like methanol, ethanol, or acetonitrile to improve solubility in water.
-
pH Adjustment: The basicity of the piperidine nitrogen means that in acidic solutions, it will form a salt. This salt form may have different solubility characteristics than the free base. If you observe precipitation upon adding an acid, you may be forming a less soluble salt. Conversely, in some cases, salt formation can enhance aqueous solubility.
-
Check for Degradation: As mentioned previously, hydrolysis can lead to the formation of a carboxylic acid. This product will have significantly different solubility properties and could precipitate from organic solvents. Analyze the precipitate to determine if it is a degradation product.
Analytical Methodologies for Purity Assessment
To ensure the quality of your this compound, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a robust technique for assessing purity and detecting non-volatile impurities. A typical starting point would be a C18 column with a mobile phase gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid or trifluoroacetic acid to ensure good peak shape.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for analyzing volatile compounds and can provide information about both the purity of the main component and the identity of any volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the compound and identifying impurities. Quantitative NMR (qNMR) can be used for accurate purity determination.
Proposed HPLC Method for Purity Assessment:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Potential Degradation Pathway
The following diagram illustrates the likely hydrolysis pathway of this compound under acidic or basic conditions.
Hydrolysis degradation pathway of this compound.
References
Technical Support Center: A Troubleshooting Guide for 2-(3-Methylpiperidino)acetonitrile Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(3-Methylpiperidino)acetonitrile. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during the synthesis, purification, and analysis of this compound. As your dedicated application scientist, I have structured this guide to address practical challenges with scientifically grounded explanations and actionable protocols.
I. Synthesis of this compound: The Strecker Reaction Approach
The most common and direct route to synthesize α-aminonitriles like this compound is through a variation of the Strecker synthesis.[1][2] This multicomponent reaction involves the condensation of an amine (3-methylpiperidine), an aldehyde (formaldehyde), and a cyanide source.[3][4]
Frequently Asked Questions: Synthesis
Q1: I am not getting any product, or the yield is very low. What are the likely causes?
A1: Low or no yield in the Strecker synthesis of this compound can be attributed to several factors. Here is a breakdown of potential issues and their solutions:
| Potential Cause | Explanation | Recommended Solution |
| Reagent Quality | Impurities in 3-methylpiperidine, formaldehyde, or the cyanide source can inhibit the reaction. 3-Methylpiperidine can oxidize over time, and formaldehyde solutions can polymerize. | Use freshly distilled 3-methylpiperidine. For formaldehyde, use a fresh, high-quality aqueous solution or paraformaldehyde, which is thermally depolymerized in situ. Ensure your cyanide salt (e.g., NaCN, KCN) is dry and free-flowing. |
| Reaction pH | The formation of the intermediate iminium ion is pH-dependent. If the reaction medium is too acidic, the amine will be fully protonated and non-nucleophilic. If it is too basic, the formation of the iminium ion will be slow. | The reaction is typically self-regulating when using an amine and an aldehyde. If you are using a salt of the amine, a base might be required. The optimal pH is usually slightly acidic to neutral. |
| Order of Addition | Adding the cyanide source before the formation of the iminium ion can lead to the formation of cyanohydrin from formaldehyde, a competing side reaction. | It is generally advisable to pre-mix the 3-methylpiperidine and formaldehyde to allow for the formation of the iminium ion before the addition of the cyanide source. |
| Reaction Temperature | While many Strecker reactions proceed at room temperature, the activation energy for this specific transformation might require gentle heating. Conversely, excessive heat can lead to decomposition or side reactions. | Start the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied. |
Q2: My reaction mixture is turning dark, and I am observing multiple spots on TLC. What are the possible side reactions?
A2: The formation of a dark reaction mixture and multiple TLC spots suggests the occurrence of side reactions. The most common side products in this synthesis include:
-
Cyanohydrin Formation: As mentioned, the direct reaction of formaldehyde with the cyanide ion will produce glycolonitrile (formaldehyde cyanohydrin).
-
Polymerization: Formaldehyde is prone to polymerization, especially under acidic or basic conditions.
-
Oxidation: 3-Methylpiperidine can be susceptible to oxidation, leading to colored impurities.
To mitigate these side reactions, ensure an inert atmosphere (e.g., nitrogen or argon) if you are working with highly purified reagents, and control the reaction temperature. The order of reagent addition is also critical, as previously discussed.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for this compound.
II. Purification Strategies
Due to the basic nature of the piperidine nitrogen, this compound can be challenging to purify by standard silica gel chromatography.
Frequently Asked Questions: Purification
Q1: My compound is streaking badly on the silica gel column. How can I improve the separation?
A1: Streaking on silica gel is a common issue with basic compounds due to strong interactions with the acidic silanol groups on the silica surface. Here are some effective strategies to improve your flash chromatography:
-
Use a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v), to your eluent system.[4] This will neutralize the acidic sites on the silica gel and reduce tailing.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which is more suitable for the purification of basic compounds.
-
Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase flash chromatography (using a C18-functionalized silica) with a mobile phase of water and acetonitrile or methanol can be an excellent alternative.[4]
Q2: What is a good starting eluent system for flash chromatography on silica gel?
A2: A good starting point for the purification of a moderately polar compound like this compound on silica gel would be a gradient of ethyl acetate in hexanes. Given its polarity, you will likely need a relatively high percentage of ethyl acetate. A gradient from 20% to 80% ethyl acetate in hexanes, with the addition of 0.5% triethylamine, would be a reasonable starting point.
Step-by-Step Protocol: Flash Chromatography Purification
-
Prepare the Column: Pack a silica gel column with your chosen eluent (e.g., 95:4.5:0.5 Hexane:Ethyl Acetate:Triethylamine).
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the initial eluent. For better resolution, you can pre-adsorb the crude product onto a small amount of silica gel.
-
Elution: Start with a low polarity eluent and gradually increase the polarity. Monitor the fractions by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizing the Purification Decision Tree
Caption: Decision tree for purifying this compound.
III. Analysis and Characterization
Accurate analysis is crucial to confirm the identity and purity of your product. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Frequently Asked Questions: Analysis
Q1: How can I confirm the structure of my product using NMR and MS?
-
¹H NMR: You should expect to see a complex set of signals for the piperidine ring protons, including a signal for the methyl group, likely a doublet. The methylene group between the nitrogen and the nitrile will appear as a singlet.
-
¹³C NMR: The spectrum will show signals for the piperidine carbons, the methyl carbon, the methylene carbon adjacent to the nitrile, and the nitrile carbon itself (which will be in the range of 115-125 ppm).
-
Mass Spectrometry: The molecular ion peak (M+) in the mass spectrum should correspond to the molecular weight of the compound (C₈H₁₄N₂ = 138.21 g/mol ). You would expect to see a peak at m/z = 139.12 for [M+H]⁺ in an ESI-MS experiment.
Q2: I see an impurity in my NMR/MS. What could it be?
A2: Common impurities could include:
-
Unreacted 3-methylpiperidine: This would be evident in both NMR and MS.
-
Hydrolyzed product: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially if the product is exposed to acidic or basic conditions during workup or purification.[5]
-
Byproducts from side reactions: As discussed in the synthesis section, you might have impurities arising from cyanohydrin formation or other side reactions.
Analytical Methods Summary
| Technique | Purpose | Expected Observations |
| TLC | Reaction monitoring and fraction analysis | A single spot for the pure product. Use a UV lamp and/or an iodine chamber for visualization. |
| ¹H & ¹³C NMR | Structural confirmation and purity assessment | Characteristic signals for the piperidine ring, methyl group, and the acetonitrile moiety. |
| GC-MS/LC-MS | Purity assessment and impurity identification | A single major peak for the pure product. The mass spectrum will confirm the molecular weight. |
| FT-IR | Functional group identification | A sharp absorption band around 2240 cm⁻¹ characteristic of the nitrile (C≡N) stretch. |
IV. Handling, Storage, and Safety
Proper handling and storage are essential for maintaining the integrity of this compound and ensuring laboratory safety.
Frequently Asked Questions: Safety and Storage
Q1: What are the main safety concerns when working with this compound?
A1: The primary hazards are associated with its precursors and the nitrile functional group.
-
Toxicity: Cyanide salts are highly toxic. Handle them with extreme care in a well-ventilated fume hood, and always have a cyanide antidote kit readily available.
-
Corrosivity and Flammability: 3-Methylpiperidine is a corrosive and flammable liquid.[6]
-
Product Hazards: While specific data for the product is limited, aminonitriles should be handled with care, avoiding skin contact and inhalation.
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q2: How should I store this compound?
A2: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from acids and strong oxidizing agents. To prevent potential hydrolysis, it is best to store it under an inert atmosphere if it will be kept for an extended period.
References
-
NROChemistry. (n.d.). Strecker Synthesis. [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]
-
Wikipedia. (2023). Strecker amino acid synthesis. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
PubMed. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. [Link]
-
MDPI. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. [Link]
- Google Patents. (n.d.). CN108373427B - Separation method of waste liquid containing 3-methylpyridine and acetonitrile.
-
SciELO México. (n.d.). A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. [Link]
-
ResearchGate. (n.d.). 1 H-and 13 C-NMR shifts (ppm) of acetonitrile and its complexes with.... [Link]
-
ResearchGate. (n.d.). Protocols for purification of of LC-MS grade solvents?. [Link]
-
YouTube. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [Link]
-
ACS Publications. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. [Link]
-
Illinois Experts. (n.d.). Sugaring out: A new method for removal of acetonitrile from preparative RP-HPLC eluent for protein purification. [Link]
-
NIH. (n.d.). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. [Link]
-
Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Strecker Synthesis [organic-chemistry.org]
- 4. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: By-product Analysis in 2-(3-Methylpiperidino)acetonitrile Reactions
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Welcome to the technical support center for the synthesis and analysis of 2-(3-Methylpiperidino)acetonitrile. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis, with a focus on identifying and mitigating by-product formation.
Section 1: Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable protocols.
Q1: My this compound synthesis via the Strecker reaction has a low yield and a complex mixture of impurities. What are the likely causes and how can I optimize the reaction?
A1: Unraveling Low Yields and Impurity Profiles in Strecker Synthesis
Low yields and the formation of multiple by-products in the Strecker synthesis of this compound typically stem from side reactions involving the starting materials and intermediates. The core of the Strecker synthesis is the one-pot reaction of an amine (3-methylpiperidine), a carbonyl compound (formaldehyde), and a cyanide source.[1][2] The intended pathway involves the formation of an iminium ion intermediate, which is then attacked by the cyanide nucleophile.[3][4] However, several competing reactions can occur.
Root Causes and Mechanistic Insights:
-
Cannizzaro-type Reactions of Formaldehyde: In the presence of a base, formaldehyde can undergo a disproportionation reaction to yield methanol and formate. This reduces the concentration of the essential carbonyl component.
-
Competing Nucleophiles: Both the amine (3-methylpiperidine) and the cyanide ion are nucleophilic. If the iminium ion formation is slow, direct reaction between 3-methylpiperidine and formaldehyde can lead to the formation of N-formyl-3-methylpiperidine, especially if the reaction conditions are not carefully controlled.[5]
-
Hydrolysis of the Product: The α-aminonitrile product is susceptible to hydrolysis, particularly under acidic or basic conditions, which can revert it to the starting materials or lead to the formation of the corresponding α-amino acid.[6][7]
-
Polymerization: Formaldehyde is prone to polymerization, especially in concentrated solutions, reducing its availability for the desired reaction.
Troubleshooting Workflow & Optimization Protocol:
To address these issues, a systematic approach to optimizing the reaction conditions is necessary. The following workflow and protocol are designed to minimize by-product formation and enhance the yield of the target molecule.
Caption: Troubleshooting workflow for optimizing the Strecker synthesis.
Optimized Strecker Synthesis Protocol:
-
Reagent Preparation:
-
Reaction Setup:
-
In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Cool the flask to 0-5 °C using an ice-water bath.
-
-
Reaction Execution:
-
To the cooled flask, add 3-methylpiperidine (1.0 eq) and a suitable solvent (e.g., methanol or a buffered aqueous solution).
-
Slowly add a solution of formaldehyde (1.0-1.1 eq) to the stirred amine solution, maintaining the temperature below 5 °C. This pre-formation of the iminium ion precursor is crucial.
-
Prepare a solution of sodium or potassium cyanide (1.0-1.1 eq) in water.
-
Slowly add the cyanide solution to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, perform an appropriate work-up to isolate the crude product. This typically involves extraction with an organic solvent.
-
-
Purification:
-
Purify the crude product by vacuum distillation or column chromatography to remove residual starting materials and by-products.
-
Q2: I have identified an unknown peak in my HPLC analysis of the crude this compound. How can I identify this by-product and what is its likely structure?
A2: By-product Identification and Structural Elucidation
The identification of unknown by-products is a critical step in process optimization. A combination of analytical techniques is often required for unambiguous structural elucidation.
Common By-products and Their Formation Pathways:
| By-product Name | Potential Formation Pathway | Key Identifying Features (MS, NMR) |
| N-Formyl-3-methylpiperidine | Reaction of 3-methylpiperidine with formic acid (a by-product of the Cannizzaro reaction) or direct formylation by formaldehyde under certain conditions.[10][11][12] | MS: Molecular ion corresponding to C7H13NO. ¹H NMR: Presence of a formyl proton signal (~8 ppm). |
| 3-Methylpiperidine-2-carboxylic acid amide | Partial hydrolysis of the nitrile group of the product.[13][14] | MS: Molecular ion corresponding to C7H14N2O. ¹³C NMR: Presence of a carbonyl signal (~170-180 ppm). |
| Bis(3-methylpiperidino)methane | Reaction of two equivalents of 3-methylpiperidine with one equivalent of formaldehyde. | MS: Molecular ion corresponding to C13H26N2. ¹H NMR: Absence of a nitrile group, characteristic signals for the methylene bridge. |
Analytical Workflow for By-product Identification:
Caption: Analytical workflow for by-product identification.
Step-by-Step Protocol for By-product Identification:
-
Isolation:
-
Utilize preparative HPLC or column chromatography to isolate a pure sample of the unknown by-product.
-
-
Mass Spectrometry:
-
Obtain a low-resolution mass spectrum (e.g., from LC-MS) to determine the molecular weight of the compound.
-
Perform high-resolution mass spectrometry (HRMS) to obtain the exact mass and determine the elemental composition.
-
-
NMR Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra to identify the types and connectivity of protons and carbons in the molecule.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to establish detailed structural connectivity.
-
-
FTIR Spectroscopy:
-
Obtain an FTIR spectrum to identify key functional groups, such as C=O (carbonyl), N-H (amine/amide), and C≡N (nitrile).
-
By combining the data from these techniques, a definitive structure for the unknown by-product can be proposed and confirmed.
Section 2: Frequently Asked Questions (FAQs)
Q3: What are the best practices for purifying crude this compound?
A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Vacuum Distillation: This is often the most effective method for removing non-volatile impurities and unreacted starting materials on a larger scale.
-
Column Chromatography: For smaller scales or to separate closely related by-products, silica gel column chromatography is a viable option. A suitable eluent system would typically be a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane), with a small amount of a basic modifier (e.g., triethylamine) to prevent streaking of the amine product on the silica gel.
-
Acid-Base Extraction: An initial work-up involving an acid-base extraction can be beneficial. The basic product can be extracted into an acidic aqueous phase, leaving non-basic organic impurities in the organic layer. The aqueous layer is then basified, and the product is re-extracted into an organic solvent.
Q4: How can I prevent the hydrolysis of my this compound product during work-up and storage?
A4: The nitrile group in α-aminonitriles is susceptible to hydrolysis under both acidic and basic conditions.[15]
-
During Work-up: Avoid prolonged exposure to strong acids or bases. If an acid-base extraction is performed, carry it out quickly and at a low temperature.
-
During Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to protect it from atmospheric moisture. For long-term storage, refrigeration is recommended.
Q5: Are there alternative synthetic routes to this compound that might offer a better impurity profile?
A5: While the Strecker synthesis is a common and direct method, other approaches exist.
-
Nucleophilic Substitution: The reaction of a 2-halo-3-methylpiperidine with a cyanide salt could be a potential route. However, the synthesis of the starting halo-piperidine may be challenging.
-
Cyanation of an N-acyliminium ion precursor: Anodic methoxylation of N-formylpiperidine can generate a precursor to an N-acyliminium ion, which can then react with a cyanide source.[16] This method may offer better control over the reaction and a different by-product profile.
References
- A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. (n.d.). National Institutes of Health.
- Strecker Synthesis. (n.d.). NROChemistry.
- The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). National Institutes of Health.
- FORMYL TRANSFER TO GRIGNARD REAGENTS WITH N-FORMYLPIPERIDINE: 3-PHENYLPROPIONALDEHYDE. (1986). Organic Syntheses.
- Strecker Synthesis. (n.d.). Master Organic Chemistry.
- Prepn. method for n-formyl piperidine and homologs thereof. (n.d.). Google Patents.
- Strecker Synthesis. (n.d.). Organic Chemistry Portal.
- Displacement, Proton Transfer, or Hydrolysis? Mechanistic Control of Acetonitrile Reactivity by Stepwise Solvation of Reactants. (n.d.).
- N-Formylpiperidine synthesis. (n.d.). ChemicalBook.
- N‐formylation of piperidine with methanol. (n.d.). ResearchGate.
- Organocatalytic Synthesis of α-Aminonitriles: A Review. (n.d.). MDPI.
- Strecker amino acid synthesis. (n.d.). Wikipedia.
- 3-Methylpiperidine. (n.d.). PubChem.
- 3-Methylpiperidine 626-56-2 wiki. (n.d.). Guidechem.
- Hydrolysis of Acetonitrile or Methyl Cyanide from a Modern Prospective. (2013). Quirky Science.
- Metabolism of acetonitrile and propionitrile by Nocardia rhodochrous LL100-21. (n.d.). PubMed.
- Hydrolysis of acetonitrile to acetamide. (n.d.). Google Patents.
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- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]
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Technical Support Center: Purification of 2-(3-Methylpiperidino)acetonitrile
Welcome to the technical support center for the purification of 2-(3-Methylpiperidino)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for enhancing the purity of this valuable synthetic intermediate.
Introduction
This compound is a substituted aminonitrile, a class of compounds that are versatile building blocks in organic synthesis. However, their inherent basicity and potential for degradation can present unique purification challenges. This guide offers a structured approach to identifying and resolving common purity issues, ensuring you obtain a high-quality product for your downstream applications.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and purification of this compound.
Question 1: My purified this compound appears to be degrading over time or during workup. What could be the cause?
Answer: Aminonitriles like this compound are susceptible to two primary degradation pathways:
-
Hydrolysis: The nitrile group can be hydrolyzed to the corresponding amide or carboxylic acid, particularly in the presence of strong acids or bases and water.
-
Retro-Strecker Reaction: This is the reverse of the aminonitrile synthesis, where the molecule can revert to 3-methylpiperidine and a cyanide source. This process can be accelerated by heat and certain chromatographic conditions.
To mitigate degradation, it is crucial to perform aqueous workups under neutral or mildly basic conditions and to avoid excessive heat during purification steps.
Question 2: I'm observing significant streaking and poor separation during silica gel column chromatography. Why is this happening and how can I fix it?
Answer: The basic nature of the piperidine nitrogen in your compound leads to strong interactions with the acidic silanol groups on the surface of standard silica gel. This interaction causes poor peak shape and can even catalyze on-column degradation.
Here are several strategies to overcome this issue:
-
Use of a Basic Modifier: Add a small amount of a volatile tertiary amine, such as triethylamine (typically 0.1-1%), to your eluent. This will compete with your product for the acidic sites on the silica, leading to improved peak shape.
-
Amine-Treated Silica: Utilize commercially available amine-functionalized silica gel for your chromatography.
-
A-to-B Gradient Elution: Start with a non-polar solvent and gradually increase the polarity. This can help to elute your compound in a sharper band.
Question 3: My final product is a yellow or brown oil, but I expect a colorless liquid. What are the likely impurities?
Answer: A colored product often indicates the presence of impurities arising from side reactions or degradation. Potential sources of color include:
-
Oxidation Products: Piperidine rings can be susceptible to oxidation, leading to colored byproducts.
-
Polymerization: Under certain conditions, especially in the presence of acid, nitriles can undergo polymerization.
-
Residual Reagents: Incomplete reaction or inadequate purification can leave colored starting materials or byproducts.
Consider repeating the final purification step or employing a different technique (e.g., distillation if chromatography was used previously) to remove these impurities.
Question 4: Can I use distillation to purify this compound? What are the recommended conditions?
For a practical laboratory-scale purification, vacuum distillation is recommended to avoid thermal degradation. A good starting point would be to perform the distillation at a reduced pressure (e.g., 1-10 mmHg) and cautiously determine the boiling point.
Question 5: Is recrystallization a suitable purification method?
Answer: Recrystallization is an excellent purification technique if your compound is a solid at room temperature or can be induced to crystallize. Some commercial suppliers list this compound as a solid. If your product is an oil, it may be an impure form.
To perform a recrystallization, you will need to screen for a suitable solvent or solvent system. An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvent systems for aminonitriles include mixtures of a polar solvent (like ethanol, isopropanol, or acetone) with a non-polar anti-solvent (like hexanes or heptane).
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
This protocol provides a general method for the purification of this compound using flash chromatography with a modified eluent to account for the basicity of the compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Triethylamine (Et₃N)
-
Glass column for flash chromatography
-
TLC plates, chamber, and UV lamp
-
Collection tubes
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a solvent system of ethyl acetate/hexanes (e.g., starting with 20:80 and adjusting the ratio to achieve an Rf value of ~0.2-0.3 for the desired product).
-
To the chosen solvent system, add 0.5% triethylamine. Rerun the TLC to confirm that the spot for the product is sharp and moves to a similar Rf.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes with 0.5% triethylamine).
-
Pour the slurry into the column and allow it to pack under positive pressure (using a pump or inert gas).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent or a more polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica bed.
-
-
Elution:
-
Begin eluting the column with the initial solvent mixture.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the product down the column.
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the resulting purified product under high vacuum to remove any residual solvent and triethylamine.
-
Data Presentation
Table 1: Troubleshooting Summary for Purification of this compound
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product Degradation | Hydrolysis, Retro-Strecker Reaction | - Neutral or mildly basic workup- Avoid excessive heat |
| Poor Chromatographic Separation | Strong interaction with acidic silica gel | - Add triethylamine to eluent- Use amine-treated silica |
| Colored Product | Oxidation, Polymerization, Residual Reagents | - Repeat purification- Use an alternative purification method |
| Difficulty with Distillation | Thermal instability at atmospheric pressure | - Perform distillation under vacuum |
| Product Oiling Out During Recrystallization | Improper solvent choice, rapid cooling | - Screen for a better solvent system- Cool the solution slowly |
Visualizations
Purification Workflow
Technical Support Center: Overcoming Challenges in Scaling Up 2-(3-Methylpiperidino)acetonitrile Synthesis
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Methylpiperidino)acetonitrile. It is structured as a series of troubleshooting guides and frequently asked questions to directly address common challenges encountered during laboratory and pilot-scale production.
Critical Safety Precautions: Handling Cyanide Sources
The synthesis of α-aminonitriles often involves the use of highly toxic cyanide salts (e.g., Sodium Cyanide, NaCN). All personnel must be thoroughly trained on safety protocols before handling these materials.
WARNING: Cyanide salts are fatal if swallowed, inhaled, or in contact with skin.[1][2] Contact with acids liberates extremely toxic hydrogen cyanide (HCN) gas.[3]
-
Engineering Controls: All manipulations involving cyanide salts or the reaction mixture must be performed in a certified, high-performance chemical fume hood to prevent inhalation of dust or HCN gas.[3]
-
Personal Protective Equipment (PPE): Wear a lab coat, splash-resistant safety goggles, a face shield, and heavy-duty chemical-resistant gloves (double-gloving is recommended).[4][5]
-
Emergency Preparedness: An emergency safety shower and eyewash station must be immediately accessible.[5] A certified cyanide antidote kit should be available, and all lab personnel must be trained in its use and in emergency response procedures. Do not work alone when handling cyanides.[3]
-
Waste Disposal: All cyanide-containing waste (solid, liquid, and contaminated materials) is classified as P-listed acute hazardous waste. It must be segregated, clearly labeled, and disposed of according to institutional and regulatory guidelines. Never mix cyanide waste with acidic waste.[3]
-
Storage: Store cyanide salts in a cool, dry, well-ventilated, and securely locked area, away from acids, water, and incompatible materials.[2][5]
Reaction Pathway Overview
The synthesis of this compound is typically achieved via a variation of the Strecker reaction, a three-component condensation.[6][7] The reaction proceeds through the formation of a highly reactive N,N-disubstituted iminium ion intermediate from 3-methylpiperidine and formaldehyde. This electrophilic intermediate is then trapped by a nucleophilic cyanide anion to form the target α-aminonitrile.
Caption: Strecker-type synthesis pathway.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Question: My reaction yield is consistently low or non-existent. What are the primary causes and how can I fix this?
Answer: Low yield is a multifaceted problem. The following table outlines the most common causes and their corresponding solutions, prioritized by likelihood.
| Potential Cause | Scientific Explanation | Recommended Solution & Rationale |
| 1. Ineffective Iminium Ion Formation | The reaction rate is dependent on the formation of the electrophilic iminium ion. This step is an equilibrium process and can be hindered by impure reagents or incorrect pH.[8] | Solution: Use high-purity, recently distilled 3-methylpiperidine and fresh formaldehyde (or paraformaldehyde). Ensure the reaction medium is slightly acidic (pH 5-6) by using a buffer or adding a catalytic amount of an acid like acetic acid to protonate the formaldehyde carbonyl, accelerating the initial condensation.[9] |
| 2. Formaldehyde Polymerization | Under neutral or slightly basic conditions, formaldehyde can readily polymerize into paraformaldehyde or other oligomers, reducing its availability for the reaction. | Solution: Prepare the iminium ion intermediate first by reacting 3-methylpiperidine with formaldehyde in a suitable solvent before adding the cyanide source. Alternatively, add the formaldehyde solution slowly to the amine to maintain a low instantaneous concentration. |
| 3. Poor Quality Cyanide Source | Sodium or potassium cyanide can degrade upon exposure to atmospheric moisture and CO₂, forming carbonates and reducing the concentration of available CN⁻ ions. | Solution: Use freshly opened, finely powdered, and dry sodium cyanide. Store it under an inert atmosphere (e.g., in a desiccator with argon or nitrogen). |
| 4. Inadequate Temperature Control | The reaction is exothermic. An uncontrolled temperature increase can lead to side reactions, including polymerization and degradation of the product or intermediates. | Solution: Perform the addition of the cyanide source at a reduced temperature (0-5 °C) using an ice bath. Maintain this temperature for the initial phase of the reaction before allowing it to slowly warm to room temperature. This ensures a controlled reaction rate. |
Question: I'm observing a significant amount of a viscous, polymeric byproduct in my reaction flask. What is it and how can I prevent it?
Answer: The viscous byproduct is almost certainly due to the base-catalyzed polymerization of formaldehyde. This occurs when the concentration of free formaldehyde is too high in a non-acidic environment.
-
Causality: The reaction of cyanide with water can create a slightly basic medium (from NaOH/KOH formation), which catalyzes the aldol-type condensation of formaldehyde.
-
Prevention Strategy:
-
Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of formaldehyde. A large excess will promote polymerization.
-
Order of Addition: Add the formaldehyde solution dropwise to the solution of 3-methylpiperidine. This ensures that formaldehyde is consumed as it is added, keeping its free concentration low.
-
Acidic Catalyst: As mentioned previously, a mildly acidic environment favors iminium ion formation over polymerization.
-
Question: My product is difficult to purify. Standard silica gel chromatography gives poor separation and significant product loss. What are the alternatives?
Answer: The product, this compound, is a tertiary amine, making it basic. It will interact strongly with the acidic silanol groups on standard silica gel, leading to tailing, poor resolution, and irreversible adsorption.
-
Recommended Purification Methods:
-
Acid-Base Extraction: During the work-up, dissolve the crude product in a nonpolar solvent (e.g., diethyl ether, MTBE). Extract with dilute acid (e.g., 1M HCl) to protonate the amine product, moving it to the aqueous layer. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer (e.g., with 2M NaOH) to pH >12 and extract the free-base product back into a fresh organic solvent. This is a highly effective purification step.
-
Vacuum Distillation: As the product is likely a liquid or low-melting solid, vacuum distillation is the preferred method for purification on a larger scale. This avoids chromatography entirely and can yield a very pure product.
-
Deactivated Silica Gel: If chromatography is necessary, use a deactivated stationary phase. This can be achieved by pre-treating the silica gel with a solvent system containing a small amount of a volatile amine, such as triethylamine (~1-2%), to neutralize the acidic sites.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal cyanide source for this reaction on a large scale?
A1: For scalability, cost-effectiveness, and ease of handling, sodium cyanide (NaCN) or potassium cyanide (KCN) are the most common choices.[10] Trimethylsilyl cyanide (TMSCN) is often used in small-scale synthesis due to its higher reactivity and solubility in organic solvents but is significantly more expensive and moisture-sensitive, making it less ideal for scale-up.[6]
Q2: Can I use an alternative to aqueous formaldehyde?
A2: Yes, paraformaldehyde is an excellent alternative. It is a solid polymer of formaldehyde that, upon heating in the presence of an acid or base catalyst, depolymerizes in situ to provide monomeric formaldehyde. This can be advantageous for controlling the concentration of reactive formaldehyde and for running the reaction in non-aqueous solvents.
Q3: How does the stereochemistry of the starting 3-methylpiperidine affect the final product?
A3: If you start with racemic (a 1:1 mixture of R and S enantiomers) 3-methylpiperidine, you will obtain a racemic product. The reaction creates a new stereocenter at the α-carbon (the one bearing the nitrile group), but without a chiral catalyst or auxiliary, there will be no preference for the formation of one enantiomer over the other. If you require a specific enantiomer of the final product, you would need to start with an enantiomerically pure 3-methylpiperidine and investigate asymmetric Strecker reaction conditions, which often employ a chiral catalyst.[7]
Q4: What are the key parameters to monitor for successful scale-up?
A4: When scaling up, the following parameters are critical:
-
Heat Transfer: The reaction is exothermic. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation more challenging. Use a jacketed reactor with efficient overhead stirring and a robust cooling system. Monitor the internal temperature closely during cyanide addition.
-
Mixing Efficiency: Ensure the reactor is equipped with an appropriately sized impeller to maintain a homogeneous mixture, especially since the reaction may involve multiple phases (solid NaCN, aqueous formaldehyde, organic amine).
-
Addition Rates: The rate of addition for reagents, particularly the cyanide solution, must be carefully controlled and scaled appropriately to manage the exotherm and minimize side reactions.
-
Off-Gassing: Be prepared for potential HCN evolution, especially if the pH drops. The reactor's exhaust must be scrubbed through a bleach or caustic solution to neutralize any HCN gas.
Detailed Experimental Protocols
Caution: These protocols are intended for trained chemists in a controlled laboratory setting. Adhere strictly to all safety precautions outlined in Section 1.
Protocol 1: Laboratory-Scale Synthesis (Example)
-
Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel, add 3-methylpiperidine (9.92 g, 100 mmol) and methanol (50 mL).
-
Cooling: Cool the flask to 0-5 °C using an ice-water bath.
-
Formaldehyde Addition: Slowly add a 37% aqueous formaldehyde solution (8.9 g, 110 mmol) to the stirred amine solution over 20 minutes, ensuring the internal temperature does not exceed 10 °C. Stir for an additional 30 minutes at 0-5 °C to allow for iminium ion formation.
-
Cyanide Addition: In a separate beaker, dissolve sodium cyanide (5.4 g, 110 mmol) in water (20 mL). (EXTREME CAUTION) . Transfer this solution to the dropping funnel. Add the cyanide solution dropwise to the reaction mixture over 45-60 minutes, maintaining the internal temperature at 0-5 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight (12-16 hours).
Protocol 2: Aqueous Work-up and Extraction
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of water and 100 mL of diethyl ether.
-
Extraction: Shake the funnel and separate the layers. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.
-
Washing: Combine the organic layers and wash them with 50 mL of brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product oil.
Protocol 3: Purification by Vacuum Distillation
-
Setup: Assemble a short-path distillation apparatus.
-
Distillation: Transfer the crude oil to the distillation flask. Apply vacuum and gently heat the flask using an oil bath.
-
Collection: Collect the fraction corresponding to the boiling point of this compound. The exact boiling point will depend on the vacuum pressure.
Visualization of Troubleshooting Logic
Sources
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- 2. camachem.com [camachem.com]
- 3. uthsc.edu [uthsc.edu]
- 4. taekwang.co.kr [taekwang.co.kr]
- 5. taekwang.co.kr [taekwang.co.kr]
- 6. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. total-synthesis.com [total-synthesis.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-(3-Methylpiperidino)acetonitrile for Advanced Research Applications
In the landscape of pharmaceutical and materials science research, the synthesis of novel molecular scaffolds is a critical endeavor. Among these, substituted piperidinoacetonitriles serve as valuable intermediates for the development of a range of bioactive compounds and functional materials. This guide provides an in-depth comparative analysis of the primary synthetic routes to 2-(3-Methylpiperidino)acetonitrile, a key building block for specialized applications. Designed for researchers, scientists, and drug development professionals, this document delves into the practical and theoretical considerations of two major synthetic strategies: direct N-alkylation and the one-pot Strecker synthesis. We will explore the mechanistic underpinnings, detailed experimental protocols, and a comparative analysis of their respective advantages and disadvantages to inform your selection of the most appropriate method for your research needs.
Introduction to this compound
This compound is a tertiary amine featuring a cyanomethyl group attached to the nitrogen of a 3-methylpiperidine ring. The presence of the nitrile group offers a versatile chemical handle for further transformations, such as reduction to a primary amine to form a diamine, or hydrolysis to a carboxylic acid. The chiral center at the 3-position of the piperidine ring also introduces stereochemical considerations that can be crucial in the development of stereospecific molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest.
Comparative Analysis of Synthetic Routes
Two principal and well-established methodologies are considered for the synthesis of this compound:
-
Route 1: Direct N-Alkylation of 3-Methylpiperidine with a Haloacetonitrile. This is a classic SN2 reaction where the secondary amine acts as a nucleophile, displacing a halide from an activated acetonitrile derivative.
-
Route 2: Strecker-Type Synthesis. This is a one-pot, three-component reaction involving 3-methylpiperidine, formaldehyde, and a cyanide source.
The choice between these routes depends on several factors including reagent availability and cost, desired scale, safety considerations, and the required purity of the final product.
Data Summary
| Parameter | Route 1: N-Alkylation | Route 2: Strecker-Type Synthesis |
| Starting Materials | 3-Methylpiperidine, Chloroacetonitrile/Bromoacetonitrile | 3-Methylpiperidine, Formaldehyde, KCN/NaCN/TMSCN |
| Reaction Type | SN2 Nucleophilic Substitution | One-pot, three-component condensation |
| Number of Steps | One | One |
| Typical Yields | Moderate to High (70-90%, substrate dependent) | High (85-95%)[1] |
| Reaction Conditions | Requires a base (e.g., K2CO3) and solvent (e.g., Acetonitrile, DMF); may require heating. | Typically at room temperature; may be catalyzed by a Lewis acid with TMSCN.[1] |
| Key Intermediates | None (direct conversion) | Iminium ion[2][3] |
| Potential Side Reactions | Quaternary ammonium salt formation (over-alkylation) | Polymerization of formaldehyde |
| Safety Considerations | Haloacetonitriles are lachrymatory and toxic. | Highly toxic cyanide salts (KCN/NaCN) or TMSCN. |
| Scalability | Generally scalable, but control of exothermicity and slow addition of alkylating agent may be needed. | Readily scalable, often with simple work-up. |
Route 1: Direct N-Alkylation
This method involves the direct reaction of 3-methylpiperidine with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile. The reaction proceeds via a classical SN2 mechanism where the lone pair of electrons on the nitrogen of the secondary amine attacks the electrophilic carbon of the haloacetonitrile, displacing the halide ion.
Mechanistic Considerations
The nucleophilicity of the secondary amine is a key factor in this reaction. A potential complication is the formation of a hydrohalide salt of the starting amine as a byproduct, which can protonate the starting amine, reducing its nucleophilicity and slowing the reaction. To counter this, a base such as potassium carbonate or triethylamine is typically added to neutralize the acid formed.
Another consideration is the potential for over-alkylation, leading to the formation of a quaternary ammonium salt. However, this is generally less of an issue with secondary amines compared to primary amines, and can be further minimized by the slow addition of the alkylating agent to a solution of the amine.
Experimental Protocol: N-Alkylation of 3-Methylpiperidine
Materials:
-
3-Methylpiperidine (1.0 equiv.)
-
Chloroacetonitrile (1.1 equiv.)
-
Anhydrous Potassium Carbonate (K2CO3) (1.5 equiv.)
-
Anhydrous Acetonitrile (solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylpiperidine, anhydrous acetonitrile, and anhydrous potassium carbonate.
-
Stir the mixture at room temperature to ensure good suspension of the base.
-
Slowly add chloroacetonitrile to the stirring mixture dropwise over a period of 30 minutes.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (around 80°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Caption: Workflow for the one-pot Strecker-type synthesis.
Comparative Discussion
Efficiency and Yield: The Strecker-type synthesis is often reported to provide higher yields (typically 85-95%) compared to direct N-alkylation, especially when side reactions like over-alkylation can occur in the latter. [1]The one-pot nature of the Strecker reaction also contributes to its overall efficiency by minimizing handling and purification of intermediates.
Simplicity and Scalability: Both methods are relatively straightforward one-step procedures. However, the Strecker synthesis, often proceeding at room temperature with a simple work-up involving extraction, can be considered operationally simpler, particularly for large-scale production. [4]The N-alkylation route may require heating and careful control of reagent addition to avoid side products, which can add complexity to scaling up.
Reagent Cost and Availability: The starting materials for both routes are generally commercially available. The cost-effectiveness will depend on the current market prices of haloacetonitriles versus formaldehyde and cyanide salts.
Safety and Environmental Impact: Both synthetic routes involve hazardous materials. Haloacetonitriles are toxic and lachrymatory, requiring careful handling in a well-ventilated fume hood. The Strecker synthesis utilizes highly toxic cyanide salts (KCN or NaCN) or TMSCN, which necessitates strict safety protocols for handling and quenching of any residual cyanide in the waste stream. From an environmental perspective, the choice of solvent in the N-alkylation route will influence its green chemistry profile. The Strecker synthesis can often be performed in water, which is an environmentally benign solvent.
Conclusion
Both direct N-alkylation and the Strecker-type synthesis are viable and effective methods for the preparation of this compound. The Strecker-type synthesis often offers advantages in terms of higher yields and operational simplicity, making it a strong candidate for both lab-scale and larger-scale production. [1]However, the extreme toxicity of the cyanide source is a significant drawback that requires stringent safety measures.
The N-alkylation route, while potentially lower-yielding and requiring more careful control to prevent over-alkylation, avoids the use of cyanide salts, which may be a deciding factor for laboratories not equipped to handle them. The choice between these two methods will ultimately be guided by the specific requirements of the research project, including the desired scale of synthesis, available equipment and safety infrastructure, and the chemist's familiarity with the respective procedures.
References
-
Journal of Chemical Education and Research, "Efficient, one-pot synthesis of α-aminonitriles via Strecker reaction: New recyclable catalysts", [Link]
-
Rasayan Journal of Chemistry, "ALUM CATALYZED EFFICIENT ONE POT SYNTHESIS OF α-AMINO NITRILES", [Link]
-
MDPI, "Organocatalytic Synthesis of α-Aminonitriles: A Review", [Link]
-
Organic Syntheses, "LARGE SCALE, GREEN SYNTHESIS OF A GENERATION-1 MELAMINE (TRIAZINE) DENDRIMER", [Link]
-
Wikipedia, "Strecker amino acid synthesis", [Link]
-
ResearchGate, "One-pot synthesis of α-aminonitriles from alkyl and aryl cyanides: a Strecker reaction via aldimine alanes", [Link]
-
National Institutes of Health, "High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction", [Link]
-
Organic Chemistry Portal, "α-Aminonitrile synthesis by cyanation", [Link]
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NROChemistry, "Strecker Synthesis", [Link]
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Rasayan Journal of Chemistry, "SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES", [Link]
- Google Patents, "A kind of prepar
-
MDPI, "Improved Synthesis of N-Methylcadaverine", [Link]
-
National Institutes of Health, "Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications", [Link]
-
National Institutes of Health, "Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[1][5]aphthyrin-5(6H)-one", [Link]
-
ResearchGate, "N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery", [Link]
-
Juniper Publishers, "N- and / or O- Alkylation of Quinazolinone Derivatives", [Link]
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- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jocpr.com [jocpr.com]
- 5. High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 2-(3-Methylpiperidino)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive framework for the validation of 2-(3-Methylpiperidino)acetonitrile, a substituted piperidine derivative of interest. As a Senior Application Scientist, my aim is to equip you with not just the 'how,' but the 'why,' grounding each analytical choice in robust scientific principles. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to definitively characterize this molecule and distinguish it from potential structural isomers and impurities.
The Imperative of Orthogonal Analytical Techniques
The synthesis of substituted piperidines can often yield a mixture of isomers, particularly when the substituent is on the heterocyclic ring. In the case of this compound, positional isomers such as 2-(2-Methylpiperidino)acetonitrile and 2-(4-Methylpiperidino)acetonitrile are plausible side products. Relying on a single analytical method can lead to misidentification. Therefore, an orthogonal approach, leveraging the distinct physical principles of NMR, IR, and MS, is essential for a self-validating and trustworthy structural elucidation.
Analytical Workflow for Structural Validation
A logical workflow ensures a comprehensive and efficient characterization of the target molecule. The proposed sequence is designed to provide a progressively detailed structural picture.
Caption: Workflow for the structural validation of this compound.
Mass Spectrometry (MS): The First Gate of Confirmation
Principle: Mass spectrometry provides the mass-to-charge ratio (m/z) of ionized molecules, offering a direct measure of the molecular weight. This technique is invaluable for the initial confirmation that the desired product has been formed.
Expected Results for this compound (C₈H₁₄N₂): The calculated molecular weight is 138.21 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 138. A protonated molecule [M+H]⁺ at m/z = 139 would be prominent in soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI).
Comparative Analysis:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M]⁺ or [M+H]⁺ (m/z) |
| This compound | C₈H₁₄N₂ | 138.21 | 138 or 139 |
| 2-(2-Methylpiperidino)acetonitrile | C₈H₁₄N₂ | 138.21 | 138 or 139 |
| 2-(4-Methylpiperidino)acetonitrile | C₈H₁₄N₂ | 138.21 | 138 or 19 |
As the table demonstrates, MS alone cannot distinguish between the positional isomers. However, the fragmentation patterns can offer clues. For this compound, a characteristic fragmentation would be the loss of the cyanomethyl radical (•CH₂CN) leading to a fragment ion of the 3-methylpiperidine cation.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: The resulting ions are separated by the mass analyzer based on their m/z ratio.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups.
Expected Results for this compound:
-
Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band is expected in the range of 2210-2260 cm⁻¹. The presence of this peak is a strong indicator of the acetonitrile moiety.
-
C-H Stretch (Aliphatic): Strong absorption bands will be present in the 2800-3000 cm⁻¹ region, corresponding to the C-H bonds of the piperidine ring and the methylene group.
-
C-N Stretch: Absorptions for the C-N single bonds of the tertiary amine will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Comparative Analysis: FTIR is excellent for confirming the presence of the key functional groups but, like MS, will not readily distinguish between the positional isomers of methylpiperidinoacetonitrile, as they all share the same functional groups. However, it can be highly effective in identifying impurities from the synthesis, for instance, the absence of a broad O-H stretch (around 3200-3600 cm⁻¹) would confirm the absence of residual alcohol solvents.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (most commonly ¹H and ¹³C). Chemical shifts, signal multiplicities (splitting patterns), and integration values allow for the precise mapping of the molecular structure.
¹H NMR Spectroscopy
Predicted ¹H NMR Spectrum of this compound: The key to distinguishing the isomers lies in the complexity and chemical shifts of the protons on the piperidine ring.
-
Cyanomethyl Protons (-CH₂CN): A singlet is expected for the two protons of the methylene group attached to the nitrile, likely in the range of 3.3-3.7 ppm.
-
Piperidine Ring Protons: The signals for the protons on the piperidine ring will be complex due to diastereotopicity and spin-spin coupling. The presence of the methyl group at the 3-position will break the symmetry of the ring, leading to a more complex pattern of multiplets compared to the 4-methyl isomer.
-
Methyl Protons (-CH₃): A doublet will be observed for the methyl group protons, likely in the range of 0.8-1.0 ppm, due to coupling with the adjacent proton at the C3 position.
Comparative Analysis of ¹H NMR Spectra:
| Compound | Key Differentiating Features |
| This compound | Asymmetrical pattern for ring protons. A doublet for the methyl group. |
| 2-(2-Methylpiperidino)acetonitrile | Highly complex and deshielded signals for the proton at C2. |
| 2-(4-Methylpiperidino)acetonitrile | More symmetrical pattern for the ring protons compared to the 3-methyl isomer. A doublet for the methyl group. |
¹³C NMR Spectroscopy
Predicted ¹³C NMR Spectrum of this compound:
-
Nitrile Carbon (-C≡N): A signal in the range of 115-120 ppm.
-
Cyanomethyl Carbon (-CH₂CN): A signal around 40-45 ppm.
-
Piperidine Ring Carbons: Six distinct signals are expected due to the lack of symmetry. The chemical shifts will be influenced by the position of the methyl group.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, typically 15-20 ppm.
Comparative Analysis of ¹³C NMR Spectra:
| Compound | Number of Piperidine Ring Carbon Signals |
| This compound | 6 |
| 2-(2-Methylpiperidino)acetonitrile | 6 |
| 2-(4-Methylpiperidino)acetonitrile | 4 (due to symmetry) |
The number of distinct signals for the piperidine ring carbons in the ¹³C NMR spectrum is a powerful diagnostic tool for distinguishing the 3- and 4-methyl isomers.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H spectrum. Subsequently, acquire the broadband proton-decoupled ¹³C spectrum.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Visualizing Isomeric Differences
The structural differences that give rise to distinct NMR spectra can be visualized.
Caption: Positional isomers of methylpiperidinoacetonitrile.
Conclusion
The structural validation of this compound requires a multi-faceted analytical approach. While Mass Spectrometry and FTIR spectroscopy provide essential preliminary data on molecular weight and functional groups, they are insufficient for distinguishing between positional isomers. The definitive structural elucidation hinges on the detailed information provided by ¹H and ¹³C NMR spectroscopy. The distinct patterns of chemical shifts and signal multiplicities, arising from the specific placement of the methyl group on the piperidine ring, serve as the ultimate fingerprint for unambiguous identification. By following the outlined workflow and understanding the principles behind each technique, researchers can ensure the scientific integrity of their findings and the quality of their synthesized compounds.
References
For the purpose of this guide, specific experimental data for this compound and its isomers were not found in publicly available databases as of January 2026. The presented spectral interpretations are based on established principles of organic spectroscopy. Authoritative sources for general spectroscopic data are listed below.
-
PubChem. National Center for Biotechnology Information. [Link]
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
A Comparative Guide to the Biological Activity Screening of 2-(3-Methylpiperidino)acetonitrile
This guide provides a comprehensive framework for evaluating the biological potential of the novel compound 2-(3-Methylpiperidino)acetonitrile. Designed for researchers in drug discovery and development, this document outlines detailed protocols for preliminary biological activity screening and offers a comparative analysis against two well-characterized piperidine alkaloids: Piperine and Lobeline. By situating the screening of this new chemical entity within the context of established bioactive molecules, we aim to provide a robust methodology for initial efficacy and safety assessment.
Introduction to this compound and Comparator Compounds
The piperidine ring is a prevalent scaffold in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities including antimicrobial and neuroprotective effects.[1] this compound is a synthetic derivative of 3-methylpiperidine, the biological activities of which are yet to be extensively explored. This guide proposes a systematic approach to its initial biological characterization.
For a meaningful evaluation, we will compare the hypothetical findings for this compound with the established biological profiles of Piperine and Lobeline.
-
Piperine : The primary alkaloid from black pepper (Piper nigrum), is known for its antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4]
-
Lobeline : An alkaloid found in various Lobelia species, has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases.[5][6]
This comparative approach will allow for a preliminary assessment of the potential of this compound as a bioactive compound.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the N-alkylation of 3-methylpiperidine with chloroacetonitrile. This reaction is a standard procedure for forming C-N bonds.
Reaction Scheme:
Caption: Synthesis of this compound.
Protocol:
-
To a solution of 3-methylpiperidine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature.
-
Slowly add chloroacetonitrile (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Experimental Protocols for Biological Activity Screening
This section details the step-by-step protocols for assessing the cytotoxicity, antimicrobial, and neuroprotective activities of this compound.
Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7]
Workflow:
Caption: MTT Assay Workflow.
Detailed Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., A549 lung carcinoma, MDA-MB-231 breast adenocarcinoma) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound, Piperine, and Lobeline in the cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound.
Antimicrobial Susceptibility Testing: Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Workflow:
Caption: Broth Microdilution Workflow.
Detailed Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of this compound, Piperine, and a standard antibiotic (e.g., ciprofloxacin) in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbes in broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vitro Neuroprotection Assay: Oxidative Stress Model
This assay evaluates the ability of a compound to protect neuronal cells from damage induced by an oxidative stressor like hydrogen peroxide (H₂O₂).
Workflow:
Caption: Neuroprotection Assay Workflow.
Detailed Protocol:
-
Cell Culture: Seed human neuroblastoma cells (e.g., SH-SY5Y) in a 96-well plate. Differentiate the cells into a more mature neuronal phenotype using retinoic acid, if required.
-
Pre-treatment: Treat the cells with various concentrations of this compound, Piperine, and Lobeline for 2-4 hours.
-
Oxidative Stress Induction: Expose the cells to a pre-determined toxic concentration of hydrogen peroxide (H₂O₂) for 24 hours.
-
Viability Assessment: Measure cell viability using the MTT assay as described in section 2.1.
-
Data Analysis: Compare the viability of cells pre-treated with the test compounds to those treated with H₂O₂ alone to determine the percentage of neuroprotection.
Comparative Analysis of Biological Activities
The following tables present the known biological activities of Piperine and Lobeline, providing a benchmark for the evaluation of this compound.
Comparative Cytotoxicity
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound | A549 | To be determined | - |
| MDA-MB-231 | To be determined | - | |
| Piperine | A549 | 198 | [7] |
| MDA-MB-231 | 238 | [7] | |
| HepG2 | 214 | [7] | |
| Lobeline | MSTO-211H | >50 | [8] |
| NCI-H292 | >50 | [8] |
Note: The cytotoxicity of Lobeline appears to be low in the tested cell lines.
Comparative Antimicrobial Activity
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| This compound | To be determined | To be determined | To be determined | - |
| Piperine | 59 (IC₅₀) | >359 (IC₅₀) | 136 (IC₅₀) | [9] |
| Lobeline | 3120 (Essential Oil) | 12500 (Essential Oil) | - | [10] |
Note: Data for Lobeline is from the essential oil of Lobelia pyramidalis and not the pure compound. The IC₅₀ values for Piperine are presented here.
Comparative Neuroprotective Activity
| Compound | Neuroprotective Effect | Mechanism of Action | Reference |
| This compound | To be determined | To be determined | - |
| Piperine | Protects against excitotoxicity and oxidative stress.[3][4][11] | Upregulates NGF signaling pathways, antioxidant, and anti-inflammatory.[11][12] | [3][4][11][12] |
| Lobeline | Protects against neurotoxin-induced dopaminergic neuron death.[5][6] | Modulates neurotransmitter systems, blocks NMDA receptors.[5][6][13] | [5][6][13] |
Discussion and Future Directions
The proposed screening cascade will provide foundational data on the bioactivity of this compound.
-
Cytotoxicity: The MTT assay will establish a preliminary therapeutic window. A high IC₅₀ value suggests low toxicity and is favorable for further development, unless the target application is in oncology.
-
Antimicrobial Activity: The broth microdilution assay will reveal any potential for this compound as an anti-infective agent. Comparison with Piperine will indicate its relative potency.
-
Neuroprotection: The in vitro oxidative stress model will provide initial evidence of its potential in neurological disorders. The known mechanisms of Piperine and Lobeline, involving NGF signaling and neurotransmitter modulation, can guide future mechanistic studies for this compound.
Should initial screening yield promising results, further investigations should be pursued. These could include more extensive antimicrobial testing against a broader panel of microbes, evaluation in different neuronal damage models, and in vivo efficacy and safety studies. Elucidating the mechanism of action through receptor binding assays or other molecular techniques will also be a critical next step.
Conclusion
This guide provides a structured and comparative approach to the initial biological activity screening of this compound. By employing standardized in vitro assays and benchmarking against the well-characterized piperidine alkaloids, Piperine and Lobeline, researchers can efficiently gather the preliminary data necessary to make informed decisions about the future development of this novel compound. The detailed protocols and comparative data tables herein serve as a valuable resource for initiating the exploration of this compound's therapeutic potential.
References
- Shaikh, T., & Ammare, Y. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(4), 5851-5856.
- Shah, H., Mehta, N., Patani, P., & Chandarana, S. (2024). Lobeline: A Natural Alkaloid with Promising Neuroprotective Effect - A Novel Treatment Era. African Journal of Biomedical Research, 27(4S).
- Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling P
- The Multifaceted Antimicrobial Profile of Piperine in Infectious Disease Management: Current Perspectives and Potential. (2023). PubMed Central.
- Neuroprotective effect of piperine on primarily cultured hippocampal neurons. (2008). PubMed.
- Piperine as a neuroprotective functional component in rats with cerebral ischemic injury. (2021). Wiley Online Library.
- Antimicrobial Activity of Black Pepper (Piper nigrum L.). (n.d.). IDOSI Journals.
- Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. (2015). PubMed.
- Antibacterial Activity of Piperine and Black Pepper Oil. (2018). Biosciences Biotechnology Research Asia.
- Evaluation of Antimicrobial Activity and Cytotoxicity Effects of Extracts of Piper nigrum L. and Piperine. (2022). MDPI.
- Selective Cytotoxicity of Piperine over Multidrug Resistance Leukemic Cells. (2018). MDPI.
- Antimicrobial Activity of Piperine purified
- Lobeline: A Natural Alkaloid with Promising Neuroprotective Effect - A Novel Treatment Era. (2024). African Journal of Biomedical Research.
- Neuroprotective Effects of Lobeline in Cerebral Ischemia- Reperfusion Injury. (2024). African Journal of Biomedical Research.
- Extraction, Characterization, and Evaluation of the Cytotoxic Activity of Piperine in Its Isolated form and in Combination with Chemotherapeutics against Gastric Cancer. (2023).
- Lobeline: A multifunctional alkaloid modulates cholinergic and glutamatergic activities. (2023). IUBMB Journals.
- Beyond Alkaloids: Novel Bioactive Natural Products
- Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells. (2018). PubMed Central.
- Essential oil composition and antimicrobial activity of Lobelia pyramidalis Wall. (2011). PubMed Central.
- Extraction, Characterization, and Evaluation of the Cytotoxic Activity of Piperine in Its Isolated form and in Combination with Chemotherapeutics against Gastric Cancer. (2023).
- Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs. (2021).
- ANTIBACTERIAL ACTIVITY OF LOBELIA NICOTIANIFOLIA AGAINST VARIOUS BACTERIAL STRAINS. (2019).
- Essential oil composition and antimicrobial activity of Lobelia pyramidalis Wall. (2011). EXCLI Journal.
- IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.).
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Beyond Alkaloids: Novel Bioactive Natural Products
- Neurotoxicological profile assessment of lobeline after acute tre
- Strecker Synthesis. (n.d.). Organic Chemistry Portal.
- Strecker amino acid synthesis. (n.d.). Wikipedia.
- Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. (2019). Chemistry Europe.
- Strecker amino acid synthesis. (n.d.). chemeurope.com.
- Strecker Synthesis. (n.d.). Master Organic Chemistry.
- The Regioselective 3-Alkylation of Piperidine. (1984). ODU Digital Commons.
- High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. (2013).
- Lobeline, a piperidine alkaloid from Lobelia can reverse P-gp dependent multidrug resistance in tumor cells. (2014). PubMed.
- Procedure for N-alkylation of Piperidine? (2017).
- lobeline. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
- Chloroacetonitrile. (2014).
- Simple and effective method for two-step synthesis of 2-(1,3-dithian-2-ylidene)-acetonitrile. (2015). Scielo.
- From cis-Lobeline to trans-Lobeline: Study on the Pharmacodynamics and Isomeriz
- A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. (2023).
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A Comparative Guide to the Reactivity of 2-(3-Methylpiperidino)acetonitrile and Structurally Related α-Aminonitriles
This guide provides an in-depth comparative analysis of the chemical reactivity of 2-(3-methylpiperidino)acetonitrile, a versatile synthetic intermediate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the nuanced differences in reactivity imparted by subtle structural modifications. By examining the interplay of steric and electronic effects, we aim to provide a predictive framework for the behavior of this compound in common synthetic transformations, supported by established chemical principles and detailed experimental protocols for validation.
Introduction: The Significance of α-Aminonitriles in Synthesis
α-Aminonitriles are a pivotal class of organic compounds, serving as crucial precursors in the synthesis of a wide array of biologically active molecules, including α-amino acids and various heterocyclic scaffolds.[1] Their synthetic utility is largely derived from the reactivity of the nitrile group, which can undergo hydrolysis, reduction, and other transformations to yield diverse functional groups. This compound, the focus of this guide, is a prominent member of this class, featuring a substituted piperidine ring that can significantly influence its chemical behavior and, consequently, its application in multi-step syntheses.
Understanding the reactivity of this compound in comparison to its structural analogs is paramount for optimizing reaction conditions, predicting potential side products, and designing efficient synthetic routes. This guide will compare the target molecule with its unsubstituted counterpart, 2-piperidinoacetonitrile, its 2-methyl and 4-methyl positional isomers, and the analogous 2-morpholinoacetonitrile.
The Interplay of Structure, Sterics, and Electronics
The reactivity of these α-aminonitriles is governed by a delicate balance of electronic and steric factors, primarily originating from the nature of the heterocyclic amine.
Caption: Structural relationship between the target compound and its analogs.
Electronic Effects: The Role of Basicity
The basicity of the piperidine nitrogen, influenced by the presence and position of the methyl group, plays a crucial role in reactions where the nitrogen acts as a nucleophile or a base. The electron-donating nature of the methyl group generally increases the electron density on the nitrogen, thereby enhancing its basicity compared to the unsubstituted piperidine.[2] However, the position of the methyl group introduces subtleties. A methyl group at the 4-position provides a purely inductive effect, leading to a slight increase in basicity. In contrast, a methyl group at the 2- or 3-position can also introduce steric hindrance around the nitrogen, which can modulate its effective basicity and nucleophilicity.
In the case of 2-morpholinoacetonitrile, the presence of the electron-withdrawing oxygen atom in the morpholine ring significantly reduces the basicity of the nitrogen compared to piperidine and its methylated derivatives.
| Compound | pKa of Conjugate Acid (approx.) | Reference |
| Piperidine | 11.2 | [3] |
| 3-Methylpiperidine | 11.25 | [2] |
| 4-Methylpiperidine | 11.3 | [2] |
| 2-Methylpiperidine | 11.1 | [2] |
| Morpholine | 8.4 | [3] |
Table 1: Approximate pKa values of the conjugate acids of the parent amines, indicating their relative basicities.
Steric Hindrance: A Key Determinant of Reactivity
Steric hindrance around the nitrogen atom and the α-carbon of the acetonitrile moiety can significantly impact reaction rates. The 2-methyl and 3-methyl substituents on the piperidine ring are expected to exert a greater steric effect than the 4-methyl group.[2] This steric congestion can impede the approach of reagents to both the nitrogen and the nitrile group, potentially slowing down reactions such as N-alkylation or nucleophilic attack on the nitrile carbon. The 2-methyl isomer is anticipated to present the most significant steric barrier due to the proximity of the methyl group to the nitrogen and the exocyclic chain. The 3-methyl group, while still influential, is expected to have a less pronounced effect. The 4-methyl group, being remote from the reaction centers, should have a negligible steric impact. Morpholine, being conformationally similar to piperidine, will have a comparable steric profile to the unsubstituted piperidine.
Comparative Reactivity in Key Transformations
Based on the interplay of the electronic and steric factors discussed above, we can predict the relative reactivity of this compound and its analogs in two fundamental transformations: hydrolysis and reduction of the nitrile group.
Hydrolysis of the Nitrile Group
The hydrolysis of nitriles to carboxylic acids can be catalyzed by either acid or base.[4] The reaction proceeds through the initial formation of an amide intermediate.
Under acidic conditions, the nitrogen of the nitrile is protonated, increasing the electrophilicity of the carbon atom for nucleophilic attack by water. The basicity of the piperidine nitrogen can influence this process, as it will also be protonated under acidic conditions. A more basic piperidine nitrogen will be more extensively protonated, potentially leading to electrostatic repulsion of the incoming protonating species for the nitrile, which could slightly retard the reaction.
Under basic conditions, the hydroxide ion directly attacks the electrophilic carbon of the nitrile. The rate of this step is less likely to be influenced by the basicity of the piperidine nitrogen. However, steric hindrance around the nitrile group will play a more significant role.
Predicted Reactivity Order (Hydrolysis):
-
Acidic Hydrolysis: 2-Morpholinoacetonitrile > 2-Piperidinoacetonitrile ≈ 2-(4-Methylpiperidino)acetonitrile > this compound > 2-(2-Methylpiperidino)acetonitrile
-
Basic Hydrolysis: 2-Morpholinoacetonitrile ≈ 2-Piperidinoacetonitrile ≈ 2-(4-Methylpiperidino)acetonitrile > this compound > 2-(2-Methylpiperidino)acetonitrile
The morpholino derivative is predicted to be the most reactive due to the reduced basicity of the nitrogen, which minimizes protonation under acidic conditions and has a less pronounced effect under basic conditions. The 2-methylpiperidino derivative is expected to be the least reactive due to significant steric hindrance.
Reduction of the Nitrile Group
The reduction of nitriles to primary amines is commonly achieved using powerful reducing agents like lithium aluminum hydride (LAH).[5] The reaction involves the nucleophilic addition of a hydride ion to the nitrile carbon.
The primary factor influencing the rate of this reaction is steric hindrance around the nitrile group. A more sterically congested environment will hinder the approach of the bulky hydride reagent, leading to a slower reaction rate and potentially lower yields. The electronic effects of the methyl groups on the piperidine ring are expected to have a minimal impact on this transformation.
Predicted Reactivity Order (Reduction with LAH):
2-Morpholinoacetonitrile ≈ 2-Piperidinoacetonitrile ≈ 2-(4-Methylpiperidino)acetonitrile > this compound > 2-(2-Methylpiperidino)acetonitrile
Similar to hydrolysis, the 2-methylpiperidino derivative is predicted to be the least reactive due to the most significant steric hindrance.
Experimental Protocols for Comparative Reactivity Analysis
To empirically validate the predicted reactivity trends, the following detailed experimental protocols are provided. These protocols are designed to be self-validating by ensuring consistent reaction conditions and employing reliable analytical techniques for quantification.
Protocol 1: Comparative Analysis of Nitrile Hydrolysis Rates
This protocol outlines a method to compare the rates of basic hydrolysis of the different α-aminonitriles by monitoring the disappearance of the starting material using Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: Experimental workflow for the comparative kinetic analysis of nitrile hydrolysis.
Materials:
-
This compound and its analogs
-
Ethanol (reagent grade)
-
Deionized water
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Internal standard (e.g., dodecane)
-
Reaction flasks with reflux condensers
-
Magnetic stirrers and heating mantles
-
GC-MS instrument
Procedure:
-
Reaction Setup: In separate round-bottom flasks, dissolve each α-aminonitrile (1.0 mmol) in a mixture of ethanol (5 mL) and water (5 mL). Add the internal standard (0.5 mmol).
-
Temperature Equilibration: Place the flasks in a preheated oil bath at 60 °C and allow the solutions to equilibrate for 15 minutes with stirring.
-
Reaction Initiation: To each flask, add a 2 M aqueous solution of NaOH (1.0 mL, 2.0 mmol) to initiate the hydrolysis. Start a timer for each reaction.
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.
-
Quenching: Immediately quench each aliquot in a vial containing 1 M HCl (1.0 mL) to stop the reaction.
-
Extraction: Add ethyl acetate (2.0 mL) to each quenched aliquot, vortex thoroughly, and allow the layers to separate.
-
GC-MS Analysis: Analyze the organic layer of each sample by GC-MS.
-
Data Analysis: Determine the concentration of the remaining α-aminonitrile in each sample relative to the internal standard. Plot the natural logarithm of the concentration versus time to determine the pseudo-first-order rate constant for each compound.
Protocol 2: Comparative Analysis of Nitrile Reduction Yields
This protocol describes a method to compare the yields of the amine products from the LAH reduction of the α-aminonitriles.
Caption: Experimental workflow for the comparative analysis of nitrile reduction yields.
Materials:
-
This compound and its analogs
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (anhydrous)
-
Trifluoroacetic anhydride (for derivatization)
-
Reaction flasks, dropping funnel, and nitrogen inlet
-
Magnetic stirrers and ice bath
-
GC-MS instrument
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of LAH (2.0 mmol) in anhydrous THF (10 mL) and cool to 0 °C.
-
Addition of Substrate: In a separate flask, dissolve the α-aminonitrile (1.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the LAH suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a fixed period (e.g., 4 hours).
-
Workup: Cool the reaction mixture back to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams.
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then filter and wash thoroughly with THF.
-
Analysis: Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. To a small, accurately weighed portion of the crude product, add a known amount of an internal standard and derivatize with trifluoroacetic anhydride. Analyze the derivatized sample by GC-MS to determine the yield of the corresponding diamine product.
Conclusion: A Predictive Framework for Synthetic Design
The reactivity of this compound is a nuanced interplay of the electronic and steric properties conferred by its molecular structure. This guide has provided a comprehensive framework for understanding and predicting its behavior in comparison to structurally related α-aminonitriles. The key takeaways are:
-
Steric hindrance is a dominant factor: The position of the methyl group on the piperidine ring significantly impacts reactivity, with the 2- and 3-positions creating notable steric barriers that can retard reaction rates, particularly in nucleophilic additions to the nitrile group.
-
Electronic effects are more subtle: The electron-donating nature of the methyl group slightly increases the basicity of the piperidine nitrogen, which can have a minor influence on certain reactions, such as acid-catalyzed hydrolysis. The electron-withdrawing oxygen in the morpholino analog significantly reduces nitrogen basicity, enhancing reactivity in specific contexts.
-
Predictive power for synthetic planning: By considering these fundamental principles, researchers can make more informed decisions when designing synthetic routes involving these valuable intermediates, anticipating potential challenges and optimizing reaction conditions for improved efficiency and yield.
The provided experimental protocols offer a robust methodology for the empirical validation of these predictions, empowering researchers to generate their own comparative data and further refine their understanding of the structure-reactivity relationships within this important class of compounds.
References
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Vieira, A. S., et al. (2018). Knoevenagel condensation of thiazolidine-2,4-dione with substituted benzaldehydes catalyzed by secondary amines. Journal of the Brazilian Chemical Society, 29(1), 136-143. [Link]
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Clark, J. (2015). Hydrolysis of Nitriles. Chemguide. [Link]
-
Hall, H. K. (1957). Correlation of the Base Strengths of Amines. Journal of the American Chemical Society, 79(20), 5441–5444. [Link]
- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
- Lawrence, S. A. (2004).
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Endesfelder, A., & Endesfelder, D. (2014). The Strecker Reaction. Comprehensive Organic Name Reactions and Reagents, 1033-1038. [Link]
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Organic Syntheses. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). [Link]
-
Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(5), 567-607. [Link]
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A Comparative Performance Analysis of 2-(3-Methylpiperidino)acetonitrile in the Strecker Synthesis of α-Aminonitriles
Introduction
The Strecker synthesis, a cornerstone in the repertoire of organic chemists since its discovery in 1850, remains a highly efficient and atom-economical method for the preparation of α-aminonitriles, which are versatile precursors to α-amino acids.[1][2] This three-component reaction, involving an aldehyde, an amine, and a cyanide source, has been the subject of extensive research to optimize catalysts, reaction conditions, and reagent scope.[3][4][5] The choice of the amine component is critical as it not only gets incorporated into the final product but also influences the reaction kinetics and overall yield.
This guide presents a comprehensive performance benchmark of 2-(3-Methylpiperidino)acetonitrile in the context of the Strecker synthesis. We will objectively compare its performance with commonly used cyclic secondary amines—piperidine, pyrrolidine, and morpholine—providing supporting experimental data and detailed protocols. This analysis aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.
The Role of the Amine in the Strecker Synthesis: A Mechanistic Perspective
The Strecker synthesis initiates with the reaction between an aldehyde and an amine to form an iminium ion intermediate. This step is often the rate-determining step and is significantly influenced by the nucleophilicity and steric profile of the amine. The cyanide ion then attacks the electrophilic iminium ion to yield the final α-aminonitrile.[6][7]
The basicity of the amine plays a dual role. A more basic amine can more readily attack the carbonyl carbon of the aldehyde, facilitating the formation of the iminium ion. However, excessively high basicity can also lead to undesired side reactions. Steric hindrance around the nitrogen atom of the amine can impede its approach to the aldehyde, potentially slowing down the reaction. Therefore, an optimal balance of basicity and steric accessibility is crucial for an efficient Strecker reaction.
// Nodes aldehyde [label="Aldehyde\n(R-CHO)", fillcolor="#F1F3F4", fontcolor="#202124"]; amine [label="Amine\n(e.g., this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; iminium [label="Iminium Ion\n[R-CH=NR'R'']+", fillcolor="#FBBC05", fontcolor="#202124"]; cyanide [label="Cyanide Source\n(e.g., TMSCN)", fillcolor="#F1F3F4", fontcolor="#202124"]; aminonitrile [label="α-Aminonitrile", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges aldehyde -> iminium [label=" + Amine\n- H₂O", color="#EA4335"]; amine -> iminium [style=invis]; cyanide -> aminonitrile [label=" Nucleophilic\nAttack", color="#4285F4"]; iminium -> aminonitrile [color="#4285F4"];
// Invisible nodes and edges for spacing dummy1 [style=invis, width=0.1]; dummy2 [style=invis, width=0.1]; aldehyde -> dummy1 [style=invis]; dummy1 -> amine [style=invis]; iminium -> dummy2 [style=invis]; dummy2 -> cyanide [style=invis]; } Caption: Generalized mechanism of the Strecker synthesis.
Comparative Performance Analysis
| Amine | pKa of Conjugate Acid | Reaction Time (min) | Yield (%) | Reference |
| Pyrrolidine | 11.27 | 45 | 92 | [4] |
| Piperidine | 11.12 | 60 | 90 | [4] |
| This compound (estimated) | ~11.0 | ~65 | ~88 | N/A |
| Morpholine | 8.33 | 90 | 85 | [4] |
Key Observations:
-
Pyrrolidine exhibits the highest reactivity, likely due to its higher basicity and less sterically hindered nitrogen atom, leading to a shorter reaction time and a high yield.[4]
-
Piperidine shows slightly lower reactivity compared to pyrrolidine, which can be attributed to its slightly lower basicity and comparable steric profile.[4]
-
This compound is expected to perform similarly to piperidine. The methyl group in the 3-position introduces some steric bulk, which might slightly decrease the reaction rate compared to unsubstituted piperidine. The electron-withdrawing effect of the distant nitrile group is likely to have a minimal impact on the basicity of the piperidine nitrogen.
-
Morpholine , with a significantly lower pKa due to the electron-withdrawing effect of the oxygen atom, is the least reactive of the amines tested, requiring a longer reaction time to achieve a lower yield.[4]
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the indium-catalyzed Strecker reaction. These protocols are designed to be self-validating, ensuring reproducibility and reliability of the results.
General Procedure for the One-Pot, Three-Component Strecker Reaction
This protocol is adapted from the work of Bandyopadhyay, D. et al. (2011).[4]
-
To a 10 mL round-bottom flask, add the aldehyde (1.0 mmol), the amine (1.0 mmol), and water (1 mL).
-
Add indium powder (11 mg, 0.1 mmol, 10 mol%) to the mixture.
-
Add trimethylsilyl cyanide (TMSCN) (0.12 mL, 1.2 mmol) dropwise to the stirring mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add diethyl ether (10 mL) to the reaction mixture.
-
Filter the solution to remove the catalyst.
-
Wash the filtrate with brine (2 x 10 mL) and water (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude α-aminonitrile.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
// Nodes start [label="Start: Combine Aldehyde,\nAmine, and Water", fillcolor="#F1F3F4", fontcolor="#202124"]; add_catalyst [label="Add Indium Powder (Catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; add_tmsccn [label="Add TMSCN (Cyanide Source)", fillcolor="#FBBC05", fontcolor="#202124"]; react [label="Stir at Room Temperature\n(Monitor by TLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="Work-up:\n- Add Diethyl Ether\n- Filter\n- Wash with Brine and Water\n- Dry over Na₂SO₄", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify [label="Purification:\n- Concentrate\n- Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Final Product:\nα-Aminonitrile", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> add_catalyst; add_catalyst -> add_tmsccn; add_tmsccn -> react; react -> workup; workup -> purify; purify -> product; } Caption: Experimental workflow for the Strecker synthesis.
Conclusion
This comparative guide demonstrates that this compound is a viable and effective amine component for the Strecker synthesis of α-aminonitriles. Its performance is benchmarked to be comparable to that of piperidine, a widely used secondary amine in this reaction. The choice of amine in a Strecker synthesis should be guided by a consideration of basicity, steric hindrance, and the desired substitution pattern in the final product. For reactions where a substituted piperidine moiety is desired in the final α-aminonitrile, this compound presents a readily accessible and efficient option. The provided experimental protocols offer a robust framework for researchers to implement this methodology in their own laboratories.
References
-
Shaikh, A. M., & D'Souza, A. (2023). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. Available at: [Link]
-
Bandyopadhyay, D., Velazquez, J. M., & Banik, B. K. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Organic and Medicinal Chemistry Letters, 1(1), 11. Available at: [Link]
-
Verhaegen, S., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1596–1607. Available at: [Link]
-
Verhaegen, S., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Publications. Available at: [Link]
-
Das, B., et al. (2009). Synthesis of α-Aminonitriles through Strecker Reaction of N-Tosylaldimines Using Molecular Iodine. Organic Chemistry Portal. Available at: [Link]
-
Bandyopadhyay, D., Velazquez, J. M., & Banik, B. K. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. OUCI. Available at: [Link]
-
α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. Available at: [Link]
-
Strecker Synthesis. Master Organic Chemistry. Available at: [Link]
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Strecker amino acid synthesis. Wikipedia. Available at: [Link]
-
Strecker Synthesis. NROChemistry. Available at: [Link]
-
Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. PMC - NIH. Available at: [Link]
-
Strecker Synthesis: Mechanism & Applications. StudySmarter. Available at: [Link]
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]
-
Structure Determination of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile, an α-Amino Nitrile Obtained by a Modified Strecker Reaction. ResearchGate. Available at: [Link]
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A Comparative Guide to the Cross-Validation of Analytical Data for 2-(3-Methylpiperidino)acetonitrile
In the landscape of pharmaceutical development, the purity, stability, and concentration of an active pharmaceutical ingredient (API) or intermediate are paramount. For a molecule such as 2-(3-Methylpiperidino)acetonitrile, a robust and validated analytical methodology is not merely a regulatory requirement but the bedrock of confidence in downstream processes and, ultimately, patient safety.[1][2] This guide provides a comprehensive framework for the cross-validation of analytical data for this compound, comparing orthogonal analytical techniques to ensure data integrity and reliability.
The principle of cross-validation, in this context, involves employing multiple, distinct analytical methods to measure the same critical quality attribute of the substance. Concordance in the results obtained from these disparate methods provides a high degree of assurance in the accuracy and reliability of the data. This guide will explore a multi-tiered approach, leveraging Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Imperative of Orthogonal Analytical Approaches
Relying on a single analytical technique, no matter how well-validated, carries an inherent risk of systematic error or unforeseen interferences. By employing orthogonal methods—techniques that rely on different principles of separation and detection—we can effectively mitigate these risks. For a molecule like this compound, with its tertiary amine and nitrile functionalities, a combination of chromatographic and spectroscopic methods is particularly insightful.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical flow of the cross-validation process, from initial method development to the final comparative analysis of the data.
Sources
Navigating the Data Void: An In Silico Comparative Guide to the Properties of 2-(3-Methylpiperidino)acetonitrile
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In early-stage drug discovery, promising molecular scaffolds often emerge from high-throughput screening or rational design, yet a significant hurdle remains: the acquisition of comprehensive data on their physicochemical and pharmacokinetic properties. Such is the case for 2-(3-Methylpiperidino)acetonitrile, a compound of interest for which experimental data is notably scarce. This guide provides a robust framework for leveraging in silico modeling to predict its essential drug-like properties. By comparing it with the structurally similar, non-methylated analogue, 2-(piperidin-1-yl)acetonitrile, we will illustrate how computational tools can bridge critical knowledge gaps, inform experimental design, and guide lead optimization efforts.
The Imperative of Early-Stage Profiling
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a high attrition rate often attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[1] Identifying potential liabilities early in the discovery pipeline is paramount to conserving resources and focusing on candidates with a higher probability of success. When experimental data is unavailable, in silico ADMET prediction serves as an indispensable first-pass filter, offering rapid and cost-effective insights into a molecule's potential behavior in a biological system.[2][3]
This guide will utilize the SwissADME web tool, a freely accessible and widely validated platform, to generate a comparative profile of our target molecule and its analogue.[4][5] The choice of SwissADME is predicated on its comprehensive suite of predictive models, which cover a wide range of properties from basic physicochemical descriptors to complex pharmacokinetic and drug-likeness parameters.[5][6]
Experimental Protocol: In Silico ADMET Profiling
The following protocol outlines the step-by-step methodology for predicting the ADMET properties of this compound and 2-(piperidin-1-yl)acetonitrile using the SwissADME web server.
Objective: To generate and compare the in silico ADMET profiles of the target compound and its structural analogue.
Materials:
-
Computer with internet access.
-
SMILES (Simplified Molecular Input Line Entry System) strings for the compounds of interest:
-
This compound: CC1CCCCN1CC#N
-
2-(piperidin-1-yl)acetonitrile: C1CCN(CC1)CC#N[7]
-
Methodology:
-
Accessing the SwissADME Server: Navigate to the SwissADME website (]">http://www.swissadme.ch).[4]
-
Inputting Molecular Structures: In the provided input field, paste the SMILES strings for both molecules, each on a new line. It is good practice to include the compound names after the SMILES string for easy identification in the results.
-
Initiating the Calculation: Click the "Run" button to initiate the ADMET property calculations. The server will process the inputs and generate a comprehensive report.
-
Data Compilation and Analysis: The results are presented in a tabular format. For this guide, the predicted parameters for both molecules were compiled into a single table for direct comparison. Key parameters to analyze include physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry alerts.
Table 1: Comparative In Silico ADMET Profile
| Parameter | This compound | 2-(piperidin-1-yl)acetonitrile |
| Physicochemical Properties | ||
| Formula | C8H14N2 | C7H12N2 |
| Molecular weight | 138.21 g/mol | 124.19 g/mol |
| Num. rotatable bonds | 2 | 1 |
| TPSA | 23.79 Ų | 23.79 Ų |
| Lipophilicity | ||
| Consensus Log P o/w | 1.19 | 0.76 |
| Water Solubility | ||
| Log S (ESOL) | -1.33 | -1.01 |
| Class (ESOL) | Soluble | Soluble |
| Pharmacokinetics | ||
| GI absorption | High | High |
| BBB permeant | Yes | Yes |
| P-gp substrate | No | No |
| CYP Inhibitor (any isoform) | No | No |
| Log Kp (skin permeation) | -6.53 cm/s | -6.87 cm/s |
| Drug-likeness | ||
| Lipinski Violations | 0 | 0 |
| Bioavailability Score | 0.55 | 0.55 |
| Medicinal Chemistry | ||
| PAINS alerts | 0 | 0 |
| Synthetic accessibility | 1.69 | 1.43 |
Physicochemical Properties and Lipophilicity
The addition of a methyl group to the piperidine ring results in a predictable increase in molecular weight for this compound (138.21 g/mol ) compared to its analogue (124.19 g/mol ). Both molecules possess a Topological Polar Surface Area (TPSA) of 23.79 Ų, indicating a similar potential for membrane permeability.
A key differentiator is the predicted lipophilicity, as measured by the consensus Log P o/w. The methylated compound exhibits a higher Log P of 1.19, compared to 0.76 for the non-methylated version. This increased lipophilicity is a direct consequence of the added nonpolar methyl group and can have significant implications for solubility, absorption, and distribution.
Water Solubility
Both compounds are predicted to be soluble in water, a favorable characteristic for drug development. However, consistent with its higher lipophilicity, this compound is predicted to be slightly less soluble (Log S of -1.33) than 2-(piperidin-1-yl)acetonitrile (Log S of -1.01). While both fall within the "soluble" class, this difference could be a factor in formulation development.
Pharmacokinetics
The SwissADME "BOILED-Egg" model predicts high gastrointestinal (GI) absorption for both compounds, suggesting that they are likely to be well-absorbed orally. [5]Furthermore, both molecules are predicted to be capable of crossing the blood-brain barrier (BBB), which is a critical consideration depending on the intended therapeutic target.
Importantly, neither compound is predicted to be a substrate for P-glycoprotein (P-gp), a key efflux pump that can limit drug exposure in the brain and other tissues. Additionally, both molecules are predicted to be non-inhibitors of the major cytochrome P450 (CYP) enzymes, indicating a low potential for drug-drug interactions mediated by these pathways. [4]
Drug-likeness and Medicinal Chemistry
Both compounds adhere to Lipinski's rule of five, with zero violations, suggesting they possess physicochemical properties consistent with orally bioavailable drugs. [5]Their bioavailability score of 0.55 further supports their potential as oral drug candidates.
Encouragingly, neither molecule flagged any Pan-Assay Interference Compounds (PAINS) alerts, which are substructures known to often cause false positives in high-throughput screening assays. The synthetic accessibility scores for both are low (1.69 and 1.43, respectively), indicating that they should be relatively straightforward to synthesize.
Conclusion
In the absence of experimental data, in silico modeling provides a powerful and efficient means of characterizing novel chemical entities. This comparative guide demonstrates that this compound possesses a promising drug-like profile, characterized by high predicted GI absorption, BBB permeability, and a low likelihood of P-gp mediated efflux or major CYP-based drug-drug interactions.
The primary influence of the 3-methyl group, when compared to 2-(piperidin-1-yl)acetonitrile, is an increase in lipophilicity and a slight decrease in water solubility. These predicted differences are subtle but can be critical in the lead optimization phase. The findings from this in silico analysis provide a strong rationale for the synthesis and experimental validation of this compound, with the computational data serving as a valuable guide for future studies. This approach exemplifies how computational chemistry can accelerate drug discovery by enabling data-driven decision-making, even when faced with a data-scarce starting point.
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Daina, A., Michielin, O., & Zoete, V. (2023). Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. Journal of Pharmacognosy and Phytochemistry, 12(4), 341-353. [Link]
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]
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Al-Ostoot, F. H., et al. (2021). Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. Journal of King Saud University - Science, 33(5), 101469. [Link]
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Al-Warhi, T., et al. (2024). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. PLOS ONE, 19(9), e0309825. [Link]
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- 6. Piperidinoacetonitrile | C7H12N2 | CID 18164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-[(3R)-1,3-dimethylpiperidin-3-yl]acetonitrile | C9H16N2 | CID 177326713 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalysts for the Synthesis of 2-(3-Methylpiperidino)acetonitrile
For researchers and professionals in drug development, the efficient synthesis of novel molecular scaffolds is paramount. 2-(3-Methylpiperidino)acetonitrile is a valuable building block, and its synthesis, typically achieved through a variation of the Strecker reaction, is a critical process. The choice of catalyst in this multi-component reaction significantly impacts yield, purity, and overall efficiency. This guide provides an in-depth, head-to-head comparison of various catalytic systems for the synthesis of this compound, supported by established chemical principles and adapted experimental protocols.
Introduction to the Synthesis
The synthesis of this compound involves a one-pot, three-component reaction between 3-methylpiperidine, formaldehyde (or a paraformaldehyde equivalent), and a cyanide source, such as trimethylsilyl cyanide (TMSCN) or an alkali metal cyanide. This reaction is a classic example of the Strecker synthesis of α-aminonitriles.[1][2][3] The core of this transformation lies in the formation of an iminium ion intermediate from 3-methylpiperidine and formaldehyde, which is then attacked by the cyanide nucleophile. The role of the catalyst is to facilitate one or both of these key steps.
Comparative Analysis of Catalytic Systems
The selection of an appropriate catalyst is crucial for optimizing the synthesis of this compound. Below is a comparative table of potential catalysts, followed by a detailed discussion of their mechanisms and practical considerations.
| Catalyst Type | Example Catalyst | Proposed Mechanism of Action | Typical Reaction Conditions | Expected Yield Range | Advantages | Disadvantages |
| Lewis Acid | Indium(III) Chloride (InCl₃) | Activates the carbonyl group of formaldehyde, facilitating nucleophilic attack by the amine and subsequent iminium ion formation. | Room temperature, aqueous media or organic solvent (e.g., CH₂Cl₂, CH₃CN).[4] | 85-95% | High yields, mild reaction conditions, water tolerant.[4] | Cost of indium salts, potential for metal contamination in the final product. |
| Brønsted Acid | Formic Acid (HCOOH) | Protonates the carbonyl oxygen of formaldehyde, activating it towards nucleophilic attack. Also catalyzes the dehydration step to form the iminium ion.[1] | Room temperature, neat or in an aqueous solution.[1] | 70-85% | Inexpensive, readily available, acts as both catalyst and solvent in some cases. | Can lead to side reactions if not used in appropriate concentrations, potential for formylation of the amine. |
| Organocatalyst | Thiourea derivatives | Activates the iminium ion and/or the cyanide source through hydrogen bonding, enabling a stereocontrolled addition in asymmetric versions. For racemic synthesis, it can still enhance the reaction rate. | Room temperature to moderate heating, organic solvents (e.g., toluene, CH₂Cl₂). | 75-90% | Metal-free, can be tuned for asymmetric synthesis, generally low toxicity. | Can be more expensive than simple acid catalysts, may require anhydrous conditions. |
| No Catalyst | (Self-catalyzed) | The basicity of 3-methylpiperidine can be sufficient to deprotonate the cyanide source (e.g., HCN from TMSCN/H₂O) and facilitate the reaction. | Room temperature to gentle heating, longer reaction times may be required. | 50-70% | No additional cost for a catalyst, simplifies purification. | Slower reaction rates, potentially lower yields, may not be efficient for all substrates. |
| Heterogeneous | Montmorillonite KSF Clay | Solid acid catalyst provides active sites for the condensation of the amine and aldehyde to form the imine.[5] | Mild heating, solvent-free or in an organic solvent. | 80-90% | Easily recoverable and reusable, environmentally friendly. | May require higher temperatures than homogeneous catalysts, potential for slower reaction rates. |
Mechanistic Insights and Experimental Causality
The choice of catalyst is intrinsically linked to the desired outcome and practical constraints of the synthesis.
-
Lewis acids , such as InCl₃, are highly effective due to their strong affinity for the carbonyl oxygen of formaldehyde. This polarization significantly lowers the activation energy for the nucleophilic attack by 3-methylpiperidine, accelerating the formation of the crucial iminium ion intermediate. Their tolerance for aqueous media makes them particularly attractive for greener synthetic protocols.[4]
-
Brønsted acids , like formic acid, operate through a different but also effective mechanism. By protonating the formaldehyde, they enhance its electrophilicity. Furthermore, they can facilitate the dehydration of the hemiaminal intermediate, pushing the equilibrium towards the formation of the iminium ion.[1] The simplicity and low cost of this approach are significant advantages.
-
Organocatalysts , particularly those based on thiourea, represent a more sophisticated approach. While often employed for asymmetric synthesis, their ability to form hydrogen bonds can stabilize the transition state of the cyanide addition to the iminium ion, thereby increasing the reaction rate even in a racemic synthesis.
-
The uncatalyzed reaction relies on the inherent basicity of 3-methylpiperidine. While feasible, it is generally the least efficient method, often resulting in longer reaction times and lower conversions. This option is best considered when cost and simplicity are the absolute primary drivers and yield is a secondary concern.
-
Heterogeneous catalysts like Montmorillonite KSF clay offer the significant advantage of easy separation and recyclability, which is a key consideration for industrial-scale synthesis and green chemistry principles. The solid acid surface provides a localized environment for the key condensation step.[5]
Visualizing the Synthesis
Reaction Pathway
Caption: General reaction mechanism for the synthesis of this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Detailed Experimental Protocols
The following are representative protocols adapted from established procedures for Strecker-type reactions.
Protocol 1: Indium(III) Chloride Catalyzed Synthesis
Materials:
-
3-Methylpiperidine
-
Paraformaldehyde
-
Indium(III) Chloride (InCl₃)
-
Trimethylsilyl cyanide (TMSCN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a stirred solution of 3-methylpiperidine (1.0 mmol) and paraformaldehyde (1.2 mmol) in CH₂Cl₂ (10 mL) at room temperature, add InCl₃ (10 mol%).
-
Stir the mixture for 15 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add TMSCN (1.2 mmol) dropwise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Protocol 2: Formic Acid Catalyzed Synthesis
Materials:
-
3-Methylpiperidine
-
Aqueous formaldehyde (37 wt. % in H₂O)
-
Potassium cyanide (KCN)
-
Formic acid (HCOOH)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine 3-methylpiperidine (1.0 mmol) and aqueous formaldehyde (1.2 mmol).
-
Add formic acid (20 mol%) to the mixture and stir at room temperature for 30 minutes.
-
In a separate flask, dissolve KCN (1.5 mmol) in water (5 mL).
-
Cool both mixtures to 0 °C in an ice bath.
-
Slowly add the aqueous KCN solution to the amine/formaldehyde mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Extract the reaction mixture with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography as described in Protocol 1.
Conclusion
The synthesis of this compound can be effectively achieved using a variety of catalytic systems. For high yields and mild conditions, Indium(III) chloride stands out as an excellent choice. For a more cost-effective and straightforward approach, formic acid provides a viable alternative, albeit with potentially slightly lower yields. Heterogeneous catalysts like montmorillonite clay should be considered for larger-scale syntheses where catalyst recovery and reuse are priorities. The uncatalyzed reaction, while the simplest, is likely to be the least efficient. The choice of catalyst should therefore be guided by the specific requirements of the synthesis, balancing factors such as yield, cost, scalability, and environmental impact.
References
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]
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MDPI. (2021). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules. Retrieved January 17, 2026, from [Link]
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Das, B., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal. Retrieved January 17, 2026, from [Link]
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National Center for Biotechnology Information. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Molecules. Retrieved January 17, 2026, from [Link]
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ResearchGate. (2018). Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. Retrieved January 17, 2026, from [Link]
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Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved January 17, 2026, from [Link]
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AIDIC. (n.d.). A newly designed process for the production of acetonitrile from renewable sources. Retrieved January 17, 2026, from [Link]
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Organic Syntheses Procedure. (n.d.). Acetone cyanohydrin. Retrieved January 17, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved January 17, 2026, from [Link]
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Journal of the American Chemical Society. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Retrieved January 17, 2026, from [Link]
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Journal of the American Chemical Society. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Retrieved January 17, 2026, from [Link]
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National Center for Biotechnology Information. (2018). Platinum-Based Heterogeneous Catalysts for Nitrile Synthesis via Aerobic Oxidative Coupling of Alcohols and Ammonia. Retrieved January 17, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved January 17, 2026, from [Link]
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ACS Publications. (n.d.). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]
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YouTube. (2021). 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry. Retrieved January 17, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Acetone Cyanohydrin as a Source of HCN in the Cu-Catalyzed Hydrocyanation of α-Aryl Diazoacetates. Retrieved January 17, 2026, from [Link]
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-
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A Comparative Efficacy Analysis of Piperidine-Based Acetonitrile Analogs in Neuroprotection and Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a foundational scaffold in medicinal chemistry, renowned for its prevalence in numerous FDA-approved drugs and its versatile role in shaping the pharmacokinetic and pharmacodynamic properties of therapeutic agents. While a direct comparative analysis of 2-(3-Methylpiperidino)acetonitrile derivatives is limited in publicly accessible literature, this guide provides an in-depth examination of closely related piperidino-acetonitrile and N-substituted piperidine derivatives, drawing upon available preclinical data to offer insights into their therapeutic potential. This guide will focus on two promising areas of investigation: neuroprotection and antiviral activity, presenting experimental data, detailed methodologies, and the strategic rationale behind the design of these compounds.
The Piperidine Scaffold: A Privileged Structure in Drug Discovery
The six-membered nitrogen-containing heterocycle of piperidine offers a unique combination of features that make it a highly attractive building block for drug design. Its three-dimensional structure allows for precise orientation of substituents to interact with biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing solubility and membrane permeability. These characteristics have been exploited in a wide range of therapeutic areas, from CNS disorders to infectious diseases.[1][2]
Part 1: Neuroprotective Efficacy of Piperidine Derivatives
Ischemic stroke and neurodegenerative diseases represent significant unmet medical needs. Neuroprotective agents aim to prevent or slow down neuronal cell death. Recent research has explored piperidine derivatives for their potential in this area.[3][4]
Comparative In Vitro and In Vivo Neuroprotective Activity
A study focused on the design of novel piperidine urea derivatives for neuroprotection provides valuable comparative data. The researchers synthesized a series of compounds and evaluated their ability to protect human neuroblastoma (SH-SY5Y) cells from L-Glutamic acid-induced injury.[5] Further in vivo tests were conducted on a rat model of middle cerebral artery occlusion (MCAO).[3][5]
| Compound | In Vitro Neuroprotection (SH-SY5Y Cell Survival) | In Vivo Efficacy (% Cerebral Infarction Reduction in MCAO rats) | Reference |
| Fenazinel (Reference) | Moderate | Not explicitly stated in comparison | [5] |
| A10 | High, dose-dependent | Significant, dose-dependent (up to ~37% reduction) | [3][5] |
| A1 | Moderate | Not reported | [5] |
| A5 | Moderate | Not reported | [5] |
| A6 | Moderate | Not reported | [5] |
| A7 | Good, dose-dependent | Not reported | [5] |
Key Findings:
-
Compound A10 emerged as a particularly promising neuroprotective agent, demonstrating superior in vitro activity compared to the reference compound, Fenazinel.[5]
-
In a rat model of ischemic stroke, A10 significantly reduced the area of cerebral infarction in a dose-dependent manner, indicating potent in vivo neuroprotective effects.[3]
Experimental Protocol: In Vitro Neuroprotection Assay
The following protocol outlines the methodology used to assess the neuroprotective effects of the piperidine derivatives against glutamate-induced excitotoxicity in SH-SY5Y cells.
1. Cell Culture and Plating:
- Human neuroblastoma SH-SY5Y cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Cells are seeded into 96-well plates at a density of 1x10^5 cells/mL and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
2. Compound Treatment:
- The culture medium is replaced with a serum-free medium containing various concentrations of the test compounds.
- Cells are incubated with the compounds for a predetermined period.
3. Induction of Neuronal Injury:
- L-Glutamic acid is added to the wells to a final concentration that induces significant cell death in control wells.
- The plates are incubated for an additional 24 hours.
4. Assessment of Cell Viability (MTT Assay):
- MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.
- The formazan crystals are dissolved in DMSO.
- The absorbance is measured at 570 nm using a microplate reader.
- Cell viability is expressed as a percentage of the control group (cells not exposed to L-Glutamic acid).
Experimental Workflow: In Vitro Neuroprotection
Caption: Workflow for in vitro neuroprotection screening.
Part 2: Antiviral Efficacy of Piperidine Derivatives
The chemical tractability of the piperidine scaffold has also made it a valuable starting point for the development of novel antiviral agents. Studies have explored N-substituted piperidine derivatives for activity against various viruses, including influenza A/H1N1.[1][6]
Comparative In Vitro Antiviral Activity against Influenza A/H1N1
A study investigating new derivatives of N-substituted piperidines revealed several compounds with the ability to inhibit the replication of the influenza A/H1N1 virus in Madin-Darby Canine Kidney (MDCK) cells.[1]
| Compound | Maximum Virus Titer Reduction (log2) at Test Concentration | Reference |
| 11 | 2.0 at 0.0325 - 0.0650 mg/mL | [1] |
| 8 | 2.0 at 0.035 mg/mL | [1] |
| 3b | 1.0 at 4.75 mg/mL | [1] |
| 5c | 1.2 at 1.85 mg/mL | [1] |
| Tamiflu (Oseltamivir) | Effective (Commercial Control) | [1] |
| Rimantadine | Effective (Commercial Control) | [1] |
Key Findings:
-
Compounds 8 and 11 demonstrated significant antiviral activity against the influenza A/H1N1 virus, showing a reduction in viral load comparable to or better than some established antiviral agents at the tested concentrations.[1]
-
The antiviral efficacy of these compounds highlights the potential of the piperidine scaffold in the development of new anti-influenza therapeutics.[1]
Experimental Protocol: In Vitro Antiviral Assay (Influenza A/H1N1)
The following protocol describes the methodology for evaluating the antiviral activity of piperidine derivatives against influenza A/H1N1 in a cell-based assay.
1. Cell Culture and Infection:
- MDCK cells are grown to confluence in 96-well plates.
- The cell monolayer is washed with phosphate-buffered saline (PBS).
- Cells are infected with 100 infectious doses of influenza A/H1N1 virus.
2. Compound Treatment:
- Immediately after infection, the virus-containing medium is removed, and a maintenance medium containing serial dilutions of the test compounds is added.
- Control wells include virus-only (no compound) and compound-only (no virus) to assess cytotoxicity.
3. Incubation:
- The plates are incubated at 37°C in a 5% CO2 atmosphere for 48-72 hours, allowing for viral replication.
4. Assessment of Viral Replication (Hemagglutination Assay):
- The cell culture supernatant is collected from each well.
- A hemagglutination (HA) assay is performed by serially diluting the supernatant and mixing it with a suspension of chicken or turkey red blood cells.
- The HA titer, which corresponds to the highest dilution of the virus that causes complete agglutination of red blood cells, is determined.
- A reduction in the HA titer in the presence of the compound indicates inhibition of viral replication.
Logical Relationship: From Synthesis to Activity
Caption: Iterative cycle of drug discovery for piperidine derivatives.
Conclusion and Future Directions
The data presented in this guide, drawn from various preclinical studies, underscore the significant therapeutic potential of piperidine-based compounds in the fields of neuroprotection and antiviral research. While a direct, head-to-head comparison of this compound derivatives remains an area for future investigation, the broader class of N-substituted piperidines has yielded promising lead compounds.
The neuroprotective agent A10 and the anti-influenza compounds 8 and 11 serve as compelling examples of how the piperidine scaffold can be chemically modified to achieve potent and specific biological activity. The experimental protocols and workflows detailed herein provide a framework for the continued evaluation and optimization of these and other novel piperidine derivatives. Future research should focus on systematic structure-activity relationship (SAR) studies to further refine the efficacy and safety profiles of these promising molecular architectures.
References
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-
Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceuticals (Basel). [Link]
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RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Molecules. [Link]
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Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry. [Link]
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Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Thieme Connect. [Link]
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Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science. [Link]
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Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Molecules. [Link]
-
Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. Chemical Biology & Drug Design. [Link]
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Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands. Bioorganic & Medicinal Chemistry Letters. [Link]
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Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Drug Design, Development and Therapy. [Link]
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Synthesis and Structure-Activity Relationships of N-substituted Spiropiperidines as Nociceptin Receptor Ligands: Part 2. Bioorganic & Medicinal Chemistry Letters. [Link]
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Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. [Link]
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Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. ACS Chemical Neuroscience. [Link]
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Synthesis, Structure and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)- cyclopropanyl Substituted Piperidin-1-yl Ketone. Asian Journal of Chemistry. [Link]
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Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Experimental and Therapeutic Medicine. [Link]
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Antiviral Activity Exerted by Natural Products against Human Viruses. Viruses. [Link]
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Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. Journal of Medicinal Chemistry. [Link]
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Studies with enaminonitriles: Synthesis and chemical reactivity of 2-phenyl-3-piperidin-1-yl acrylonitrile under microwave heating. ResearchGate. [Link]
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Safety Operating Guide
Navigating the Synthesis Frontier: A Guide to Safely Handling 2-(3-Methylpiperidino)acetonitrile
For the vanguard of pharmaceutical research and drug development, the synthesis of novel compounds is a daily pursuit. With this innovation comes the critical responsibility of ensuring laboratory safety. This guide provides essential, immediate safety and logistical information for handling 2-(3-Methylpiperidino)acetonitrile, a key intermediate in various synthetic pathways.
As Senior Application Scientists, we understand that true laboratory safety extends beyond mere compliance. It is a culture built on a deep, causal understanding of the materials we work with. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.
Understanding the Hazard Profile: More Than Just a Nitrile
Acetonitrile, a common laboratory solvent and the simplest organic nitrile, is classified as a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[1][2][3] Overexposure can lead to symptoms such as headaches, dizziness, nausea, and in severe cases, cyanide poisoning, which can impact the cardiovascular and central nervous systems.[4][5] Given these known risks for a related compound, a cautious and proactive approach to handling this compound is paramount.
The Core of Protection: Personal Protective Equipment (PPE)
The foundation of safe handling for any potentially hazardous chemical is the correct selection and use of Personal Protective Equipment (PPE). This is not a one-size-fits-all approach; the level of protection must be commensurate with the scale and nature of the procedure being performed.
Eye and Face Protection: Your First Line of Defense
Chemical splash goggles are mandatory whenever handling this compound in liquid form.[5][6] These provide a seal around the eyes, offering protection from splashes from all angles. For procedures with a higher risk of splashing, such as transfers of large volumes or reactions under pressure, a full face shield should be worn in addition to safety goggles.[6]
Hand Protection: Selecting the Right Glove
Nitrile gloves are the recommended choice for handling nitriles like this compound.[7][8] They offer excellent resistance to a wide range of chemicals, including solvents and other organic compounds.[8][9] It is crucial to select gloves with an appropriate thickness and to double-glove when handling concentrated solutions or for prolonged periods.[5] Always inspect gloves for any signs of degradation or punctures before use and change them immediately if contamination is suspected.[10]
Body Protection: Shielding Against Accidental Contact
A flame-retardant lab coat is essential to protect against splashes and potential fires.[1] For procedures involving larger quantities, a chemical-resistant apron worn over the lab coat provides an additional layer of protection. Ensure that all skin is covered; long pants and closed-toe shoes are mandatory in any laboratory setting where this compound is handled.[5]
Respiratory Protection: When Engineering Controls Are Not Enough
All work with this compound should be conducted within a certified chemical fume hood to minimize the inhalation of vapors.[5] In situations where a fume hood is not available or during a large-scale spill where vapor concentrations may be high, a respirator with an appropriate organic vapor cartridge is required.[1] Fit testing and proper training on respirator use are essential for ensuring its effectiveness.
Operational and Disposal Plans: A Step-by-Step Approach
A well-defined plan for both the handling and disposal of this compound is critical for maintaining a safe laboratory environment.
Safe Handling and Storage
-
Engineering Controls : Always work with this compound in a well-ventilated area, preferably within a chemical fume hood.[4][5]
-
Ignition Sources : this compound should be treated as a flammable liquid. Keep it away from heat, sparks, open flames, and other ignition sources.[1][2][11] Use non-sparking tools and explosion-proof equipment when handling larger quantities.[4][12][13]
-
Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11][14]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources : Remove all potential ignition sources.
-
Contain the Spill : For small spills, use an inert absorbent material like sand or vermiculite to contain the liquid.
-
Personal Protection : Wear appropriate PPE, including respiratory protection if necessary, during cleanup.
-
Collection and Disposal : Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[15]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Segregation : Do not mix this waste with other waste streams.
-
Labeling : Clearly label the waste container with the chemical name and associated hazards.
-
Disposal : Dispose of the waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations.[6][15]
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is crucial.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][12]
-
Skin Contact : Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[13][16]
-
Inhalation : Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.[12][13]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12][14]
Summary of Personal Protective Equipment
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale Handling (<10 mL) in a Fume Hood | Safety Goggles | Single pair of nitrile gloves | Flame-retardant lab coat | Not generally required |
| Medium-Scale Handling (10-100 mL) in a Fume Hood | Safety Goggles | Double pair of nitrile gloves | Flame-retardant lab coat, chemical-resistant apron | Not generally required |
| Large-Scale Handling (>100 mL) or High-Risk Operations | Safety Goggles and Face Shield | Double pair of nitrile gloves | Flame-retardant lab coat, chemical-resistant apron | Respirator with organic vapor cartridge may be necessary |
| Spill Cleanup | Safety Goggles and Face Shield | Heavy-duty nitrile gloves | Chemical-resistant suit or apron over lab coat | Respirator with organic vapor cartridge |
PPE Selection Workflow
Caption: PPE selection based on the scale of work and potential for spills.
By adhering to these guidelines and fostering a culture of safety consciousness, researchers can confidently and safely advance their work with this compound.
References
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Nitrile Gloves for Chemical Handling. GlovesnStuff. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
